Product packaging for 1,3,5-Tris(4-cyanophenyl)benzene(Cat. No.:CAS No. 382137-78-2)

1,3,5-Tris(4-cyanophenyl)benzene

Cat. No.: B3133020
CAS No.: 382137-78-2
M. Wt: 381.4 g/mol
InChI Key: VSHXHTKJBSJQPD-UHFFFAOYSA-N
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Description

1,3,5-Tris(4-cyanophenyl)benzene (TCPB) is a high-purity, C3-symmetric triangular organic building block specifically designed for advanced materials research. This compound features a central benzene ring core symmetrically functionalized with three 4-cyanophenyl groups, creating a rigid and planar molecular structure that is ideal for constructing crystalline porous networks . With a molecular formula of C27H15N3 and a molecular weight of 381.4 g/mol, this solid compound is characterized by its three peripheral cyano functional groups, which serve as key reactive sites for framework formation . The primary research value of TCPB lies in its role as a precursor for nitrogen-rich Covalent Organic Frameworks (COFs) and Covalent Triazine Frameworks (CTFs) . It is a critical ligand in the synthesis of photoactive COFs for hydrogen evolution reactions (HER) from water splitting, serving as a photocatalyst . Furthermore, TCPB-based porous polymers function as highly sensitive fluorescent sensors for iodine and picric acid, with one study reporting an extremely high Stern-Volmer constant (K SV ) of 1.70 × 10 5 L mol -1 and a low detection limit . It also enables photo-induced atom transfer radical polymerization (ATRP) with remarkably low, ppm-level copper catalyst concentrations under LED irradiation . The mechanism of action involves the cyclotrimerization of its nitrile groups to form triazine rings or their coordination with other molecular building blocks, resulting in extended, highly ordered 2D or 3D frameworks with high surface area and tunable electronic properties . Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H15N3 B3133020 1,3,5-Tris(4-cyanophenyl)benzene CAS No. 382137-78-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3,5-bis(4-cyanophenyl)phenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H15N3/c28-16-19-1-7-22(8-2-19)25-13-26(23-9-3-20(17-29)4-10-23)15-27(14-25)24-11-5-21(18-30)6-12-24/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHXHTKJBSJQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=CC(=C2)C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001179224
Record name 5′-(4-Cyanophenyl)[1,1′:3′,1′′-terphenyl]-4,4′′-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

382137-78-2
Record name 5′-(4-Cyanophenyl)[1,1′:3′,1′′-terphenyl]-4,4′′-dicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=382137-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5′-(4-Cyanophenyl)[1,1′:3′,1′′-terphenyl]-4,4′′-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,3,5-Tris(4-cyanophenyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 382137-78-2

This technical guide provides a comprehensive overview of 1,3,5-Tris(4-cyanophenyl)benzene, a key building block in the field of materials science. Tailored for researchers, scientists, and drug development professionals, this document details the compound's properties, synthesis, and applications, with a focus on its role in the development of advanced materials such as Covalent Organic Frameworks (COFs).

Core Compound Properties

This compound is a C3-symmetric molecule characterized by a central benzene ring substituted at the 1, 3, and 5 positions with 4-cyanophenyl groups. This planar, triangular geometry makes it an ideal precursor for the construction of highly ordered, porous materials.[1]

Table 1: Physicochemical Properties of this compound and its Precursor

PropertyThis compound1,3,5-Tris(4-bromophenyl)benzene (Precursor)
CAS Number 382137-78-27511-49-1
Molecular Formula C₂₇H₁₅N₃C₂₄H₁₅Br₃
Molecular Weight 381.43 g/mol 543.09 g/mol [2]
Appearance White to off-white powder/crystalsWhite solid[3]
Melting Point Not available261-265 °C
Solubility Soluble in THFSoluble in Chloroform

Table 2: Spectroscopic Data for 1,3,5-Tris(4-bromophenyl)benzene (Precursor)

SpectroscopyData
¹H NMR (500 MHz, CDCl₃) δ 7.70 (s, 3H), 7.62 (d, J = 8.5 Hz, 6H), 7.56 (d, J = 8.5 Hz, 6H)[3]
¹³C NMR (125 MHz, CDCl₃) δ 141.7, 139.9, 132.3, 129.0, 125.2, 122.4[3]
FT-IR (KBr, cm⁻¹) 3043, 1595, 1489, 1379, 1075, 1007, 809[3]

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves a Suzuki-Miyaura cross-coupling reaction from its bromo-analogue, 1,3,5-Tris(4-bromophenyl)benzene.

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product A 1,3,5-Tris(4-bromophenyl)benzene E Suzuki-Miyaura Coupling (Toluene/Ethanol/Water, Reflux) A->E B 4-Cyanophenylboronic acid B->E C Pd(PPh₃)₄ (Catalyst) C->E Catalyst D K₂CO₃ (Base) D->E Base F This compound E->F

Synthesis of this compound.
Detailed Synthesis of this compound

Materials:

  • 1,3,5-Tris(4-bromophenyl)benzene

  • 4-Cyanophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • In a round-bottom flask, dissolve 1,3,5-Tris(4-bromophenyl)benzene (1 equivalent) and 4-cyanophenylboronic acid (3.3 equivalents) in a 2:1 mixture of toluene and ethanol.

  • Add an aqueous solution of K₂CO₃ (2 M, 4 equivalents).

  • Degas the mixture by bubbling with argon for 30 minutes.

  • Add Pd(PPh₃)₄ (0.05 equivalents) to the mixture under an argon atmosphere.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound as a solid.

Formation of Covalent Organic Frameworks (COFs)

The nitrile functional groups of this compound are key to its utility in forming Covalent Triazine Frameworks (CTFs) through ionothermal cyclotrimerization.

G cluster_start Monomer cluster_reagents Catalyst/Solvent cluster_reaction Reaction cluster_product Product A This compound C Ionothermal Cyclotrimerization (High Temperature) A->C B ZnCl₂ (molten) B->C Catalyst/Solvent D Covalent Triazine Framework (CTF) C->D

Formation of a Covalent Triazine Framework.
Synthesis of a Covalent Triazine Framework (CTF)

Materials:

  • This compound

  • Anhydrous zinc chloride (ZnCl₂)

  • Quartz ampule

  • Hydrochloric acid (HCl)

  • Deionized water

  • Acetone

Procedure:

  • Thoroughly mix this compound and anhydrous ZnCl₂ in a quartz ampule.

  • Evacuate the ampule and seal it under vacuum.

  • Heat the sealed ampule in a furnace to 400°C and maintain this temperature for 48 hours.

  • Cool the ampule to room temperature.

  • Carefully open the ampule and wash the resulting solid with dilute HCl to remove the ZnCl₂.

  • Wash the solid repeatedly with deionized water and acetone.

  • Dry the resulting CTF powder in a vacuum oven at 120°C overnight.

Applications in Photocatalysis and Sensing

COFs derived from this compound exhibit promising properties for applications in photocatalysis and chemical sensing.

Photocatalytic Hydrogen Evolution

The nitrogen-rich and porous nature of CTFs makes them suitable for photocatalytic hydrogen evolution from water.

G cluster_setup Experimental Setup cluster_process Process cluster_analysis Analysis A CTF Photocatalyst Suspension E Light Irradiation (Visible/UV) A->E B Sacrificial Electron Donor (e.g., Triethanolamine) B->E C Co-catalyst (e.g., Pt) C->E D Water/Solvent Mixture D->E F Hydrogen Gas Evolution E->F G Gas Chromatography F->G

Workflow for Photocatalytic Hydrogen Evolution.

Experimental Protocol:

  • Disperse the synthesized CTF powder in a mixture of water and a sacrificial electron donor (e.g., triethanolamine).

  • Add a co-catalyst, such as a platinum source (e.g., H₂PtCl₆).

  • Seal the reaction vessel and purge with an inert gas (e.g., argon) to remove oxygen.

  • Irradiate the suspension with a light source (e.g., a Xenon lamp) while stirring.

  • Periodically collect gas samples from the headspace of the reactor.

  • Analyze the collected gas samples using gas chromatography to quantify the amount of hydrogen produced.[4][5]

Iodine Sensing

Polymers derived from this compound can be utilized for the fluorescent sensing of iodine.

G cluster_preparation Sensor Preparation cluster_sensing Sensing Process cluster_result Result A Porous Organic Polymer (from this compound) B Dispersion in Solvent A->B C Addition of Iodine Solution B->C D Fluorescence Measurement C->D E Fluorescence Quenching D->E

Workflow for Fluorescence-Based Iodine Sensing.

Experimental Protocol:

  • Synthesize a porous organic polymer by reacting this compound with a suitable co-monomer (e.g., hydrazine hydrate).[6]

  • Disperse the resulting polymer in a suitable solvent (e.g., ethanol).

  • Record the initial fluorescence spectrum of the polymer dispersion.

  • Add aliquots of an iodine solution to the polymer dispersion.

  • Record the fluorescence spectrum after each addition of iodine.

  • Observe the quenching of the fluorescence intensity as a function of iodine concentration to determine the sensing performance.[7]

Relevance to Drug Development

While this compound does not have direct applications in drug development, its derivatives and the materials synthesized from it hold significant potential in the biomedical field.

Covalent Organic Frameworks for Drug Delivery

The high porosity, large surface area, and tunable pore size of COFs make them excellent candidates for drug delivery systems.[8][9][10][11][12] Drugs can be loaded into the pores of the COF and released in a controlled manner. The surface of the COFs can also be functionalized to target specific cells or tissues, enhancing the efficacy of the drug and reducing side effects.

G cluster_synthesis COF Synthesis cluster_loading Drug Loading cluster_delivery Delivery A This compound C COF Formation A->C B Co-monomer B->C E Drug-Loaded COF C->E D Drug Molecule D->E Encapsulation F Target Cell/Tissue E->F Targeting G Controlled Drug Release F->G

COFs in Drug Delivery.
Anticancer Potential of a Carboxylated Analogue

Recent studies have investigated the anticancer potential of 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB), a derivative of the core compound where the nitrile groups are hydrolyzed to carboxylic acids.[13][14][15] This compound has been shown to interact with DNA and exhibit cytotoxic effects against various cancer cell lines, including breast and cervical cancer.[13][14][15][16] This suggests that derivatives of this compound could be explored as a new class of potential therapeutic agents.

Conclusion

This compound is a versatile and highly valuable building block in the synthesis of advanced porous materials. Its unique structural properties enable the construction of Covalent Organic Frameworks with applications in photocatalysis, sensing, and potentially in the biomedical field through drug delivery platforms. Further research into the functionalization of this core molecule and its derived materials is expected to unlock new and exciting opportunities across various scientific disciplines.

References

Spectroscopic Characterization of 1,3,5-Tris(4-cyanophenyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1,3,5-Tris(4-cyanophenyl)benzene. These predictions are derived from the analysis of similar 1,3,5-triarylbenzene derivatives and established spectroscopic principles for aromatic nitriles.[3][4]

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8-8.0Doublet6HAromatic protons ortho to the cyano group
~7.7-7.9Doublet6HAromatic protons meta to the cyano group
~7.9-8.1Singlet3HAromatic protons on the central benzene ring

Solvent: CDCl₃ or DMSO-d₆. Reference: Tetramethylsilane (TMS).

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~118-120Cyano group carbon (-C≡N)
~125-135Aromatic carbons
~140-145Quaternary aromatic carbons

Solvent: CDCl₃ or DMSO-d₆. Reference: Tetramethylsilane (TMS).

Table 3: Predicted FT-IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Medium-WeakAromatic C-H stretch
~2230-2210StrongCyano group (-C≡N) stretch
~1600-1450Medium-StrongAromatic C=C ring stretch
~850-800StrongPara-disubstituted benzene C-H bend

Sample Preparation: KBr pellet or ATR.

Table 4: Predicted Mass Spectrometry Data
m/zIon
381.13[M]⁺ (Molecular Ion)
382.13[M+1]⁺ (Isotope Peak)

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI).

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Filter the solution through a small cotton plug into a standard 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrumental Analysis:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence to simplify the spectrum.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Method 1: Potassium Bromide (KBr) Pellet [5][6]

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

    • Transfer the mixture to a pellet-pressing die.

    • Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.[5]

  • Instrumental Analysis:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of a blank KBr pellet.[6]

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Method 2: Attenuated Total Reflectance (ATR) [5]

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Instrumental Analysis:

    • Record a background spectrum with the clean, empty ATR crystal.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[5]

    • Acquire the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (typically 1 mg/mL) in a suitable volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[7]

    • Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.[7]

    • If necessary, filter the solution to remove any particulates.[7]

  • Instrumental Analysis:

    • The method of sample introduction and ionization will depend on the type of mass spectrometer used.

    • Electron Ionization (EI): The sample can be introduced via a direct insertion probe for solid samples or after separation by gas chromatography (GC) if the compound is sufficiently volatile and thermally stable.[8][9]

    • Electrospray Ionization (ESI): The sample solution is introduced directly into the ion source via a syringe pump or after separation by liquid chromatography (LC).[7][10]

    • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).[8][11]

    • The detector records the abundance of each ion, generating the mass spectrum.

Mandatory Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or place on ATR Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data ¹H and ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: Workflow for Spectroscopic Analysis.

Logical_Relationship_Spectroscopy cluster_spectroscopy Spectroscopic Techniques cluster_information Information Obtained Compound This compound (Molecular Structure) NMR NMR (¹H, ¹³C) Compound->NMR IR FT-IR Compound->IR MS Mass Spec. Compound->MS NMR_Info Electronic Environment of Nuclei (Connectivity) NMR->NMR_Info Provides IR_Info Functional Groups (Vibrational Modes) IR->IR_Info Provides MS_Info Molecular Weight & Formula MS->MS_Info Provides NMR_Info->Compound Confirms IR_Info->Compound Confirms MS_Info->Compound Confirms

Caption: Relationship between Structure and Spectroscopic Data.

References

Solubility Profile of 1,3,5-Tris(4-cyanophenyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3,5-Tris(4-cyanophenyl)benzene, a key building block in the development of covalent organic frameworks (COFs) and other advanced materials. Understanding its solubility is critical for its synthesis, purification, and application in various research and development settings.

Core Concepts: Solubility of this compound

This compound is a planar, threefold symmetric molecule. Its structure, characterized by a central benzene ring and three peripheral cyanophenyl groups, dictates its solubility behavior. The presence of polar nitrile (-CN) groups and the large nonpolar aromatic surface area results in a molecule with moderate polarity.

Qualitative solubility assessments indicate that this compound exhibits favorable solubility in polar aprotic solvents. This is attributed to the dipole-dipole interactions between the nitrile groups and the solvent molecules. Conversely, it demonstrates low solubility in nonpolar solvents due to the predominance of weaker van der Waals forces.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a range of common laboratory solvents is crucial for experimental design and process development. The following table summarizes available and representative solubility data.

SolventChemical FormulaPolarity IndexSolubility (g/L) at 25°CNotes
Dimethylformamide (DMF)C₃H₇NO6.4~50 (Estimated)High solubility, often used as a reaction solvent.
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2~45 (Estimated)High solubility, suitable for stock solutions.
Tetrahydrofuran (THF)C₄H₈O4.0~15 (Estimated)Moderate solubility.
ChloroformCHCl₃4.1< 5 (Estimated)Limited solubility.
AcetoneC₃H₆O5.1< 5 (Estimated)Limited solubility.
Dichloromethane (DCM)CH₂Cl₂3.1< 2 (Estimated)Poor solubility.
TolueneC₇H₈2.4< 1 (Estimated)Very low solubility.
HexaneC₆H₁₄0.1< 0.1 (Estimated)Practically insoluble, useful for precipitation/recrystallization.[1]
WaterH₂O10.2< 0.01 (Estimated)Practically insoluble.[1]

Note: The solubility values presented are estimates based on qualitative descriptions and typical behavior of similar compounds. Experimental verification is recommended for precise applications.

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol outlines a standard method for determining the equilibrium solubility of this compound in a given solvent.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

    • Filter the collected supernatant through a syringe filter into a clean vial.

  • Sample Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions and the filtered sample solution by HPLC to determine the concentration of the dissolved solute.

    • Construct a calibration curve from the standard solutions to quantify the concentration in the sample.

  • Calculation:

    • The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in g/L or mg/mL).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G A 1. Add excess this compound to solvent B 2. Equilibrate at constant temperature with agitation A->B C 3. Allow excess solid to settle B->C D 4. Withdraw and filter supernatant C->D E 5. Analyze by HPLC D->E F 6. Quantify against standard curve E->F G 7. Determine Solubility F->G

Caption: Workflow for solubility determination.

Logical Relationship in Solvent Selection

The choice of solvent is critical for various applications, from synthesis to purification. The following diagram illustrates the logical considerations for solvent selection based on the properties of this compound.

G cluster_0 Compound Properties cluster_1 Solvent Properties cluster_2 Application A This compound (Moderate Polarity) B Polar Aprotic Solvents (e.g., DMF, DMSO) A->B Good Interaction C Nonpolar Solvents (e.g., Hexane, Toluene) A->C Poor Interaction D Reaction Medium (High Solubility Required) B->D E Recrystallization (Low Solubility at RT, Higher at Elevated Temp.) C->E

Caption: Solvent selection logic.

References

In-depth Technical Guide on the Thermal Stability of 1,3,5-Tris(4-cyanophenyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts

1,3,5-Tris(4-cyanophenyl)benzene is a planar, C3-symmetric molecule with a central benzene ring functionalized with three cyanophenyl groups. This rigid and highly conjugated structure is expected to confer significant thermal stability. The nitrile groups are key functionalities that can undergo various chemical transformations, including trimerization to form triazine rings, a common method for synthesizing highly stable COFs. The thermal stability of the resulting materials is a critical factor in their application in areas such as gas storage, catalysis, and organic electronics.

Quantitative Thermal Analysis Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative data for the melting point, decomposition temperature, or glass transition temperature of this compound. It is common for the thermal properties of such precursor molecules to be reported in the context of the final materials they are used to create. For instance, COFs synthesized from this compound derivatives have been reported to exhibit excellent thermal stability, often up to 450 °C under an inert atmosphere. This suggests that the core molecule itself possesses high thermal resilience.

To provide a reference point, the thermal properties of a closely related derivative, 1,3,5-Tris(4-carboxyphenyl)benzene, have been reported, with a melting point of 325 °C. While not directly transferable, this value indicates that significant thermal energy is required to overcome the intermolecular forces in a similar triphenylbenzene scaffold.

Table 1: Thermal Properties of this compound and a Related Derivative

PropertyThis compound1,3,5-Tris(4-carboxyphenyl)benzene
Melting Point (°C)Data not available325
Decomposition Temperature (°C)Data not availableData not available
Glass Transition Temperature (°C)Not applicable (crystalline solid)Not applicable (crystalline solid)

Experimental Protocols for Thermal Analysis

The thermal stability of this compound would be experimentally determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following are detailed, generalized protocols for these techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

  • Sample Preparation: A small amount of the this compound powder (typically 5-10 mg) is accurately weighed and placed into a tared TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: The crucible is placed on the TGA balance. The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the percentage of mass lost at different temperature ranges. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other phase transitions of the compound.

Methodology:

  • Sample Preparation: A small amount of the this compound powder (typically 2-5 mg) is accurately weighed and hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas at a constant flow rate.

  • Temperature Program: The sample and reference are subjected to a controlled temperature program, which typically involves heating at a constant rate (e.g., 10 °C/min) to a temperature above the expected melting point. A cooling and second heating cycle may also be performed to study crystallization and glass transition behavior, although a glass transition is not expected for this crystalline compound.

  • Data Acquisition: The difference in heat flow between the sample and the reference is measured as a function of temperature.

  • Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed. An endothermic peak indicates a melting transition. The onset temperature of this peak is typically reported as the melting point. The area under the peak is proportional to the enthalpy of fusion.

Mandatory Visualization

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of this compound.

Thermal_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_data_analysis Data Interpretation & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, FT-IR, MS) Purification->Characterization TGA Thermogravimetric Analysis (TGA) Characterization->TGA DSC Differential Scanning Calorimetry (DSC) Characterization->DSC TGA_Data Determine Decomposition Temperature & Mass Loss Profile TGA->TGA_Data DSC_Data Determine Melting Point & Enthalpy of Fusion DSC->DSC_Data Report Technical Guide/Whitepaper TGA_Data->Report DSC_Data->Report

Caption: Workflow for the thermal analysis of this compound.

An In-depth Technical Guide to the Photophysical Properties of 1,3,5-Tris(4-cyanophenyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(4-cyanophenyl)benzene (TCPB) is a C3-symmetric aromatic molecule that has garnered significant interest in materials science and chemistry.[1] Its planar, triangular structure, featuring a central benzene ring substituted with three 4-cyanophenyl arms, makes it an exceptional building block, or "tritopic linker," for the synthesis of highly ordered porous materials.[1][2] This guide provides a comprehensive overview of the synthesis, photophysical characteristics, and key applications of TCPB, with a focus on its utility in research and development. While the primary application of TCPB lies in the creation of functional materials, understanding its core properties is essential for harnessing its full potential.

Synthesis of this compound

The synthesis of TCPB is most commonly achieved through sophisticated cross-coupling reactions, which allow for the precise construction of its triphenylbenzene core. A prevalent and effective method is the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Protocol

This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. For the synthesis of TCPB, 1,3,5-tribromobenzene is typically coupled with 4-cyanophenylboronic acid.

Reactants:

  • 1,3,5-tribromobenzene

  • 4-cyanophenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., aqueous sodium carbonate solution)

  • Solvent system (e.g., a mixture of toluene and THF)

Procedure:

  • To a reaction vessel, add 1,3,5-tribromobenzene, 4-cyanophenylboronic acid, and the palladium catalyst.

  • Add the solvent system and the aqueous base solution.

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for a specified period, typically monitored by thin-layer chromatography (TLC) for completion.

  • Upon completion, cool the reaction mixture and perform an extractive workup to separate the organic and aqueous phases.

  • The organic phase, containing the product, is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified, commonly by column chromatography on silica gel, to yield pure this compound.[3]

Photophysical Properties

Direct and specific quantitative photophysical data for the standalone this compound molecule in solution is not extensively reported in readily available literature. The scientific focus is predominantly on the photophysical properties of the advanced materials synthesized from TCPB, such as covalent organic frameworks (COFs).

However, to provide insight into the expected photophysical behavior of the constituent chromophores, data for 4-cyanobiphenyl , which represents a single arm of the TCPB molecule, is presented as an illustrative example.

Data Presentation: Photophysical Properties of 4-Cyanobiphenyl
PropertyValueSolventReference
Absorption Maximum (λ_abs_ max) ~278 nmEthanol[2]
Molar Absorptivity (ε) 22,300 L·mol⁻¹·cm⁻¹Ethanol[2]
Emission Maximum (λ_em_ max) ~320 nmCyclohexane[2]
Fluorescence Quantum Yield (Φ_F_) Not explicitly stated-
Fluorescence Lifetime (τ_F_) Not explicitly stated-

Note: The fluorescence spectra of cyanobiphenyls are highly dependent on solvent polarity, with a red shift observed in more polar solvents.[2][4] It is important to note that the extended conjugation and C3 symmetry of TCPB would likely lead to shifts in the absorption and emission maxima and different quantum yield and lifetime values compared to the simpler 4-cyanobiphenyl molecule.

Experimental Protocols for Photophysical Characterization

The following are detailed methodologies for key experiments used to determine the photophysical properties of organic molecules like TCPB.

UV-Vis Absorption Spectroscopy

This technique is used to measure the absorption of light as a function of wavelength, providing information on the electronic transitions within the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane, ethanol, or dichloromethane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1 at the absorption maximum to ensure linearity with the Beer-Lambert law.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to record a baseline spectrum. This baseline is subtracted from the sample spectrum to correct for solvent absorption and any instrumental drift.

  • Sample Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-500 nm).

  • Data Analysis: The wavelength of maximum absorbance (λ_abs_ max) is determined from the resulting spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Steady-State Fluorescence Spectroscopy

This method measures the emission spectrum of a fluorescent molecule after excitation at a specific wavelength.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent. The absorbance of the solution at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., a xenon lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube).

  • Excitation: Set the excitation monochromator to the desired excitation wavelength, usually the absorption maximum (λ_abs_ max) of the sample.

  • Emission Scan: Scan the emission monochromator over a wavelength range longer than the excitation wavelength to collect the fluorescence spectrum.

  • Data Analysis: The wavelength of maximum fluorescence intensity (λ_em_ max) is determined from the emission spectrum.

Fluorescence Quantum Yield (Φ_F_) Determination (Relative Method)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method compares the fluorescence of the sample to a well-characterized standard with a known quantum yield.

Methodology:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ or rhodamine 6G in ethanol).

  • Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard at different concentrations. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

  • Absorbance Measurement: Measure the UV-Vis absorption spectra for all prepared solutions.

  • Fluorescence Measurement: Record the fluorescence emission spectra for all solutions, ensuring that the excitation wavelength and all instrument settings (e.g., slit widths) are identical for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the emission spectra for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample_) is calculated using the following equation: Φ_sample_ = Φ_std_ × (Grad_sample_ / Grad_std_) × (n_sample_² / n_std_²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

Fluorescence Lifetime (τ_F_) Measurement

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common and accurate method for its determination.

Methodology:

  • Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser diode or LED), a sample holder, a fast and sensitive photon detector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube), and timing electronics.

  • Sample Preparation: Prepare a dilute, deoxygenated solution of the sample.

  • Measurement: The sample is excited by a high-repetition-rate pulsed light source. The instrument measures the time difference between the excitation pulse and the arrival of the first emitted photon at the detector. This process is repeated thousands or millions of times to build up a histogram of photon arrival times.

  • Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime (τ_F_). The quality of the fit is assessed by statistical parameters such as chi-squared (χ²).

Applications and Relevant Pathways

The primary utility of this compound is as a monomer for the synthesis of Covalent Organic Frameworks (COFs), which are highly ordered, porous crystalline polymers.[1][2] The photophysical properties of these resulting frameworks are central to their applications.

Photocatalytic Hydrogen Evolution

TCPB-based COFs, particularly triazine frameworks formed through the cyclotrimerization of the nitrile groups, are promising metal-free photocatalysts for hydrogen evolution from water.[5]

Workflow:

  • Light Absorption: The extended π-conjugated system of the COF absorbs visible light, promoting an electron from the valence band to the conduction band, generating an electron-hole pair (exciton).

  • Charge Separation and Transfer: The ordered structure of the COF facilitates the separation of the electron and hole and their migration to the material's surface.

  • Redox Reactions:

    • The photogenerated electrons reduce protons (from water) to produce hydrogen gas (H₂).

    • The holes oxidize a sacrificial electron donor (e.g., triethanolamine) present in the solution.

Photocatalysis_Workflow cluster_COF TCPB-based COF VB Valence Band CB Conduction Band VB->CB e⁻ p1 VB->p1 h⁺ H2O H₂O CB->H2O Reduction Light Light (hν) Light->VB Excitation H2 H₂ H2O->H2 SED_in Sacrificial Electron Donor SED_ox Oxidized SED SED_in->SED_ox p1->SED_in Oxidation

Workflow for photocatalytic hydrogen evolution using a TCPB-based COF.
Fluorescence-Based Sensing

Porous organic polymers derived from TCPB can act as highly sensitive and selective fluorescent sensors for specific molecules, such as iodine or nitroaromatic compounds like picric acid.[2][5] The sensing mechanism is typically based on fluorescence quenching.

Logical Relationship:

  • Baseline Fluorescence: The porous polymer exhibits strong native fluorescence upon excitation with UV light.

  • Analyte Interaction: The analyte molecules diffuse into the pores of the framework and interact with the polymer backbone. This interaction is often driven by electron transfer between the electron-rich polymer and an electron-deficient analyte (or vice versa).

  • Fluorescence Quenching: The interaction with the analyte provides a non-radiative decay pathway for the excited state of the fluorophore, leading to a decrease (quenching) of the fluorescence intensity.

  • Detection: The change in fluorescence intensity is proportional to the concentration of the analyte, allowing for quantitative detection.

Sensing_Mechanism cluster_Sensor TCPB-based Polymer GroundState Ground State (S₀) ExcitedState Excited State (S₁) GroundState->ExcitedState ExcitedState->GroundState Radiative Decay Fluorescence_Out Fluorescence ExcitedState->Fluorescence_Out Analyte Analyte ExcitedState->Analyte Interaction Light_In Excitation Light (hν) Light_In->GroundState Absorption NonRadiative Non-Radiative Decay Analyte->NonRadiative Quenching NonRadiative->GroundState

Logical relationship in a fluorescence quenching-based sensor.

Conclusion

This compound is a versatile molecular building block with significant potential in the development of advanced functional materials. While its own photophysical properties are not as extensively documented as those of its derivatives, its rigid, C3-symmetric structure and reactive nitrile groups make it an ideal precursor for creating porous organic polymers and covalent organic frameworks. The photophysical characteristics of these resulting materials are central to their applications in photocatalysis and chemical sensing, offering promising avenues for research in renewable energy, environmental monitoring, and diagnostics. The experimental protocols detailed in this guide provide a solid foundation for the characterization of TCPB and its derivatives, enabling researchers to further explore and optimize their performance in these and other emerging applications.

References

Unveiling the Electronic Landscape of 1,3,5-Tris(4-cyanophenyl)benzene: A Theoretical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(4-cyanophenyl)benzene (TCPB) is a fascinating aromatic molecule characterized by a central benzene ring connected to three 4-cyanophenyl groups at the 1, 3, and 5 positions. This unique arrangement bestows upon the molecule a planar, C3-symmetric, triangular geometry.[1] This high degree of symmetry is a crucial feature that makes TCPB a valuable building block in the construction of ordered, crystalline materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[1][2] The electronic structure of TCPB is fundamental to its chemical reactivity and its utility in materials science and drug design. This guide provides a comprehensive overview of the theoretical approaches used to study the electronic properties of TCPB and its analogues, offering a roadmap for researchers in the field.

While direct, in-depth theoretical studies exclusively focused on the electronic structure of this compound are not extensively available in the reviewed literature, a wealth of information can be gleaned from computational studies of its close analogue, 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB). The methodologies employed in these studies provide a robust framework for investigating TCPB.

Theoretical Framework for Electronic Structure Analysis

The primary computational tool for elucidating the electronic properties of molecules like TCPB is Density Functional Theory (DFT). DFT calculations offer a good balance between accuracy and computational cost, making them well-suited for molecules of this size.

Representative Computational Protocol

A typical computational methodology for analyzing the electronic structure of TCPB, adapted from studies on its carboxylated analogue, would involve the following steps:

  • Geometry Optimization: The initial step is to determine the most stable 3D conformation of the molecule. This is achieved by performing a geometry optimization calculation.

  • Frequency Calculations: Following optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Electronic Property Calculations: With the optimized geometry, a range of electronic properties can be calculated. These include:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

    • Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and electrophilicity index can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

A widely used and effective combination of theoretical methods for such studies is the B3LYP functional with a 6-31G* basis set.[2] The calculations are typically performed using quantum chemistry software packages like Gaussian.[2]

Logical Workflow for Theoretical Electronic Structure Analysis

The following diagram illustrates the logical workflow for conducting a theoretical study on the electronic structure of a molecule like this compound.

Theoretical Electronic Structure Analysis Workflow Workflow for Theoretical Electronic Structure Analysis start Define Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc is_minimum True Energy Minimum? freq_calc->is_minimum is_minimum->geom_opt No (Re-optimize) electronic_props Calculate Electronic Properties is_minimum->electronic_props Yes fmo HOMO/LUMO Analysis electronic_props->fmo mep Molecular Electrostatic Potential (MEP) electronic_props->mep reactivity Global Reactivity Descriptors electronic_props->reactivity analysis Data Analysis and Interpretation fmo->analysis mep->analysis reactivity->analysis end Conclusion on Electronic Structure analysis->end

Caption: Logical workflow for theoretical electronic structure analysis.

Data Presentation

Due to the absence of specific quantitative data for this compound in the surveyed literature, we present a template table that researchers can populate upon conducting their own theoretical studies based on the protocol outlined above.

Table 1: Calculated Electronic Properties of this compound

ParameterValueUnit
HOMO EnergyData to be generatedeV
LUMO EnergyData to be generatedeV
HOMO-LUMO GapData to be generatedeV
Ionization PotentialData to be generatedeV
Electron AffinityData to be generatedeV
Electronegativity (χ)Data to be generatedeV
Chemical Hardness (η)Data to be generatedeV
Electrophilicity Index (ω)Data to be generatedeV

Table 2: Key Geometric Parameters of this compound

ParameterValueUnit
C-C bond length (central ring)Data to be generatedÅ
C-C bond length (phenyl rings)Data to be generatedÅ
C-C bond length (inter-ring)Data to be generatedÅ
C-N bond length (cyano group)Data to be generatedÅ
C-C-C bond angle (central ring)Data to be generated°
Dihedral angle (inter-ring)Data to be generated°

Experimental Protocols

Detailed Methodology for DFT Calculations

The following provides a detailed protocol for performing DFT calculations on this compound, based on established methods for similar molecules.[2]

Software: Gaussian 09 or a more recent version.

Methodology:

  • Input File Preparation:

    • Construct the initial 3D structure of this compound using a molecular builder and save the coordinates in a format compatible with Gaussian (e.g., .mol or .gjf).

    • Create a Gaussian input file specifying the desired calculation.

  • Geometry Optimization:

    • Keyword Line: #p opt b3lyp/6-31g*

    • This line instructs the software to perform a geometry optimization at the B3LYP level of theory with the 6-31G* basis set. The 'p' keyword requests progress information.

  • Frequency Calculation:

    • Keyword Line: #p freq b3lyp/6-31g*

    • This calculation should be performed on the optimized geometry from the previous step to confirm it is a true minimum. The absence of imaginary frequencies confirms this.

  • Electronic Property Calculation:

    • Keyword Line: #p pop=full b3lyp/6-31g*

    • This keyword requests a full population analysis, which will provide information about the molecular orbitals (including HOMO and LUMO energies) and atomic charges.

    • To visualize the molecular orbitals and electrostatic potential, the output of this calculation can be used to generate checkpoint files (.chk) which can then be converted to formatted checkpoint files (.fchk) for use in visualization software like GaussView.

Conclusion

The theoretical study of this compound's electronic structure is crucial for understanding its properties and potential applications. While direct computational data for this specific molecule is sparse in the literature, established DFT methodologies used for its analogues provide a clear and reliable path forward for researchers. By following the outlined computational protocol and workflow, scientists can generate valuable data on the electronic landscape of TCPB, paving the way for its rational design and implementation in novel materials and therapeutic agents. The provided templates for data presentation offer a standardized way to report these findings, fostering better comparison and collaboration within the scientific community.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Covalent Organic Frameworks (COFs) using 1,3,5-Tris(4-cyanophenyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of covalent organic frameworks (COFs) utilizing 1,3,5-Tris(4-cyanophenyl)benzene (TCPB) as a key building block. The C3-symmetric and planar nature of TCPB makes it an excellent precursor for the formation of highly ordered, porous, and crystalline two-dimensional COFs with nitrogen-rich triazine linkages.

Introduction

Covalent organic frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and tunable functionalities. Their high thermal and chemical stability, coupled with large surface areas, make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery. The synthesis of COFs from this compound typically proceeds via an ionothermal trimerization of the nitrile groups to form stable triazine rings, resulting in a robust and porous framework.

Key Applications in Research and Drug Development

The nitrogen-rich porous structure of COFs synthesized from TCPB offers several advantages in scientific research and pharmaceutical applications:

  • Gas Storage and Separation: The defined pore size and high surface area are ideal for the selective adsorption of gases like CO2.

  • Heterogeneous Catalysis: The stable framework can act as a support for catalytic nanoparticles or as a catalyst itself.

  • Drug Delivery: The porous structure can be utilized to encapsulate and control the release of therapeutic agents.

  • Sensing: The electronic properties of the framework can be exploited for the development of chemical sensors.

Quantitative Data Summary

The following table summarizes typical quantitative data for a covalent triazine framework (CTF) synthesized from a similar nitrile precursor (1,3,5-tricyanobenzene), which serves as a representative example. The properties of COFs derived from this compound are expected to be in a similar range, though specific values will vary based on the exact synthesis conditions.

PropertyValueReference
BET Surface Area ~500 - 2000 m²/g[1][2][3]
Pore Size Microporous[4]
CO2 Uptake (273 K, 1 bar) High[1][2][3]
Thermal Stability High, stable up to 400-500 °C[1]
Crystallinity Crystalline[1][2][3]

Experimental Protocols

This section provides a detailed protocol for the synthesis of a covalent triazine framework (CTF) adapted from the ionothermal synthesis of CTF-0 from 1,3,5-tricyanobenzene.[1][2][3] This method is suitable for the trimerization of the nitrile groups in this compound.

Materials and Equipment
  • This compound (TCPB)

  • Zinc Chloride (ZnCl₂, anhydrous)

  • Quartz ampule

  • Tube furnace

  • Schlenk line or glovebox

  • Hydrochloric acid (HCl, 0.1 M)

  • Deionized water

  • Dimethyl sulfoxide (DMSO)

  • Acetone

  • Centrifuge and vials

  • Vacuum oven

Synthesis of Triazine-based COF from TCPB

Synthesis_Workflow cluster_prep Preparation cluster_reaction Ionothermal Synthesis cluster_workup Work-up and Purification cluster_characterization Characterization start Mix TCPB and ZnCl₂ in a quartz ampule dry Dry mixture under vacuum at 100 °C for 12h start->dry seal Flame-seal the ampule under vacuum dry->seal heat Heat in a furnace at 400 °C for 40h seal->heat cool Cool to room temperature and open ampule heat->cool grind Grind the solid monolith cool->grind wash_h2o Wash with hot water (90 °C) for 12h grind->wash_h2o wash_hcl Wash with 0.1 M HCl (90 °C) for 12h wash_h2o->wash_hcl wash_solvents Wash with water, DMSO, and acetone wash_hcl->wash_solvents dry_final Dry in vacuum oven at 150 °C for 12h wash_solvents->dry_final ftir FT-IR Spectroscopy dry_final->ftir pxrd Powder X-ray Diffraction (PXRD) dry_final->pxrd bet N₂ Adsorption (BET Surface Area) dry_final->bet tga Thermogravimetric Analysis (TGA) dry_final->tga

Caption: Experimental workflow for the synthesis and characterization of a triazine-based COF.

Protocol Steps:

  • Preparation of Reactants: In a quartz ampule, thoroughly mix this compound (TCPB) and anhydrous zinc chloride (ZnCl₂) in a 1:1 molar ratio.[1]

  • Drying: Dry the mixture under vacuum at 100 °C for 12 hours to remove any residual water.[1]

  • Sealing: Flame-seal the quartz ampule under high vacuum.

  • Ionothermal Synthesis: Place the sealed ampule in a tube furnace and heat to 400 °C for 40 hours.[1][3]

  • Cooling and Grinding: After the reaction, allow the ampule to cool to room temperature. Carefully open the ampule and grind the resulting solid monolith into a fine powder.[1]

  • Purification:

    • Wash the powder with hot deionized water (90 °C) with vigorous stirring for 12 hours.[1]

    • Centrifuge and decant the supernatant.

    • Wash the solid with 0.1 M HCl at 90 °C for 12 hours with vigorous stirring to remove the ZnCl₂ salt.[1]

    • Centrifuge and decant the supernatant.

    • Wash the solid sequentially with deionized water, DMSO, and acetone to remove any unreacted monomer and impurities.[1]

  • Final Drying: Dry the purified COF powder in a vacuum oven at 150 °C for 12 hours.[1]

Characterization Methods
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of triazine rings (disappearance of the nitrile peak at ~2230 cm⁻¹ and appearance of triazine ring vibrations).

  • Powder X-ray Diffraction (PXRD): To assess the crystallinity and determine the structure of the COF.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution from N₂ adsorption-desorption isotherms.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the COF material.

Visualization of the Synthesis Reaction

The following diagram illustrates the trimerization of this compound to form the covalent triazine framework.

COF_Synthesis_Reaction cluster_reactants Reactant cluster_conditions Reaction Conditions cluster_product Product TCPB This compound conditions ZnCl₂ 400 °C TCPB->conditions COF Covalent Triazine Framework (CTF) conditions->COF Trimerization

Caption: Synthesis of a covalent triazine framework from this compound.

Disclaimer: This document provides generalized information and protocols. Researchers should consult the primary literature and exercise appropriate laboratory safety precautions. The specific properties of the synthesized COF may vary depending on the experimental conditions.

References

Application Notes and Protocols: 1,3,5-Tris(4-cyanophenyl)benzene for Porous Organic Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3,5-Tris(4-cyanophenyl)benzene (TCPB) as a versatile building block for the synthesis of porous organic polymers (POPs). The unique C3-symmetric and planar structure of TCPB, coupled with its reactive cyano groups, makes it an ideal candidate for constructing highly porous and robust materials with applications in gas storage, catalysis, and potentially drug delivery.[1][2] This document outlines the synthesis of a Covalent Triazine Framework (CTF) from TCPB, its characterization, and potential applications, including a speculative protocol for drug loading.

Key Properties of this compound (TCPB)

PropertyValue
Chemical Formula C₂₇H₁₅N₃
Molecular Weight 381.43 g/mol
Appearance White to off-white powder/crystals
Symmetry C₃
Key Functional Groups Cyano (-C≡N)

Synthesis of Porous Organic Polymers from TCPB

The primary method for polymerizing TCPB into a porous network is through the ionothermal synthesis of a Covalent Triazine Framework (CTF). This process involves the cyclotrimerization of the nitrile groups to form highly stable triazine rings, resulting in a robust and porous material.[3][4][5][6]

Experimental Protocol: Ionothermal Synthesis of a TCPB-based Covalent Triazine Framework (TCPB-CTF)

This protocol is adapted from established procedures for the synthesis of CTFs from aromatic nitriles.[4][5][7]

Materials:

  • This compound (TCPB)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Hydrochloric acid (HCl), 2 M aqueous solution

  • Deionized water

  • Methanol

  • Acetone

  • Quartz ampoule

  • Tube furnace

  • Schlenk line or glovebox

  • Filtration apparatus

Procedure:

  • Preparation of the Reaction Mixture: In a glovebox or under an inert atmosphere, thoroughly mix this compound (TCPB) and anhydrous Zinc Chloride (ZnCl₂) in a 1:10 molar ratio in a quartz ampoule.

  • Evacuation and Sealing: Attach the ampoule to a Schlenk line, evacuate to high vacuum (<10⁻³ mbar), and seal the ampoule using a high-temperature torch.

  • Polymerization: Place the sealed ampoule in a tube furnace. Heat the ampoule to 400°C at a rate of 5°C/min and hold at this temperature for 48 hours.[4] After the reaction, allow the furnace to cool down to room temperature naturally.

  • Purification of the Polymer:

    • Carefully break the ampoule and transfer the resulting black solid monolith into a beaker. .

    • Grind the solid into a fine powder.

    • Stir the powder in a 2 M aqueous HCl solution for 24 hours to remove the zinc chloride.

    • Filter the mixture and wash the solid extensively with deionized water until the filtrate is neutral.

    • Subsequently, wash the polymer with methanol and then acetone to remove any unreacted monomer and organic impurities.

  • Drying: Dry the purified TCPB-CTF powder in a vacuum oven at 120°C overnight.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product TCPB This compound Mixing Mix in Quartz Ampoule (1:10 molar ratio) TCPB->Mixing ZnCl2 Anhydrous ZnCl₂ ZnCl2->Mixing Seal Evacuate and Seal Mixing->Seal Heat Heat to 400°C for 48h Seal->Heat Grind Grind Solid Heat->Grind HCl_Wash Wash with 2M HCl Grind->HCl_Wash Water_Wash Wash with Water HCl_Wash->Water_Wash Solvent_Wash Wash with Methanol/Acetone Water_Wash->Solvent_Wash Dry Dry under Vacuum Solvent_Wash->Dry TCPB_CTF TCPB-CTF Powder Dry->TCPB_CTF

Caption: Workflow for the ionothermal synthesis of TCPB-CTF.

Characterization of TCPB-based POPs

The resulting TCPB-CTF should be characterized to determine its structural and porous properties.

Technique Expected Results
Fourier-Transform Infrared (FTIR) Spectroscopy Disappearance of the nitrile peak (~2230 cm⁻¹) and appearance of triazine ring vibrations (~1350 and ~1500 cm⁻¹).
Solid-State ¹³C NMR Presence of signals corresponding to the aromatic carbons of the TCPB unit and the triazine ring carbons.
Powder X-ray Diffraction (PXRD) Broad peaks indicating an amorphous or semi-crystalline nature, typical for many CTFs synthesized under these conditions.
Thermogravimetric Analysis (TGA) High thermal stability, with decomposition temperatures typically above 400°C in an inert atmosphere.
Nitrogen Adsorption-Desorption Analysis Type I or IV isotherm, indicating a microporous or mesoporous structure. High BET surface area.

Quantitative Data of TCPB-based and Analogous POPs

The properties of POPs derived from TCPB and similar nitrile-containing monomers are summarized below.

PolymerMonomer(s)Synthesis MethodBET Surface Area (m²/g)Pore Volume (cm³/g)CO₂ Uptake (mmol/g)Reference
CTF-0 1,3,5-TricyanobenzeneIonothermal (400°C)~500-High[5]
Amorphous CTF-0 1,3,5-TricyanobenzeneIonothermal (higher temp.)~2000--[5]
pBN-CTF 4,4'-(Phenazine-5,10-diyl)dibenzonitrileIonothermal (400-550°C)809 - 1460--[4]
CTF-hex4 1,4-Bis(tris(4'-cyanophenyl)methyl)benzene & 1,3,5-TricyanobenzeneIonothermal (400°C)493 - 1728-~1.7 (at 273 K)[8]

Application in Drug Delivery (Prospective)

The high surface area, tunable porosity, and potential for surface functionalization of TCPB-based POPs make them promising candidates for drug delivery systems.[9] The nitrogen-rich triazine framework could interact with drug molecules through hydrogen bonding and π-π stacking. While specific studies on drug delivery using TCPB-CTF are limited, a general protocol for loading a model anticancer drug, such as Doxorubicin (DOX), is proposed below.

Protocol: Loading of Doxorubicin into TCPB-CTF

Materials:

  • TCPB-CTF

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of DOX Solution: Prepare a stock solution of DOX in deionized water at a concentration of 1 mg/mL.

  • Drug Loading:

    • Disperse 10 mg of TCPB-CTF in 10 mL of the DOX solution.

    • Stir the suspension at room temperature in the dark for 24 hours to reach equilibrium.

  • Separation and Quantification:

    • Centrifuge the suspension at 10,000 rpm for 15 minutes to separate the DOX-loaded TCPB-CTF.

    • Carefully collect the supernatant.

    • Measure the concentration of free DOX in the supernatant using a UV-Vis spectrophotometer at the characteristic absorbance wavelength of DOX (~480 nm).

  • Calculation of Loading Capacity and Efficiency:

    • Drug Loading Capacity (LC %): (Weight of loaded drug / Weight of DOX-loaded TCPB-CTF) x 100%

    • Encapsulation Efficiency (EE %): (Weight of loaded drug / Initial weight of drug) x 100%

  • Washing and Drying: Wash the DOX-loaded TCPB-CTF with deionized water to remove any surface-adsorbed drug and then dry under vacuum.

DrugDelivery cluster_loading Drug Loading cluster_separation Separation & Quantification cluster_release Drug Release (Conceptual) TCPB_CTF TCPB-CTF Mix Mix and Stir (24h) TCPB_CTF->Mix DOX Doxorubicin Solution DOX->Mix Centrifuge Centrifuge Mix->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant DOX_Loaded DOX-loaded TCPB-CTF Centrifuge->DOX_Loaded UV_Vis UV-Vis Analysis Supernatant->UV_Vis Incubate Incubate and Sample DOX_Loaded->Incubate PBS PBS (pH 7.4) PBS->Incubate Release_Profile Determine Release Profile Incubate->Release_Profile

Caption: Conceptual workflow for drug loading and release studies.

Signaling Pathway Relevance in Drug Delivery

While TCPB-based POPs are passive delivery vehicles, their payload, such as Doxorubicin, acts on specific cellular pathways. Doxorubicin primarily functions by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species, ultimately leading to apoptosis. The successful delivery of such drugs to cancer cells would initiate these downstream effects.

SignalingPathway cluster_delivery Drug Delivery cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_apoptosis Apoptotic Pathway DOX_POP DOX-loaded TCPB-POP Uptake Cellular Uptake DOX_POP->Uptake Release Drug Release Uptake->Release DOX Doxorubicin Release->DOX DNA_Intercalation DNA Intercalation DOX->DNA_Intercalation Topo_II Topoisomerase II Inhibition DOX->Topo_II DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_II->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Simplified signaling pathway initiated by Doxorubicin.

Disclaimer: The provided protocols are intended for research purposes by qualified individuals. Appropriate safety precautions should be taken when handling all chemicals. The drug delivery application is prospective and requires further research and optimization.

References

Application Notes and Protocols: 1,3,5-Tris(4-cyanophenyl)benzene in Photocatalytic Hydrogen Evolution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(4-cyanophenyl)benzene (TCPB) is a versatile triangular building block utilized in the synthesis of advanced porous organic materials, such as covalent organic frameworks (COFs) and porous organic polymers (POPs).[1][2] Its C3-symmetric structure and reactive cyano groups make it an ideal precursor for creating highly ordered, porous, and stable frameworks.[2] These TCPB-derived materials, particularly nitrogen-rich triazine-based COFs, are emerging as promising metal-free photocatalysts for hydrogen evolution from water under visible light irradiation, a critical process for renewable energy production.[1][2] The tunable electronic properties and high surface area of these materials facilitate efficient light absorption, charge separation, and surface catalytic reactions.

This document provides detailed application notes and experimental protocols for the use of TCPB-derived materials in photocatalytic hydrogen evolution, based on findings from recent studies.

Data Presentation

The photocatalytic performance of materials derived from precursors analogous to this compound is summarized below. These studies highlight the potential of this class of materials for efficient hydrogen evolution.

PhotocatalystPrecursor(s)Co-catalystSacrificial AgentLight SourceHydrogen Evolution Rate (μmol h⁻¹ g⁻¹)Apparent Quantum Yield (AQY)Reference
Phenyl-Triazine Oligomers (PTOs)1,4-dicyanobenzenePtNot specifiedSimulated sunlight1076 (±278)Not specified[3]
Phenyl-Triazine Oligomers (PTOs)1,4-dicyanobenzeneNoneNot specifiedSimulated sunlight121Not specified[3]
Benzene-bridged g-C₃N₄ (1.5BCN)Urea and 1,3,5-tribromobenzeneNot specifiedNot specifiedVisible light18004.82%[4]
5% TAPT/CN nanoheterostructureUrea and 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT)PtTriethanolamine (TEOA)Visible light99.54 (μmol h⁻¹)Not specified[5]

Experimental Protocols

I. Synthesis of a TCPB-Derived Covalent Triazine Framework (CTF)

This protocol is a generalized method based on the ionothermal synthesis of triazine-based frameworks.

Materials:

  • This compound (TCPB)

  • Zinc Chloride (ZnCl₂)

  • Quartz ampoule

  • Tube furnace

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

  • Acetone

  • Soxhlet extraction apparatus

  • Tetrahydrofuran (THF)

Procedure:

  • Thoroughly mix this compound and Zinc Chloride in a 1:2 molar ratio in a quartz ampoule.

  • Evacuate the ampoule to a high vacuum and seal it.

  • Place the sealed ampoule in a tube furnace and heat to 400°C for 40 hours.

  • Allow the furnace to cool down to room temperature naturally.

  • Carefully open the ampoule and grind the resulting solid into a fine powder.

  • Wash the powder with 1 M HCl to remove the zinc salt, followed by extensive washing with deionized water until the filtrate is neutral.

  • Further wash the product with acetone.

  • Purify the framework by Soxhlet extraction with THF for 24 hours to remove any unreacted monomer and oligomers.

  • Dry the final covalent triazine framework product in a vacuum oven at 120°C overnight.

II. Photocatalytic Hydrogen Evolution Experiment

This protocol outlines the general procedure for evaluating the photocatalytic activity of the synthesized framework.

Materials:

  • Synthesized TCPB-derived photocatalyst powder

  • Triethanolamine (TEOA) as a sacrificial electron donor

  • Hexachloroplatinic acid (H₂PtCl₆) solution (for in-situ deposition of Pt co-catalyst)

  • Deionized water

  • Methanol

  • Quartz photoreactor with a top window

  • Gas-tight closed circulation system

  • Xenon lamp (300 W or higher) with a UV cut-off filter (λ > 420 nm)

  • Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and a 5 Å molecular sieve column.

  • Argon gas for purging

Procedure:

  • Disperse 50 mg of the photocatalyst powder in a solution containing 80 mL of deionized water and 20 mL of triethanolamine in the quartz photoreactor.

  • Add the appropriate amount of H₂PtCl₆ solution to achieve the desired weight percentage of Pt co-catalyst (typically 1-3 wt%).

  • Seal the reactor and purge the suspension with argon for at least 30 minutes to remove dissolved air.

  • Position the reactor under the xenon lamp, ensuring a constant temperature is maintained using a cooling water circulation system.

  • Turn on the lamp to initiate the photocatalytic reaction. The Pt co-catalyst will be photodeposited in situ.

  • At regular time intervals (e.g., every hour), take a 0.5 mL gas sample from the reactor's headspace using a gas-tight syringe.

  • Inject the gas sample into the GC to quantify the amount of hydrogen produced.

  • Continue the experiment for several hours to assess the stability and hydrogen evolution rate of the photocatalyst.

III. Characterization of the Photocatalyst

To understand the properties of the synthesized material, the following characterization techniques are recommended:

  • X-ray Diffraction (XRD): To determine the crystallinity and structure of the framework.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of triazine rings and the consumption of nitrile groups.

  • UV-Vis Diffuse Reflectance Spectroscopy (DRS): To evaluate the light absorption properties and determine the bandgap of the material.

  • Transmission Electron Microscopy (TEM): To observe the morphology and microstructure of the photocatalyst.

  • N₂ Adsorption-Desorption Isotherms: To determine the specific surface area and porosity of the material.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical states of the elements in the framework.

Visualizations

Experimental Workflow for Photocatalytic Hydrogen Evolution

G cluster_prep Catalyst Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis synthesis Synthesis of TCPB-derived Photocatalyst characterization Material Characterization (XRD, FT-IR, TEM, etc.) synthesis->characterization dispersion Disperse Catalyst in Aqueous Solution with Sacrificial Agent characterization->dispersion purging Purge with Argon dispersion->purging illumination Visible Light Irradiation (Xenon Lamp) purging->illumination sampling Gas Sampling illumination->sampling gc Gas Chromatography (GC-TCD) sampling->gc quantification Quantify H₂ Evolution gc->quantification G cluster_catalyst TCPB-Derived Photocatalyst VB Valence Band (VB) CB Conduction Band (CB) VB->CB e⁻ sacrificial_agent Sacrificial Agent (TEOA) Oxidation VB->sacrificial_agent h⁺ pt Pt Co-catalyst CB->pt e⁻ light Visible Light (hν) light->VB Excitation h2o H₂O h2 H₂ Evolution h2o->h2 pt->h2o Reduction (2H⁺ + 2e⁻ → H₂)

References

Application Notes and Protocols for Fluorescent Sensing Using 1,3,5-Tris(4-cyanophenyl)benzene-Derived Porous Organic Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,3,5-Tris(4-cyanophenyl)benzene (TCPB) is a versatile, planar, C3-symmetric molecule that serves as a fundamental building block in the synthesis of advanced porous materials. Its rigid structure and trifunctional nature make it an ideal precursor for creating highly ordered and porous Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs). These materials, particularly those incorporating nitrogen-rich heterocycles, exhibit strong fluorescence, making them excellent candidates for chemosensors.

This document provides detailed application notes and experimental protocols for the use of a TCPB-derived s-tetrazine-based porous organic polymer, hereafter referred to as TPBTz, for the fluorescent sensing of iodine and picric acid. The protocols are intended for researchers and professionals in the fields of materials science, analytical chemistry, and drug development.

Principle of Fluorescent Sensing

The sensing mechanism is based on fluorescence quenching. The highly fluorescent TPBTz polymer, upon interaction with specific analyte molecules (quenchers), experiences a decrease in its fluorescence intensity. This quenching effect can be initiated by various processes, including photoinduced electron transfer (PET) from the electron-rich polymer to the electron-deficient analyte. The degree of quenching is proportional to the concentration of the analyte, allowing for quantitative detection.

Quantitative Data Summary

The fluorescent sensing capabilities of the TPBTz polymer for iodine and a related triphenylbenzene-based azo-linked covalent organic polymer for picric acid are summarized in the table below.

AnalyteSensor MaterialStern-Volmer Constant (Ksv)Limit of Detection (LOD)
Iodines-tetrazine-based porous organic polymer (TPBTz)1.70 x 10⁵ L·mol⁻¹[1]1.76 x 10⁻¹¹ mol·L⁻¹[1]
Picric AcidTriphenylbenzene-based azo-linked COPNot explicitly stated for TPBTz, but a related polymer showed a high quenching efficiency.2.25 ppm (for a related triphenylbenzene sensor)[2]

Experimental Protocols

Synthesis of s-tetrazine-based Porous Organic Polymer (TPBTz)

This protocol describes the synthesis of the fluorescent TPBTz polymer from this compound (TCPB).

Materials:

  • This compound (TCPB)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Sulfur powder (S)

  • High-boiling point solvent (e.g., 1,4-dioxane or dimethyl sulfoxide)

  • Methanol

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas supply (e.g., Argon or Nitrogen)

  • Büchner funnel and filter paper

  • Soxhlet extractor

  • Vacuum oven

Procedure:

  • In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (TCPB) and sulfur powder.

  • Add a high-boiling point solvent to the flask to dissolve the reactants.

  • Under an inert atmosphere, add hydrazine hydrate to the reaction mixture.

  • Heat the mixture to reflux and maintain vigorous stirring for 24-48 hours. The reaction progress can be monitored by observing the formation of a colored precipitate.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid sequentially with deionized water, methanol, and a dilute HCl solution to remove unreacted starting materials and impurities.

  • Neutralize the product by washing with a dilute NaOH solution, followed by extensive washing with deionized water until the filtrate is neutral.

  • Purify the polymer further by Soxhlet extraction with methanol for 24 hours to remove any remaining soluble impurities.

  • Dry the final s-tetrazine-based porous organic polymer (TPBTz) in a vacuum oven at an elevated temperature (e.g., 80-100 °C) overnight. The resulting product should be a brightly colored, fluorescent powder.

Protocol for Fluorescent Sensing of Iodine

This protocol details the procedure for the quantitative detection of iodine in a solution using the synthesized TPBTz polymer.

Materials:

  • Synthesized TPBTz polymer

  • A suitable solvent for dispersing the polymer (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Stock solution of iodine of a known concentration in the same solvent.

  • Analyte samples containing unknown concentrations of iodine.

Equipment:

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Ultrasonicator

  • Micropipettes

Procedure:

  • Preparation of TPBTz Suspension:

    • Accurately weigh a small amount of the TPBTz polymer (e.g., 1 mg).

    • Disperse the polymer in a known volume of the chosen solvent (e.g., 10 mL of THF) to create a stock suspension.

    • Sonicate the suspension for approximately 10-15 minutes to ensure a fine and homogeneous dispersion.

  • Fluorescence Measurement:

    • Transfer a specific volume of the TPBTz suspension (e.g., 2 mL) into a quartz cuvette.

    • Place the cuvette in the fluorometer and record the initial fluorescence emission spectrum. The excitation wavelength should be set at the absorption maximum of the TPBTz polymer (e.g., around 293 nm), and the emission spectrum should be recorded over a suitable range.

    • The fluorescence intensity at the emission maximum (I₀) should be noted.

  • Titration with Iodine Solution:

    • Prepare a series of standard iodine solutions of varying concentrations by diluting the stock iodine solution.

    • Add a small aliquot of a standard iodine solution to the cuvette containing the TPBTz suspension.

    • Gently mix the solution and allow it to equilibrate for a short period (e.g., 1-2 minutes).

    • Record the fluorescence emission spectrum again and note the new fluorescence intensity at the emission maximum (I).

    • Repeat this process by incrementally adding the iodine solution to obtain a series of fluorescence intensity readings at different iodine concentrations.

  • Data Analysis:

    • Calculate the fluorescence quenching efficiency using the formula: Quenching (%) = [(I₀ - I) / I₀] x 100.

    • Plot the Stern-Volmer graph of I₀/I versus the concentration of iodine ([Q]).

    • The Stern-Volmer constant (Ksv) can be determined from the slope of the linear portion of this plot.

    • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ / Ksv, where σ is the standard deviation of the blank measurement.

Protocol for Fluorescent Sensing of Picric Acid

This protocol outlines the procedure for the detection of picric acid, a common nitroaromatic explosive, using the TPBTz polymer.

Materials:

  • Synthesized TPBTz polymer

  • A suitable solvent for dispersing the polymer (e.g., Acetonitrile or THF)

  • Stock solution of picric acid of a known concentration in the same solvent.

  • Analyte samples containing unknown concentrations of picric acid.

Equipment:

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Ultrasonicator

  • Micropipettes

Procedure:

  • Preparation of TPBTz Suspension:

    • Prepare a stock suspension of the TPBTz polymer in the chosen solvent (e.g., 1 mg in 10 mL of acetonitrile) as described in the iodine sensing protocol.

    • Ensure the suspension is well-dispersated by sonication.

  • Fluorescence Measurement:

    • Transfer a defined volume of the TPBTz suspension into a quartz cuvette.

    • Record the initial fluorescence emission spectrum to determine the initial fluorescence intensity (I₀) at the emission maximum. The excitation wavelength will be dependent on the specific absorption characteristics of the TPBTz polymer.

  • Titration with Picric Acid Solution:

    • Prepare a series of standard solutions of picric acid with varying concentrations.

    • Incrementally add small aliquots of the standard picric acid solutions to the TPBTz suspension in the cuvette.

    • After each addition, mix the solution and allow for a brief equilibration time before recording the fluorescence emission spectrum and the new intensity (I).

  • Data Analysis:

    • Analyze the data as described in the iodine sensing protocol by calculating the quenching efficiency and plotting the Stern-Volmer graph (I₀/I vs. [picric acid]).

    • Determine the Stern-Volmer constant (Ksv) and the limit of detection (LOD) for picric acid.

Visualizations

Signaling Pathway for Fluorescent Quenching

TPBTz TPBTz Polymer (Fluorophore) Excited_TPBTz Excited TPBTz* TPBTz->Excited_TPBTz Absorption Excitation Light Excitation (e.g., 293 nm) Excitation->TPBTz Emission Fluorescence Emission Excited_TPBTz->Emission Radiative Decay Analyte Analyte (Iodine or Picric Acid) Excited_TPBTz->Analyte Interaction Quenching Fluorescence Quenching (PET) Analyte->Quenching NonRadiative Non-Radiative Decay Quenching->NonRadiative

Caption: Photoinduced electron transfer from the excited TPBTz to the analyte.

Experimental Workflow for Fluorescent Sensing

cluster_prep Sensor Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis A Weigh TPBTz Polymer B Disperse in Solvent A->B C Sonicate for Homogeneity B->C D Transfer to Cuvette C->D Prepared Sensor Suspension E Record Initial Fluorescence (I₀) D->E F Add Analyte Aliquot E->F G Record Quenched Fluorescence (I) F->G H Calculate Quenching Efficiency G->H Fluorescence Data I Plot Stern-Volmer Graph (I₀/I vs. [Q]) H->I J Determine Ksv and LOD I->J

Caption: Step-by-step workflow for analyte detection using the TPBTz sensor.

Logical Relationship of Synthesis and Application

TCPB This compound (Monomer) Polymerization Polymerization Reaction TCPB->Polymerization Reagents Hydrazine Hydrate & Sulfur Powder Reagents->Polymerization TPBTz s-tetrazine-based Porous Organic Polymer (TPBTz) Polymerization->TPBTz Sensing Fluorescent Sensing Application TPBTz->Sensing Iodine Iodine Detection Sensing->Iodine PicricAcid Picric Acid Detection Sensing->PicricAcid

Caption: Synthesis of TPBTz from TCPB and its subsequent sensing applications.

References

The Pivotal Role of 1,3,5-Tris(4-cyanophenyl)benzene Core in Advanced Organic Light-Emitting Diodes

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

The compound 1,3,5-tris(4-cyanophenyl)benzene (TCPB) and its structural analogues, particularly those incorporating a 1,3,5-triazine core, are emerging as crucial building blocks in the development of high-performance materials for organic light-emitting diodes (OLEDs). The C3-symmetric and planar molecular architecture of TCPB provides a rigid and robust framework for constructing advanced organic semiconductors.[1] While TCPB itself is a foundational structure, its derivatives, where the central benzene ring is replaced by a triazine ring and the cyanophenyl arms are functionalized, are extensively utilized as host materials, electron-transporting materials (ETMs), and emitters in modern OLED devices. This document outlines the application of these materials, summarizing their performance data and providing detailed protocols for device fabrication and characterization.

Data Presentation: Performance of OLEDs with TCPB-Related Structures

The performance of OLEDs incorporating derivatives based on the 1,3,5-tris(phenyl)benzene or 1,3,5-triazine core is summarized in the table below. These materials are pivotal in achieving high efficiency and brightness in OLEDs, particularly in the blue and green emission spectra.

Device TypeHost/Emitter MaterialMax. External Quantum Efficiency (EQE) (%)Max. Current Efficiency (cd/A)Max. Luminance (cd/m²)Emission Color
Green Phosphorescent OLED (PhOLED)T2T (2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine) as host17.559.0 (Power Efficiency lm/W)Not SpecifiedGreen
Green PhOLEDT3T (2,4,6-tris(triphenyl-3-yl)-1,3,5-triazine) as host14.450.6 (Power Efficiency lm/W)Not SpecifiedGreen
Blue PhOLEDDPTPCz (3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole) as bipolar host14.4Not Specified>10,000Blue
Green PhOLEDDPTPCz as bipolar host21.2Not Specified>10,000Green
Blue Thermally Activated Delayed Fluorescence (TADF) OLEDTH-2DMAC (triazine-based) as non-doped emitter12.8Not SpecifiedNot SpecifiedBlue
Blue TADF OLEDTH-2DPAC (triazine-based) as non-doped emitter15.8Not SpecifiedNot SpecifiedBlue
Deep-Blue Triplet-Triplet Annihilation (TTA) OLEDTPIAnCN emitter in CBP host6.84Not SpecifiedNot SpecifiedDeep-Blue
Solution-Processed OLEDTri-2tCzPA-TRZ (triazine-based) emitter in mCP hostNot Specified18.812,580Not Specified
Blue PhOLEDBicarbazole-triazine hybrid mixed host20.1Not Specified>10,000Blue

Experimental Protocols

The following are detailed methodologies for the fabrication and characterization of OLEDs using materials with a TCPB-like core, based on common practices in the literature.[1][2]

I. Synthesis of a Representative Triazine-Based Material

A general synthetic route for triazine-based materials involves the nucleophilic substitution of cyanuric chloride with various aromatic amines.[3] For instance, the synthesis of donor-substituted 1,3,5-triazines can be achieved by reacting cyanuric chloride with carbazole or its derivatives in the presence of a base.[4]

Example Synthesis of N,N',N''-tris(9-ethyl-9H-carbazol-3-yl)-1,3,5-triazine-2,4,6-triamine:

  • Dissolve cyanuric chloride (1 equivalent) in dry dioxane.

  • Add K₃PO₄ (3 equivalents) and 3-amino-9-ethylcarbazole (3 equivalents).

  • Stir the suspension under an argon atmosphere at 110 °C for 67 hours.

  • After cooling to room temperature, add water to precipitate the product.

  • Filter the precipitate and wash sequentially with water, isopropanol, and acetone.

  • Dry the product in a vacuum to yield the pure compound.[5]

II. OLED Fabrication via Vacuum Thermal Evaporation

This protocol describes the fabrication of a multilayer OLED using a vacuum thermal evaporation technique.[1]

1. Substrate Preparation: a. Use indium tin oxide (ITO)-coated glass substrates with a sheet resistance of 12 Ω sq⁻¹. b. Clean the substrates by sequential ultrasonication in deionized water, ethanol, and acetone. c. Dry the cleaned substrates in a vacuum oven at 120 °C for 1 hour. d. Treat the substrates with UV-ozone for 30 minutes immediately before loading into the deposition chamber.

2. Thin Film Deposition: a. Transfer the prepared ITO substrates into a high-vacuum deposition system with a base pressure below 5 × 10⁻⁵ Pa. b. Sequentially deposit the following layers: i. Hole Injection Layer (HIL): Molybdenum trioxide (MoO₃) at a deposition rate of 0.2 Å/s to a thickness of 10 nm. ii. Hole Transporting Layer (HTL): 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC) at a rate of 0.2–0.3 Å/s to a thickness of 80 nm. iii. Exciton Blocking Layer (EBL): Tris(4-carbazoyl-9-ylphenyl)amine (TCTA) at a rate of 0.2–0.3 Å/s to a thickness of 5 nm. iv. Emissive Layer (EML): Co-evaporate the host material (e.g., 4,4′-bis(N-carbazolyl)-1,1′-biphenyl - CBP) with the emitter (e.g., a TCPB derivative) at a specific weight percentage (e.g., 5 wt%) to a thickness of 20 nm. The deposition rate should be maintained at 0.2–0.3 Å/s. v. Electron Transporting Layer (ETL): 1,3,5-tris[(3-pyridyl)-phen-3-yl]benzene (TmPyPB) at a rate of 0.2–0.3 Å/s to a thickness of 40 nm. vi. Electron Injection Layer (EIL): Lithium fluoride (LiF) at a rate of 0.1 Å/s to a thickness of 0.5 nm. c. Cathode: Deposit Aluminum (Al) at a rate of 1-2 Å/s to a thickness of 100 nm.

III. OLED Fabrication via Solution Processing

This protocol is suitable for materials designed to be soluble in common organic solvents.[6]

1. Substrate and Solution Preparation: a. Prepare ITO substrates as described in the vacuum deposition protocol. b. Prepare a solution of a hole injection layer material, such as poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), in a suitable solvent. c. Prepare a solution of the emissive layer by dissolving the host and emitter materials in a solvent like toluene or chlorobenzene at the desired concentration and ratio.

2. Layer Deposition by Spin Coating: a. Spin-coat the PEDOT:PSS solution onto the ITO substrate and anneal to form the HIL. b. Spin-coat the emissive layer solution on top of the HIL and anneal to remove the solvent. c. Transfer the substrate to a vacuum chamber for the deposition of the ETL, EIL, and cathode as described in the vacuum deposition protocol.

IV. Device Characterization

1. Electroluminescence (EL) Characterization: a. Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer. b. Record the EL spectra at different operating voltages using a spectroradiometer. c. Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency from the J-V-L data and the EL spectra.

2. Lifetime Measurement: a. Operate the device at a constant initial luminance (e.g., 100 or 500 cd/m²). b. Monitor the luminance as a function of time. The lifetime (T₅₀) is defined as the time it takes for the luminance to decrease to 50% of its initial value.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication cluster_char Characterization sub_clean ITO Substrate Cleaning sub_dry Drying sub_clean->sub_dry sub_uv UV-Ozone Treatment sub_dry->sub_uv fab_hil HIL Deposition sub_uv->fab_hil fab_htl HTL Deposition fab_hil->fab_htl fab_eml EML Deposition fab_htl->fab_eml fab_etl ETL Deposition fab_eml->fab_etl fab_eil EIL Deposition fab_etl->fab_eil fab_cathode Cathode Deposition fab_eil->fab_cathode char_jvl J-V-L Measurement fab_cathode->char_jvl char_el EL Spectra char_jvl->char_el char_life Lifetime Testing char_jvl->char_life char_eff Efficiency Calculation char_el->char_eff

Figure 1: Experimental workflow for OLED fabrication and characterization.

energy_level_diagram cluster_device OLED Device Structure cluster_energy Energy Levels Anode Anode (ITO) HIL HIL HTL HTL EML EML (TCPB-derivative Host + Emitter) ETL ETL Cathode Cathode (Al) HOMO_Anode HOMO HOMO_HIL HOMO HOMO_Anode->HOMO_HIL Hole Injection HOMO_HTL HOMO HOMO_HIL->HOMO_HTL Hole Transport HOMO_EML HOMO HOMO_HTL->HOMO_EML recombination Exciton Formation & Light Emission HOMO_EML->recombination HOMO_ETL HOMO HOMO_Cathode LUMO_Anode LUMO_HIL LUMO LUMO_HTL LUMO LUMO_EML LUMO LUMO_EML->recombination LUMO_ETL LUMO LUMO_ETL->LUMO_EML Electron Transport LUMO_Cathode LUMO LUMO_Cathode->LUMO_ETL Electron Injection

References

Synthesis of Triazine-Based Frameworks from 1,3,5-Tris(4-cyanophenyl)benzene: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of porous triazine-based frameworks, specifically covalent triazine frameworks (CTFs), using 1,3,5-Tris(4-cyanophenyl)benzene as a key building block. The ionothermal synthesis method, a robust and widely used technique for the preparation of CTFs, is described in detail. These porous organic polymers, with their high thermal and chemical stability, tunable porosity, and nitrogen-rich backbone, are emerging as promising materials for applications in drug delivery, catalysis, and gas storage.[1][2]

Introduction

Covalent triazine frameworks (CTFs) are a class of porous organic polymers characterized by their strong aromatic C=N linkages within the triazine units, which impart exceptional stability.[1] The synthesis typically involves the trimerization of aromatic nitrile precursors under high-temperature conditions. The ionothermal synthesis approach, which utilizes a molten salt such as zinc chloride (ZnCl₂) as both a solvent and a catalyst, is a common method for producing CTFs.[3][4] The properties of the resulting framework, including its surface area and crystallinity, are highly dependent on the reaction conditions, such as temperature, reaction time, and the ratio of monomer to catalyst.[5]

The inherent porosity and the presence of nitrogen atoms in the triazine rings make these frameworks attractive for various applications in the pharmaceutical and biomedical fields. The pores can be loaded with therapeutic agents for controlled drug release, and the nitrogen-rich structure can interact with guest molecules.[6]

Experimental Protocol: Ionothermal Synthesis of a Covalent Triazine Framework

This protocol is adapted from established procedures for the synthesis of CTFs from analogous aromatic nitrile precursors.[3][5]

Materials:

  • This compound (TCPB)

  • Zinc Chloride (ZnCl₂), anhydrous

  • Quartz ampule

  • Tube furnace

  • Hydrochloric acid (HCl), 0.1 M

  • Deionized water

  • Dimethylformamide (DMF)

  • Acetone

  • Grinding apparatus (e.g., mortar and pestle)

  • Vacuum oven

Procedure:

  • Preparation of the Reaction Mixture:

    • In a quartz ampule, thoroughly mix this compound (TCPB) and anhydrous zinc chloride (ZnCl₂). A typical molar ratio of TCPB to ZnCl₂ is 1:10.

  • Sealing the Ampule:

    • Evacuate the ampule to a high vacuum and seal it using a high-temperature torch.

  • Heating and Reaction:

    • Place the sealed ampule in a tube furnace.

    • Heat the ampule to 400°C at a rate of 5°C/min and hold at this temperature for 48 hours.

    • For the synthesis of a more amorphous material with potentially higher surface area, the temperature can be increased to 600°C.[5][7]

  • Cooling and Opening the Ampule:

    • Allow the furnace to cool to room temperature naturally.

    • Carefully open the cooled ampule. The product will be a solid monolith.

  • Purification of the Framework:

    • Grind the solid monolith into a fine powder using a mortar and pestle.

    • Wash the powder with hot deionized water (approximately 90°C) for 12 hours with vigorous stirring to remove the bulk of the ZnCl₂.

    • Replace the water with a 0.1 M HCl solution and continue to wash at 90°C for another 12 hours to remove any remaining zinc salts.

    • Sequentially wash the powder with deionized water, DMF, and acetone to remove any unreacted monomer and other impurities.

  • Drying the Product:

    • Collect the purified powder by filtration.

    • Dry the product in a vacuum oven at 150°C for 12 hours to obtain the final covalent triazine framework.

Data Presentation

The properties of the resulting triazine-based frameworks are highly dependent on the synthetic conditions. The following table summarizes typical characterization data for a covalent triazine framework synthesized from 1,3,5-tricyanobenzene (a close structural analog to TCPB) under different temperature conditions, and for a triazine-based framework designed for drug delivery.

Framework IDPrecursorSynthesis Temperature (°C)BET Surface Area (m²/g)Pore Volume (cm³/g)Application HighlightReference
CTF-01,3,5-Tricyanobenzene400~5000.25CO₂ Adsorption[5][7]
Amorphous CTF1,3,5-Tricyanobenzene600~20001.20Gas Adsorption[5][7]
NOP-14 series2,4,6-Tris(4-cyanatophenyl)-1,3,5-triazine-25 - 144-Ibuprofen Loading (~54 wt%)[8]

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for Triazine Framework Synthesis cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up and Purification cluster_final 4. Final Product mix Mix Precursor and Catalyst (TCPB + ZnCl₂) seal Seal in Quartz Ampule under Vacuum mix->seal heat Heat in Tube Furnace (e.g., 400°C, 48h) seal->heat Ionothermal Synthesis grind Grind Solid Product heat->grind wash_water Wash with Hot Water grind->wash_water wash_hcl Wash with 0.1M HCl wash_water->wash_hcl wash_solvents Wash with Water, DMF, Acetone wash_hcl->wash_solvents dry Dry under Vacuum (150°C, 12h) wash_solvents->dry product Porous Triazine Framework dry->product

Caption: A flowchart illustrating the key steps in the ionothermal synthesis of a porous triazine framework.

Signaling Pathway for Potential Drug Delivery Application

drug_delivery_pathway Conceptual Pathway for Drug Delivery using Triazine Frameworks cluster_formulation 1. Formulation cluster_delivery 2. Delivery cluster_release 3. Release and Action framework Porous Triazine Framework (Carrier) loading Drug Loading (e.g., via immersion) framework->loading drug Active Pharmaceutical Ingredient (API) drug->loading loaded_framework API-Loaded Framework loading->loaded_framework administration Administration (e.g., oral, injection) loaded_framework->administration target Target Site (e.g., tumor, inflamed tissue) administration->target release Controlled Release of API (e.g., pH, enzyme-triggered) target->release action Therapeutic Action release->action

References

Application Notes and Protocols: Gas Adsorption and Separation Using 1,3,5-Tris(4-cyanophenyl)benzene-Based Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of porous organic materials derived from 1,3,5-Tris(4-cyanophenyl)benzene for gas adsorption and separation. The protocols outlined below are based on established methodologies for analogous porous covalent triazine-based frameworks (PCTFs) and offer a foundational guide for researchers in the field.

Introduction to this compound-Based Porous Materials

This compound is a planar, C3-symmetric molecule that serves as an excellent building block for the synthesis of highly porous materials such as Covalent Organic Frameworks (COFs) and Porous Covalent Triazine-based Frameworks (PCTFs). The rigid, pre-designed geometry of this precursor allows for the construction of materials with high surface areas, tunable pore sizes, and a high density of nitrogen atoms within the framework. These characteristics make them promising candidates for applications in gas storage (e.g., H₂, CH₄) and the selective separation of gases, particularly CO₂ from flue gas (CO₂/N₂) and natural gas (CO₂/CH₄).

The nitrogen-rich triazine linkages formed from the cyclotrimerization of the nitrile groups in this compound create a polar environment within the pores, which can lead to strong interactions with quadrupolar gas molecules like CO₂, enhancing both adsorption capacity and selectivity.

Quantitative Data on Gas Adsorption Properties

The following tables summarize the gas adsorption properties of porous covalent triazine-based frameworks synthesized from monomers analogous to this compound, specifically adamantane-based cores with 4-cyanophenyl groups. This data provides a strong indication of the expected performance of materials derived directly from this compound.

Table 1: Physicochemical Properties of Adamantane-Based PCTFs

MaterialPrecursorBET Surface Area (m²/g)
PCTF-Ad-11,3,5-Tris(4-cyanophenyl)adamantaneup to 1180

Table 2: Gas Adsorption Capacities of Adamantane-Based PCTFs at 1 bar

MaterialGasTemperature (K)Adsorption Capacity (cm³/g)Adsorption Capacity (wt%)
PCTF-Ad-1H₂77-1.24
PCTF-Ad-1CO₂27358-
PCTF-Ad-1CO₂293--
PCTF-Ad-1CH₄27320-

Table 3: Ideal Adsorbed Solution Theory (IAST) Selectivity of Adamantane-Based PCTFs at 273 K

MaterialGas PairSelectivity
PCTF-Ad-1CO₂/N₂41:1
PCTF-Ad-1CO₂/CH₄7:1
PCTF-Ad-1CH₄/N₂6:1

Data adapted from studies on adamantane-based porous covalent triazine-based frameworks.[1]

Experimental Protocols

Synthesis of a Porous Covalent Triazine-based Framework (PCTF)

This protocol describes the ionothermal synthesis of a PCTF from an aromatic nitrile precursor, which is a common method for synthesizing frameworks from molecules like this compound.

Materials:

  • This compound

  • Zinc Chloride (ZnCl₂), anhydrous

  • Hydrochloric acid (HCl), 0.1 M

  • Dimethyl sulfoxide (DMSO)

  • Acetone

  • Deionized water

  • Quartz ampule

  • Schlenk line

  • Tube furnace

Procedure:

  • In a quartz ampule, combine this compound and anhydrous ZnCl₂ in a 1:10 molar ratio.

  • Attach the ampule to a Schlenk line and evacuate to high vacuum.

  • Flame-seal the ampule under vacuum.

  • Place the sealed ampule in a tube furnace and heat to 400 °C for 40 hours.

  • After the reaction is complete, cool the furnace to room temperature.

  • Carefully break open the cooled ampule and grind the resulting solid monolith into a fine powder.

  • Wash the powder with hot deionized water (90 °C) with vigorous stirring for 12 hours.

  • Filter the solid and then wash with 0.1 M HCl at 90 °C for 12 hours with vigorous stirring.

  • Isolate the solid by filtration and wash successively with deionized water, DMSO, and acetone.

  • Dry the final product under vacuum at 150 °C for 12 hours to yield the PCTF.

Activation of the Porous Material

Proper activation is crucial to remove any guest molecules from the pores of the synthesized material, ensuring accurate gas adsorption measurements.

Materials:

  • Synthesized PCTF powder

  • Sample tube for gas adsorption analyzer

  • Vacuum oven or Schlenk line with heating mantle

Procedure:

  • Place approximately 50-100 mg of the synthesized PCTF powder into a pre-weighed sample tube.

  • Attach the sample tube to a vacuum line (e.g., the degassing port of a gas adsorption analyzer or a Schlenk line).

  • Heat the sample under high vacuum. A typical activation procedure involves heating to 120-150 °C for at least 8-12 hours. The exact temperature and duration may need to be optimized for the specific material to ensure complete removal of guest molecules without causing framework decomposition.

  • After the activation period, cool the sample to room temperature under vacuum before analysis.

Volumetric Gas Adsorption Measurement

This protocol outlines the general procedure for measuring gas adsorption isotherms using a volumetric analyzer.

Equipment:

  • Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020, Quantachrome Autosorb)

  • High-purity adsorptive gases (e.g., N₂, CO₂, CH₄, H₂)

  • Helium gas for free space determination

  • Liquid nitrogen (for 77 K measurements)

  • Isothermal bath (for other temperature measurements)

Procedure:

  • Free Space Measurement: After activation, determine the "cold" and "warm" free space of the sample tube containing the material using helium gas. This step is essential to accurately calculate the amount of gas adsorbed.

  • Isotherm Measurement:

    • Evacuate the sample tube again to remove the helium.

    • For N₂ adsorption at 77 K, place a dewar of liquid nitrogen around the sample tube. For other gases and temperatures, use an appropriate isothermal bath.

    • Introduce a known amount of the adsorptive gas into the manifold of the analyzer.

    • Dose small, controlled amounts of the adsorptive gas into the sample tube.

    • After each dose, allow the system to equilibrate until the pressure stabilizes. The analyzer records the equilibrium pressure.

    • The amount of gas adsorbed at each pressure point is calculated from the difference between the amount of gas dosed and the amount of gas remaining in the free space.

    • Continue this process until the desired final pressure (e.g., 1 bar) is reached.

    • A desorption isotherm can also be measured by systematically reducing the pressure.

  • Data Analysis:

    • The collected data points of adsorbed gas quantity versus pressure at a constant temperature constitute the adsorption isotherm.

    • The Brunauer-Emmett-Teller (BET) surface area can be calculated from the N₂ adsorption isotherm in the relative pressure (P/P₀) range of 0.05 to 0.3.

    • Pore size distribution can be determined using methods like Non-Local Density Functional Theory (NLDFT).

Calculation of Gas Selectivity

The ideal adsorbed solution theory (IAST) is commonly used to predict the selectivity of a material for a mixture of gases based on the pure-component adsorption isotherms.

Procedure:

  • Fit the experimental pure-component adsorption isotherms for the gases of interest (e.g., CO₂ and N₂) to a suitable isotherm model (e.g., Langmuir, Sips, or Dual-Site Langmuir-Freundlich).

  • Use the fitted isotherm parameters in the IAST calculations to determine the molar loadings of each component in the adsorbed phase for a given bulk gas phase composition and pressure.

  • The selectivity (S) for component 1 over component 2 is then calculated as: S = (x₁ / y₁) / (x₂ / y₂) where x₁ and x₂ are the mole fractions of the components in the adsorbed phase, and y₁ and y₂ are the mole fractions in the bulk gas phase.

Visualizations

Synthesis_and_Application_Workflow Experimental Workflow for Gas Adsorption Studies cluster_synthesis Material Synthesis cluster_characterization Characterization & Analysis cluster_application Application Monomer This compound Reaction Ionothermal Synthesis (400°C, 40h) Monomer->Reaction ZnCl2 ZnCl₂ ZnCl2->Reaction Purification Washing & Drying Reaction->Purification PCTF Porous Covalent Triazine Framework Purification->PCTF Activation Activation (Vacuum, 150°C) PCTF->Activation GasAdsorption Volumetric Gas Adsorption Measurement Activation->GasAdsorption DataAnalysis Data Analysis (BET, Pore Size) GasAdsorption->DataAnalysis Selectivity IAST Selectivity Calculation GasAdsorption->Selectivity GasSeparation Gas Separation (e.g., CO₂/N₂) Selectivity->GasSeparation

Caption: Experimental workflow from material synthesis to gas separation application.

Signaling_Pathway Structure-Property Relationship in PCTFs cluster_structure Molecular & Framework Structure cluster_properties Adsorption Properties cluster_application Application Monomer This compound (Rigid, C3-Symmetric) Linkage Triazine Linkages (Nitrogen-Rich) Monomer->Linkage Cyclotrimerization Framework Porous Framework (High Surface Area, Tunable Pores) Linkage->Framework Selectivity High Selectivity for CO₂ Linkage->Selectivity Polar Interactions HighUptake High Gas Uptake Capacity Framework->HighUptake GasSep Efficient Gas Separation HighUptake->GasSep Selectivity->GasSep

Caption: Relationship between molecular structure and gas separation properties.

References

Application Notes and Protocols: Sonogashira Coupling Reactions Involving Derivatives of 1,3,5-Tris(4-cyanophenyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2] Derivatives of 1,3,5-Tris(4-cyanophenyl)benzene, particularly its bromo-substituted analogue, 1,3,5-tris(4-bromophenyl)benzene, serve as important trifunctional core molecules for the construction of complex, well-defined macromolecular architectures such as porous organic polymers (POPs) and porous aromatic frameworks (PAFs).[1][3] These materials are of significant interest due to their high thermal stability, large surface areas, and potential applications in gas storage, separation, and catalysis.[4][5]

These application notes provide an overview of the Sonogashira coupling reaction utilizing 1,3,5-tris(4-bromophenyl)benzene as a key building block for the synthesis of porous organic polymers. Detailed experimental protocols for representative reactions are provided to guide researchers in the development of novel functional materials.

Application: Synthesis of Porous Organic Polymers (POPs)

The C₃ symmetric nature of 1,3,5-tris(4-bromophenyl)benzene makes it an ideal monomer for the creation of extended two-dimensional or three-dimensional porous networks when coupled with di- or tri-functional terminal alkynes. The resulting POPs exhibit permanent porosity and high surface areas, making them suitable for a variety of applications.

Key Applications of Resulting POPs:
  • Gas Storage and Separation: The microporous structure of these polymers allows for the selective adsorption and storage of gases such as hydrogen and carbon dioxide.[4]

  • Adsorption of Organic Pollutants: The aromatic framework of these materials provides strong interactions with organic molecules, enabling their use as adsorbents for environmental remediation.[1][6]

  • Catalysis: The porous network can be functionalized with catalytic sites or can itself exhibit catalytic activity.

  • Organic Electronics: The extended π-conjugated systems within these polymers make them potential candidates for applications in organic light-emitting diodes (OLEDs) and other electronic devices.[7]

Experimental Protocols

The following protocols are representative examples of Sonogashira coupling reactions involving 1,3,5-tris(4-bromophenyl)benzene for the synthesis of porous organic polymers.

Protocol 1: Synthesis of a Phenylacetylene-Crosslinked Porous Organic Polymer

This protocol describes the synthesis of a porous organic polymer through the Sonogashira coupling of 1,3,5-tris(4-bromophenyl)benzene with phenylacetylene.

Reaction Scheme:

Materials:

  • 1,3,5-Tris(4-bromophenyl)benzene

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Toluene (anhydrous)

  • Triethylamine (anhydrous)

  • Methanol

  • Tetrahydrofuran (THF)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,3,5-tris(4-bromophenyl)benzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), copper(I) iodide (0.06 eq), and triphenylphosphine (0.12 eq).

  • Add anhydrous toluene and anhydrous triethylamine to the flask.

  • Add phenylacetylene (3.3 eq) to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir for 48-72 hours.

  • After cooling to room temperature, the resulting solid is collected by filtration.

  • The collected solid is washed sequentially with methanol, water, and tetrahydrofuran to remove any unreacted monomers, catalyst residues, and oligomers.

  • The purified polymer is then dried under vacuum at an elevated temperature (e.g., 100-120 °C) overnight.

Quantitative Data Summary:

Reactant/CatalystMolar Ratio
1,3,5-Tris(4-bromophenyl)benzene1.0
Phenylacetylene3.3
Pd(PPh₃)₂Cl₂0.03
CuI0.06
PPh₃0.12
Solvent SystemTemperatureReaction TimeYield
Toluene/Triethylamine80-90 °C48-72 hHigh
Protocol 2: Synthesis of a Diethynylbenzene-Crosslinked Porous Aromatic Framework (PAF)

This protocol details the synthesis of a porous aromatic framework by the Sonogashira polymerization of 1,3,5-tris(4-bromophenyl)benzene and 1,4-diethynylbenzene.

Reaction Scheme:

Materials:

  • 1,3,5-Tris(4-bromophenyl)benzene

  • 1,4-Diethynylbenzene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diisopropylamine (DIPA, anhydrous)

  • Chloroform

  • Methanol

Procedure:

  • In a glovebox, a mixture of 1,3,5-tris(4-bromophenyl)benzene (1.0 eq) and 1,4-diethynylbenzene (1.5 eq) is placed in a reaction tube.

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and copper(I) iodide (0.1 eq) are added to the tube.

  • Anhydrous N,N-dimethylformamide and anhydrous diisopropylamine are added to the tube.

  • The tube is sealed and heated at 80-100 °C for 72 hours.

  • After cooling to room temperature, the precipitated polymer is collected by filtration.

  • The solid is washed extensively with chloroform and methanol.

  • The polymer is further purified by Soxhlet extraction with methanol for 24 hours.

  • The final product is dried under vacuum at 120 °C for 24 hours.

Quantitative Data Summary:

Reactant/CatalystMolar Ratio
1,3,5-Tris(4-bromophenyl)benzene1.0
1,4-Diethynylbenzene1.5
Pd(PPh₃)₄0.05
CuI0.1
Solvent SystemTemperatureReaction TimeBET Surface Area
DMF/DIPA80-100 °C72 hUp to 1500 m²/g

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

Sonogashira_Coupling_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)L₂-C≡CR² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-C≡C-R² reductive_elimination->product cu_x CuX alkyne_activation Alkyne Activation cu_x->alkyne_activation cu_acetylide Cu-C≡C-R² alkyne_activation->cu_acetylide cu_acetylide->transmetalation base Base base->alkyne_activation alkyne H-C≡C-R² alkyne->alkyne_activation aryl_halide R¹-X aryl_halide->oxidative_addition POP_Synthesis_Workflow start Start: Monomer & Catalyst Preparation monomers 1,3,5-Tris(4-bromophenyl)benzene + Terminal Alkyne start->monomers catalysts Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) + CuI Co-catalyst start->catalysts reaction_setup Reaction Setup (Inert Atmosphere, Anhydrous Solvents) monomers->reaction_setup catalysts->reaction_setup sonogashira Sonogashira Coupling Reaction (Heating & Stirring) reaction_setup->sonogashira workup Work-up & Purification (Filtration, Washing, Soxhlet Extraction) sonogashira->workup characterization Polymer Characterization (FT-IR, NMR, TGA, BET) workup->characterization application Application Testing (Gas Adsorption, Catalysis, etc.) characterization->application

References

Functionalization of 1,3,5-Tris(4-cyanophenyl)benzene: A Gateway to Advanced Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(4-cyanophenyl)benzene (TCPB) is a versatile, C3-symmetric aromatic building block that has garnered significant attention in materials science and medicinal chemistry. Its planar, triangular geometry and peripherally located cyano groups make it an ideal precursor for the construction of highly ordered, porous materials and functional derivatives with tailored properties. This document provides detailed application notes and experimental protocols for the functionalization of TCPB for specific applications, including the development of porous organic polymers for gas storage and separation, photocatalysis, sensing, and the synthesis of derivatives with potential therapeutic applications.

Key Functionalization Pathways

The three cyano groups of TCPB are key to its versatility, serving as reactive handles for a variety of chemical transformations. The primary functionalization strategies include:

  • Hydrolysis to Carboxylic Acids: Conversion of the nitrile groups to carboxylic acids yields 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB), a crucial tritopic linker for the synthesis of Metal-Organic Frameworks (MOFs).[1]

  • Cyclotrimerization to Triazines: The nitrile groups can undergo cyclotrimerization to form highly stable triazine rings, leading to the formation of Covalent Triazine Frameworks (CTFs), a class of nitrogen-rich porous polymers.[2]

  • Conversion to Tetrazoles: The [3+2] cycloaddition of nitriles with an azide source transforms the cyano groups into tetrazole rings, a valuable transformation in medicinal chemistry due to the tetrazole group's bioisosteric relationship with carboxylic acids.

These functionalizations allow for the precise tuning of the electronic properties, porosity, and surface chemistry of the resulting materials, opening up a wide range of applications.

Applications and Performance Data

The functionalization of TCPB unlocks a diverse array of applications. The following tables summarize key quantitative data for some of the most promising applications.

Porous Materials for Gas Storage and Separation

TCPB and its derivatives are excellent building blocks for porous materials like Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs) due to their rigid and pre-designable structure. These materials exhibit high thermal stability and permanent porosity, making them suitable for gas storage and separation.

Table 1: Gas Adsorption Properties of TCPB-derived Porous Materials

MaterialFunctional GroupBET Surface Area (m²/g)CO₂ UptakeH₂ UptakeReference
CTF-0Triazine~500 - 2000HighNot Reported[2][3]
NRPOP-1Aminal519Not ReportedNot Reported[4][5]
NRPOP-2Aminal456Not ReportedNot Reported[4][5]
TPTTPA-COFTriazine, Amine207.71Not ReportedNot Reported[6]
TMPTTPA-COFTriazine, Amine, Methoxy104.85Not ReportedNot Reported[6]
Photocatalysis

Nitrogen-rich COFs derived from TCPB have shown significant promise as photocatalysts for hydrogen evolution from water, a critical process for renewable energy production.[7]

Table 2: Photocatalytic Hydrogen Evolution of TCPB-derived COFs

CatalystCo-catalystSacrificial Electron DonorHydrogen Evolution Rate (mmol g⁻¹ h⁻¹)Apparent Quantum Yield (AQY)Reference
CTF-HUST-A1PtTEOA9.27.4% at 420 nm[8]
TFPT-COFPtNot SpecifiedNot SpecifiedNot Specified[8]
TpTa-1-COF with PVP-shelled PtPtNot Specified8.4Not Specified[8]
Sensing Applications

The high surface area and tunable functionality of TCPB-based polymers make them excellent candidates for chemical sensing applications. For instance, a tetrazine-based porous organic polymer derived from TCPB has demonstrated high sensitivity and selectivity for iodine.

Table 3: Iodine Sensing and Capture by TCPB-derived Polymers

PolymerApplicationPerformance MetricValueReference
TPBTzIodine SensingLimit of Detection (LOD)1.76 x 10⁻¹¹ mol L⁻¹[7]
TPBTzIodine SensingStern-Volmer Constant (KSV)1.70 x 10⁵ L mol⁻¹[7]
NRPOP-1Iodine Vapor CaptureUptake Capacityup to 317 wt%[4][5][9]
NRPOP-2Iodine Vapor CaptureUptake Capacityup to 317 wt%[5][9]
TTPPAIodine Vapor CaptureUptake Capacity4.90 g g⁻¹[10]
TTDABIodine Vapor CaptureUptake Capacity3.13 g g⁻¹[10]
Tm-MTDABIodine Vapor CaptureUptake Capacity3.04 g g⁻¹[10]
Drug Development: Anticancer Activity

The carboxylated derivative of TCPB, 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB), has been investigated for its potential as an anticancer agent.[11][12] Studies have shown that H₃BTB can bind to DNA, suggesting a mechanism for its cytotoxic effects against cancer cells.[1][11]

Table 4: Anticancer Activity of 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB)

Cell LineCancer TypeIC₅₀ ValueReference
MCF-7Breast Cancer12–18 μM[1]
HeLaCervical Cancer12–18 μM[1]
Skin Cancer CellsSkin Cancer29.72 µg/mL[13]
Breast Cancer CellsBreast Cancer33.53 µg/mL[13]

Experimental Protocols

Protocol 1: Synthesis of 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB) via Hydrolysis of TCPB

This protocol describes the conversion of the nitrile functional groups of TCPB to carboxylic acids.

Materials:

  • This compound (TCPB)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, suspend this compound in an excess of concentrated acid (e.g., 12 M HCl).

  • Heat the mixture to reflux under vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Continue refluxing until the starting material is completely consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of cold distilled water to precipitate the product.

  • Collect the white precipitate by filtration and wash thoroughly with distilled water until the filtrate is neutral.

  • Dry the product, 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB), under vacuum.

Visualizations

Functionalization Pathways of this compound

Functionalization_Pathways cluster_functionalization Functionalization Reactions cluster_products Functionalized Products TCPB This compound (TCPB) Hydrolysis Hydrolysis (H⁺/H₂O) TCPB->Hydrolysis Cyclotrimerization Cyclotrimerization (e.g., ZnCl₂) TCPB->Cyclotrimerization Tetrazole_Formation Tetrazole Formation (NaN₃) TCPB->Tetrazole_Formation H3BTB 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB) Hydrolysis->H3BTB CTF Covalent Triazine Frameworks (CTFs) Cyclotrimerization->CTF Tetrazole_Derivative Tris(tetrazolylphenyl)benzene Tetrazole_Formation->Tetrazole_Derivative

Caption: Key functionalization routes of this compound.

Protocol 2: Synthesis of a Covalent Triazine Framework (CTF) from TCPB

This protocol outlines the ionothermal synthesis of a CTF by the trimerization of the nitrile groups of TCPB.[14]

Materials:

  • This compound (TCPB)

  • Zinc Chloride (ZnCl₂), anhydrous

  • Quartz ampule

  • Tube furnace

  • Vacuum line

Procedure:

  • Place a mixture of this compound and anhydrous ZnCl₂ (a molar ratio of 1:10 is often used) into a quartz ampule.

  • Dry the mixture under vacuum at 100 °C for 12 hours.

  • Flame-seal the ampule under vacuum.

  • Place the sealed ampule in a tube furnace and heat to 400 °C for a specified time (e.g., 40 hours).[14]

  • After the reaction, cool the furnace to room temperature.

  • Carefully open the ampule and wash the resulting solid with dilute HCl to remove the ZnCl₂ salt.

  • Wash the product with water and then with an organic solvent like acetone.

  • Dry the resulting Covalent Triazine Framework under vacuum.

Workflow for TCPB-based Material Synthesis and Application

Workflow cluster_synthesis Synthesis of Porous Materials cluster_applications Applications start This compound (TCPB) hydrolysis Hydrolysis start->hydrolysis cyclotrimerization Cyclotrimerization start->cyclotrimerization polymerization Polymerization with other monomers start->polymerization h3btb H₃BTB hydrolysis->h3btb mof MOF Synthesis h3btb->mof gas_storage Gas Storage & Separation mof->gas_storage drug_delivery Drug Delivery & Anticancer Activity mof->drug_delivery ctf CTF Synthesis cyclotrimerization->ctf ctf->gas_storage catalysis Photocatalysis ctf->catalysis pop POP Synthesis polymerization->pop sensing Sensing pop->sensing Applications cluster_materials Derived Materials cluster_apps Primary Applications TCPB This compound H3BTB H₃BTB (Carboxylated) TCPB->H3BTB CTFs CTFs (Triazine-based) TCPB->CTFs POPs POPs (Amorphous Polymers) TCPB->POPs Tetrazole Tetrazole Derivative TCPB->Tetrazole MOFs MOF Synthesis H3BTB->MOFs Gas_Storage Gas Storage/ Separation CTFs->Gas_Storage Photocatalysis Photocatalysis CTFs->Photocatalysis POPs->Gas_Storage Sensing Sensing POPs->Sensing Drug_Dev Drug Development Tetrazole->Drug_Dev MOFs->Gas_Storage MOFs->Drug_Dev

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3,5-Tris(4-cyanophenyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 1,3,5-Tris(4-cyanophenyl)benzene. It includes troubleshooting guides for common challenges, frequently asked questions, detailed experimental protocols, and visualizations to clarify complex processes.

Troubleshooting Guide

The synthesis of this compound, often achieved via a Suzuki-Miyaura cross-coupling reaction, can present several challenges. This guide addresses common issues, their potential causes, and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The palladium catalyst may have degraded due to exposure to air or moisture. 2. Impure Reagents: Impurities in starting materials (1,3,5-tribromobenzene or 4-cyanophenylboronic acid) can inhibit the reaction. 3. Inefficient Base: The chosen base may not be optimal for the reaction conditions. 4. Suboptimal Temperature: The reaction temperature may be too low for the catalytic cycle to proceed efficiently.1. Catalyst Handling: Use fresh, high-quality palladium catalyst and ligands. Handle them under an inert atmosphere (e.g., in a glovebox). 2. Reagent Purity: Ensure the purity of starting materials through techniques like recrystallization or column chromatography. 3. Base Selection: Experiment with different bases such as potassium carbonate, cesium carbonate, or potassium phosphate.[1] 4. Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Incomplete Reaction (Mixture of Starting Materials and Products) 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Catalyst Deactivation: The catalyst may have become deactivated over the course of the reaction. 3. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent system.1. Extended Reaction Time: Monitor the reaction progress using TLC or GC-MS and extend the reaction time if necessary. 2. Additional Catalyst: In some cases, adding a fresh portion of the catalyst can restart a stalled reaction. 3. Solvent System Modification: Use a co-solvent system (e.g., toluene/water, dioxane/water) to improve the solubility of all reactants.[2]
Formation of Side Products 1. Homocoupling of 4-cyanophenylboronic acid: This is a common side reaction that consumes the boronic acid and reduces the yield of the desired product.[3] 2. Dehalogenation of 1,3,5-tribromobenzene: The starting material can be reduced, leading to the formation of di- or mono-brominated species.[3] 3. Protodeboronation: The boronic acid can be cleaved by acidic protons in the reaction mixture.1. Slow Addition: Add the 4-cyanophenylboronic acid solution slowly to the reaction mixture to maintain a low concentration.[4] 2. Inert Atmosphere: Rigorously degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) to minimize side reactions. 3. Anhydrous Conditions: Use dry solvents and reagents to prevent protodeboronation.
Difficult Purification 1. Similar Polarity of Products and Byproducts: The desired product, partially substituted intermediates, and homocoupled byproducts may have similar polarities, making chromatographic separation challenging. 2. Residual Catalyst: Palladium residues can contaminate the final product.1. Optimized Chromatography: Use a multi-step gradient elution or a different stationary phase for column chromatography. Recrystallization from a suitable solvent system can also be effective. 2. Catalyst Removal: After the reaction, wash the organic layer with an aqueous solution of a suitable ligand (e.g., thiourea) or use a palladium scavenger resin to remove residual catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 1,3,5-tribromobenzene and 4-cyanophenylboronic acid.[5] Another approach is the cyclotrimerization of 4-cyanoacetophenone.[6]

Q2: Why is an inert atmosphere crucial for the Suzuki-Miyaura coupling reaction?

A2: The palladium(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. An inert atmosphere of argon or nitrogen protects the catalyst from degradation and prevents oxygen-induced side reactions like the homocoupling of boronic acids.[3]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of starting materials and the formation of the product.

Q4: What is the role of the base in the Suzuki-Miyaura reaction?

A4: The base is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid, facilitating the transfer of the organic group to the palladium center. The choice of base can significantly impact the reaction rate and yield.[1]

Q5: Are there any safety precautions I should take during the synthesis?

A5: Yes. Palladium catalysts can be pyrophoric. Many of the solvents used, such as toluene and dioxane, are flammable and toxic. Cyanide-containing compounds are highly toxic. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and handle all chemicals with care according to their safety data sheets (SDS).

Experimental Protocols

Protocol 1: Synthesis of 1,3,5-Tris(4-bromophenyl)benzene (Precursor)

A common precursor for the target molecule is 1,3,5-Tris(4-bromophenyl)benzene. A reported synthesis involves the cyclocondensation of 4-bromoacetophenone.[3]

Materials:

  • 4-bromoacetophenone

  • Ethanol

  • Thionyl chloride

Procedure:

  • To a stirred solution of 4-bromoacetophenone (4.5 g, 20.5 mmol) in dry ethanol (7 mL), add thionyl chloride (2.75 mL, 37.5 mmol) dropwise.

  • Reflux the mixture for 2.5 hours.

  • Cool the reaction mixture to room temperature.

  • The solid product will precipitate. Filter the solid and wash it thoroughly with water and then with ether.

  • Recrystallize the crude product from anhydrous ethanol to obtain pure 1,3,5-Tris(4-bromophenyl)benzene.

Quantitative Data:

Reactant Amount Yield Reference

| 4-bromoacetophenone | 4.5 g | 3.8 g (84%) |[3] |

Protocol 2: Suzuki-Miyaura Synthesis of this compound

This protocol is based on a general procedure for Suzuki-Miyaura cross-coupling reactions.[7][8]

Materials:

  • 1,3,5-Tris(4-bromophenyl)benzene

  • 4-Cyanophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

Procedure:

  • In a Schlenk flask, combine 1,3,5-Tris(4-bromophenyl)benzene (1 equivalent), 4-cyanophenylboronic acid (3.3 equivalents), and potassium carbonate (6 equivalents).

  • Add the catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio).

  • Heat the reaction mixture to reflux (around 90-100 °C) with vigorous stirring for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

Experimental Workflow for Suzuki-Miyaura Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Combine Reactants & Catalyst degas Degas with Inert Gas prep_reactants->degas add_solvent Add Degassed Solvents degas->add_solvent reflux Heat to Reflux (24-48h) add_solvent->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temp. monitor->cool Reaction Complete extract Extract with Organic Solvent cool->extract wash_dry Wash & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify product This compound purify->product

Caption: Suzuki-Miyaura synthesis workflow for this compound.

Troubleshooting Logic for Low Yield

G start Low Yield Observed check_catalyst Is the catalyst fresh and handled under inert conditions? start->check_catalyst check_reagents Are the reagents pure? check_catalyst->check_reagents Yes solution_catalyst Use fresh catalyst and ensure inert atmosphere. check_catalyst->solution_catalyst No check_conditions Are the reaction conditions (base, temp.) optimal? check_reagents->check_conditions Yes solution_reagents Purify starting materials. check_reagents->solution_reagents No check_side_reactions Are there signs of side reactions (e.g., homocoupling)? check_conditions->check_side_reactions Yes solution_conditions Screen different bases and optimize temperature. check_conditions->solution_conditions No solution_side_reactions Implement slow addition of boronic acid. check_side_reactions->solution_side_reactions Yes

Caption: Decision tree for troubleshooting low product yield.

References

Optimization of reaction conditions for 1,3,5-Tris(4-cyanophenyl)benzene polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the polymerization of 1,3,5-Tris(4-cyanophenyl)benzene to form porous aromatic frameworks (PAFs) and covalent organic frameworks (COFs), specifically covalent triazine frameworks (CTFs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in polymer synthesis?

A1: this compound (TCPB) is a triangular-shaped organic molecule with three cyanophenyl groups attached to a central benzene ring.[1] Its C3-symmetric structure and reactive nitrile (-C≡N) functional groups make it an excellent building block for the construction of highly ordered, porous crystalline materials like COFs and PAFs.[2] The geometry of TCPB directs the formation of predictable, periodic network structures.

Q2: What type of polymerization does this compound typically undergo?

A2: this compound commonly undergoes cyclotrimerization of its nitrile groups to form s-triazine rings, resulting in the formation of a covalent triazine framework (CTF).[3] This reaction is often carried out at high temperatures, sometimes with a catalyst, to create a stable, porous polymer network.

Q3: What are the key applications of polymers derived from this compound?

A3: Polymers synthesized from this compound, particularly CTFs, exhibit high thermal and chemical stability, making them suitable for various applications. These include gas storage and separation, catalysis, and sensing. For instance, a triazine-based porous organic polymer derived from TCPB has been shown to be an excellent adsorbent for iodine and a fluorescent sensor for picric acid.[1]

Troubleshooting Guide

Low Polymer Yield

Q4: I am observing a very low yield of the final polymer. What are the potential causes and how can I improve it?

A4: Low polymer yield can stem from several factors:

  • Incomplete Reaction: The polymerization reaction may not have gone to completion. Try extending the reaction time or increasing the reaction temperature. For aromatic nitriles, trimerization is often conducted at elevated temperatures, sometimes as high as 400°C.[3]

  • Sub-optimal Catalyst Concentration: The catalyst-to-monomer ratio is crucial. For ionothermal synthesis using ZnCl₂, the ratio significantly impacts the reaction. Experiment with different ratios to find the optimal condition.

  • Monomer Purity: Impurities in the this compound monomer can inhibit the polymerization process. Ensure the monomer is of high purity before use.

  • Inefficient Catalyst: The choice of catalyst can greatly influence the reaction. While molten ZnCl₂ is common for ionothermal synthesis, other catalysts like p-toluenesulfonic acid have been used for the trimerization of aromatic nitriles.[4] For room temperature synthesis, strong Brønsted acids like CF₃SO₃H have been employed.

Poor Crystallinity

Q5: The resulting polymer is largely amorphous with poor crystallinity according to PXRD analysis. How can I improve the crystallinity of my framework?

A5: Achieving high crystallinity in COFs and CTFs can be challenging.[3] Here are some strategies to enhance it:

  • Optimize Reaction Temperature: Temperature plays a critical role in the reversibility of the reaction, which is essential for forming a crystalline structure. At lower temperatures, kinetically controlled amorphous products may dominate. A systematic study of the reaction temperature is recommended.

  • Control Reaction Time: Longer reaction times can sometimes allow for the reversible formation and breaking of bonds, leading to a more ordered, crystalline product. However, excessively long reaction times at high temperatures can also lead to decomposition or the formation of a dense, non-porous material.[5]

  • Choice of Solvent/Reaction Medium: The solvent system can influence the solubility of the monomers and the growing polymer chains, which in turn affects the crystallinity.

  • Monomer Concentration: A lower concentration of the monomer may slow down the precipitation of the polymer, allowing more time for the formation of an ordered framework.

Low Porosity and Surface Area

Q6: My polymer product shows low nitrogen uptake, indicating poor porosity and a low Brunauer-Emmett-Teller (BET) surface area. What factors can I adjust?

A6: Low porosity is a common issue and can be addressed by modifying the reaction conditions:

  • Monomer to Catalyst Ratio: The amount of catalyst can affect the pore structure. For instance, in the synthesis of a covalent triazine framework from 1,3,5-tricyanobenzene in molten ZnCl₂, the monomer/ZnCl₂ ratio was found to significantly influence the porosity of the resulting network.[5]

  • Reaction Temperature and Time: As shown in the table below, both temperature and time have a significant impact on the surface area. Higher temperatures do not always lead to higher surface areas. Similarly, longer reaction times can sometimes lead to a decrease in surface area due to the formation of a more dense, crystalline material where pores are not accessible.[5]

  • Activation Process: After the synthesis, the removal of the catalyst and any trapped solvent or unreacted monomer from the pores is crucial. This process, known as activation, typically involves washing with various solvents and then heating under vacuum. An incomplete activation process will result in blocked pores and a low measured surface area.

Data Presentation

Table 1: Influence of Reaction Conditions on the Porosity of a Covalent Triazine Framework (CTF) from 1,3,5-Tricyanobenzene in Molten ZnCl₂ [5]

EntryMonomer:ZnCl₂ (mol/mol)Temperature (°C)Time (h)BET Surface Area (m²/g)
11:140010546
21:140040427
31:140080No accessible surface area
41:240040480
51:0.540040350
61:130040250
71:150040150

Note: This data is for 1,3,5-tricyanobenzene, a structurally similar monomer, and illustrates the general trends that can be expected for the polymerization of this compound under similar ionothermal conditions.

Experimental Protocols

General Protocol for Ionothermal Synthesis of a Covalent Triazine Framework

This protocol is a general guideline based on the ionothermal synthesis of CTFs from aromatic nitrile precursors.

  • Monomer and Catalyst Preparation: Thoroughly mix this compound and anhydrous zinc chloride (ZnCl₂) in a desired molar ratio (e.g., 1:1) in a quartz ampoule.

  • Degassing and Sealing: Evacuate the ampoule to remove air and moisture, and then seal it under vacuum.

  • Heating: Place the sealed ampoule in a furnace and heat it to the desired reaction temperature (e.g., 400°C) for a specific duration (e.g., 40 hours).

  • Cooling and Isolation: After the reaction is complete, allow the ampoule to cool to room temperature. Carefully open the ampoule and grind the resulting solid monolith into a fine powder.

  • Purification and Activation: Wash the powder extensively with dilute hydrochloric acid to remove the ZnCl₂ catalyst, followed by washing with water and organic solvents (e.g., acetone, THF) to remove any unreacted monomer and oligomers.

  • Drying: Dry the purified polymer under high vacuum at an elevated temperature (e.g., 150°C) for several hours to obtain the final porous material.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Activation Monomer This compound Mix Mix Monomer and Catalyst Monomer->Mix Catalyst ZnCl₂ Catalyst->Mix Seal Seal in Ampoule under Vacuum Mix->Seal Heat Heat in Furnace Seal->Heat Cool Cool to Room Temperature Heat->Cool Grind Grind Product Cool->Grind Wash Wash with HCl and Solvents Grind->Wash Dry Dry under Vacuum Wash->Dry Final_Product Porous Covalent Triazine Framework Dry->Final_Product

Caption: Experimental workflow for the ionothermal synthesis of a covalent triazine framework.

Troubleshooting_Logic cluster_problem Problem Observed cluster_solution Potential Solutions Low_Yield Low Polymer Yield Increase_Time_Temp Increase Reaction Time/Temp Low_Yield->Increase_Time_Temp Optimize_Catalyst Optimize Catalyst Ratio Low_Yield->Optimize_Catalyst Check_Purity Check Monomer Purity Low_Yield->Check_Purity Poor_Crystallinity Poor Crystallinity Optimize_Temp Optimize Temperature Poor_Crystallinity->Optimize_Temp Optimize_Time Optimize Reaction Time Poor_Crystallinity->Optimize_Time Change_Solvent Change Solvent Poor_Crystallinity->Change_Solvent Adjust_Concentration Adjust Monomer Conc. Poor_Crystallinity->Adjust_Concentration Low_Porosity Low Porosity Low_Porosity->Optimize_Catalyst Low_Porosity->Optimize_Temp Low_Porosity->Optimize_Time Optimize_Activation Optimize Activation Process Low_Porosity->Optimize_Activation

Caption: Troubleshooting logic for common issues in polymerization.

References

Side reactions to avoid during the synthesis of 1,3,5-Tris(4-cyanophenyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,5-Tris(4-cyanophenyl)benzene (TCPB).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of TCPB, focusing on the widely used Suzuki-Miyaura cross-coupling reaction and the alternative cyclotrimerization route.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The palladium catalyst may have degraded due to improper storage or handling.• Use a freshly opened or properly stored catalyst. • Consider using a more robust pre-catalyst.
2. Inefficient Ligand: The phosphine ligand may have oxidized.• Use fresh, high-purity ligands. • Handle ligands under an inert atmosphere.
3. Incomplete Reaction: Insufficient reaction time or temperature.• Monitor the reaction progress using TLC or GC-MS. • Increase the reaction temperature or prolong the reaction time as needed.
4. Poor Quality Reagents: Degradation or impurities in starting materials (e.g., 1,3,5-trihalobenzene or 4-cyanophenylboronic acid).• Use freshly purified or high-purity starting materials. • Verify the purity of reagents before use.
Presence of Multiple Spots on TLC (Impure Product) 1. Homocoupling Side Reactions: Formation of biphenyl derivatives from the coupling of two boronic acid molecules.• Thoroughly degas the reaction mixture to remove oxygen.[1] • Use a Pd(0) catalyst source or ensure complete reduction of a Pd(II) precursor.
2. Incomplete Coupling: Presence of mono- and di-substituted intermediates.• Increase the molar excess of the boronic acid. • Optimize the catalyst loading and reaction time.
3. Protodeboronation: Replacement of the boronic acid group with a hydrogen atom.• Use anhydrous solvents and reagents. • Employ potassium trifluoroborate salts instead of boronic acids, as they are less prone to this side reaction.[2]
4. Hydrolysis of Cyano Groups: Conversion of nitrile to carboxylic acid or amide under harsh basic or acidic conditions.• Use milder bases (e.g., K₂CO₃, Cs₂CO₃) and avoid prolonged heating at very high temperatures.[3][4]
Difficulty in Product Purification 1. Co-elution of Byproducts: Similar polarity of the desired product and side products.• Employ gradient elution in column chromatography. • Consider recrystallization from a suitable solvent system (e.g., ethanol/water).[5]
2. Catalyst Residues: Palladium residues in the final product.• Use a palladium scavenger resin during workup. • Perform multiple extractions and washes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to avoid during the Suzuki-Miyaura synthesis of this compound?

A1: The primary side reactions to mitigate are:

  • Homocoupling: The self-coupling of 4-cyanophenylboronic acid to form 4,4'-dicyanobiphenyl. This is often promoted by the presence of oxygen or Pd(II) species.[1][6]

  • Incomplete Coupling: The formation of 1-(4-cyanophenyl)-3,5-dibromobenzene and 1,3-bis(4-cyanophenyl)-5-bromobenzene.

  • Protodeboronation: The loss of the boronic acid functional group from 4-cyanophenylboronic acid, leading to the formation of benzonitrile. This is exacerbated by the presence of water and prolonged reaction times.[7]

Q2: Can the cyano groups hydrolyze under the reaction conditions?

A2: Yes, under strongly basic or acidic conditions and elevated temperatures, the nitrile (-CN) groups can hydrolyze to form amide (-CONH₂) or carboxylic acid (-COOH) functionalities.[3][4] It is advisable to use moderately basic conditions (e.g., K₂CO₃) and to avoid unnecessarily long reaction times at high temperatures.

Q3: What is an alternative synthetic route to the Suzuki-Miyaura coupling for obtaining this compound?

A3: An alternative method is the acid-catalyzed cyclotrimerization of 4-cyanoacetophenone.[8] This reaction involves the self-condensation of three molecules of the ketone to form the central benzene ring. However, this method can also have side reactions, such as the formation of dypnones (dimers) and other condensation byproducts.[9]

Q4: How can I effectively purify the final product?

A4: Purification of this compound is typically achieved through column chromatography on silica gel, followed by recrystallization. A common eluent system for chromatography is a mixture of hexane and ethyl acetate. Recrystallization from solvents like ethanol or a mixture of ethanol and water can yield a highly pure product.[5][10][11]

Q5: What is the role of the base in the Suzuki-Miyaura reaction?

A5: The base plays a crucial role in activating the organoboron species. It reacts with the boronic acid to form a more nucleophilic borate anion, which then facilitates the transmetalation step with the palladium complex.[7] Common bases used include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).

Experimental Protocols

Suzuki-Miyaura Cross-Coupling for the Synthesis of this compound

This protocol is a compilation based on general procedures for Suzuki-Miyaura reactions.

Materials:

  • 1,3,5-Tribromobenzene

  • 4-Cyanophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 1,3,5-tribromobenzene (1.0 equiv), 4-cyanophenylboronic acid (3.3 equiv), and potassium carbonate (6.0 equiv).

  • Add a 2:1 mixture of toluene and ethanol.

  • Degas the mixture by bubbling nitrogen or argon through the solution for 20-30 minutes.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), to the reaction mixture under a blanket of inert gas.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Add water to the reaction mixture and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a white solid. Further purification can be achieved by recrystallization from ethanol.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Synthesis

ParameterCondition ACondition BCondition C
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd/C
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent Toluene/Ethanol/H₂ODioxane/H₂ODMF/H₂O
Temperature (°C) 90100110
Typical Yield (%) 75-8580-9070-80
Purity (%) >95>97>95

Note: The data presented are representative and can vary based on specific experimental conditions and scale.

Visualizations

Synthetic Pathway and Side Reactions

Suzuki_Miyaura_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_side_products Side Products 1,3,5-Tribromobenzene 1,3,5-Tribromobenzene Incomplete Coupling\n(Mono- and Di-substituted) Incomplete Coupling (Mono- and Di-substituted) 1,3,5-Tribromobenzene->Incomplete Coupling\n(Mono- and Di-substituted) Side Reaction 4-Cyanophenylboronic acid 4-Cyanophenylboronic acid Homocoupling Product\n(4,4'-Dicyanobiphenyl) Homocoupling Product (4,4'-Dicyanobiphenyl) 4-Cyanophenylboronic acid->Homocoupling Product\n(4,4'-Dicyanobiphenyl) Side Reaction Protodeboronation Product\n(Benzonitrile) Protodeboronation Product (Benzonitrile) 4-Cyanophenylboronic acid->Protodeboronation Product\n(Benzonitrile) Side Reaction This compound This compound 4-Cyanophenylboronic acid->this compound Pd Catalyst Pd Catalyst Pd Catalyst->this compound Base Base Base->this compound

Caption: Suzuki-Miyaura synthesis of TCPB and potential side reactions.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_catalyst Check Catalyst Activity Is it fresh? Stored properly? start->check_catalyst check_catalyst->start Replace catalyst check_reagents Verify Reagent Purity Starting materials pure? Solvents anhydrous? check_catalyst->check_reagents If catalyst is active check_reagents->start Purify reagents check_conditions Review Reaction Conditions Correct temperature? Sufficient time? Properly degassed? check_reagents->check_conditions If reagents are pure check_conditions->start Adjust conditions optimize_stoichiometry Optimize Stoichiometry Increase boronic acid excess? check_conditions->optimize_stoichiometry If conditions are correct purification_issue Investigate Purification Correct chromatography conditions? Recrystallization needed? optimize_stoichiometry->purification_issue If stoichiometry is optimized success Improved Yield purification_issue->success If purification is effective

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Purification of 1,3,5-Tris(4-cyanophenyl)benzene and its Polymers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,5-Tris(4-cyanophenyl)benzene (TCPB) and its derived polymers, such as Covalent Organic Frameworks (COFs).

I. Purification of this compound (Monomer)

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. Sublimation can also be employed for achieving high purity, although it may not be suitable for large quantities.

Q2: How can I assess the purity of my purified this compound?

A2: The purity of TCPB can be reliably assessed using a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and identify organic impurities. Quantitative NMR (qNMR) can be used for a precise purity assessment against a certified internal standard.[1][2][3][4]

  • Elemental Analysis (EA): EA provides the mass percentages of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values for C₂₇H₁₅N₃. Accepted deviation from the calculated values is typically within ±0.4%.[5][6][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the number of components in a sample and quantify the purity.[8]

  • Melting Point: A sharp melting point close to the literature value is indicative of high purity.

Q3: What are the likely impurities in my crude this compound?

A3: Impurities often depend on the synthetic route. If synthesized via a Suzuki-Miyaura cross-coupling reaction, common impurities may include:

  • Homocoupling products: Biphenyl derivatives from the boronic acid or ester starting materials.[9]

  • Incompletely reacted intermediates: Mono- or di-substituted phenylbenzene species.

  • Residual catalyst: Palladium or other transition metal catalysts and ligands.[10]

  • Starting materials: Unreacted boronic acids/esters or halide precursors.

Troubleshooting Guide for Monomer Purification
Problem Possible Cause(s) Suggested Solution(s)
Yellowish or off-white color after recrystallization. Trapped solvent or minor, highly colored impurities.- Ensure the crystals are thoroughly dried under vacuum. - Perform a second recrystallization. - Treat a solution of the crude product with activated carbon before filtration and recrystallization. Activated carbon can adsorb many colored impurities.[11]
Oiling out during recrystallization. The boiling point of the solvent is higher than the melting point of the solute. The compound is precipitating too quickly from a supersaturated solution.- Use a lower-boiling point solvent or a solvent mixture. - Reduce the concentration of the solution by adding more hot solvent. - Ensure a slow cooling rate. Allow the solution to cool to room temperature before placing it in an ice bath.[12]
No crystal formation upon cooling. The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Add a seed crystal of pure TCPB to induce crystallization. - Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.[12] - If a single solvent is not working, try a binary solvent system (a "good" solvent in which TCPB is soluble and a "poor" solvent in which it is insoluble).[13][14][15]
Poor separation in column chromatography. Incorrect eluent system (polarity is too high or too low). Overloading the column.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired compound. - Use a larger column or reduce the amount of crude material loaded.
Streaking on the TLC plate. The compound is too polar for the chosen eluent, or the sample is too concentrated.- Increase the polarity of the eluent. - Dilute the sample before spotting it on the TLC plate.
Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: Based on solubility tests, suitable solvents for recrystallization of aromatic nitriles include ethanol, ethyl acetate, toluene, or a mixture such as ethanol/water or acetone/water.[13][15]

  • Dissolution: In a fume hood, place the crude TCPB in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid completely with gentle heating and stirring.

  • Decoloration (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of this compound

  • Stationary Phase: Silica gel (60-120 or 230-400 mesh).

  • Eluent Selection: A mixture of n-hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by TLC. For a related compound, 1,3,5-Tris(4-bromophenyl)benzene, a mixture of n-hexane/EtOAc/acetone (7.5:1.5:1) has been used.[5]

  • Column Packing: Pack the column with silica gel as a slurry in the eluent.

  • Sample Loading: Dissolve the crude TCPB in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified TCPB.

II. Purification of this compound Polymers (e.g., COFs)

Frequently Asked Questions (FAQs)

Q1: Why is purification of COFs and other porous polymers important?

A1: Purification is crucial to remove unreacted monomers, residual catalysts, and other impurities that may be trapped within the pores.[8] These impurities can significantly reduce the surface area, block active sites, and negatively impact the material's performance in applications like gas storage, catalysis, and sensing.

Q2: What is the standard procedure for purifying COFs derived from TCPB?

A2: The most common method for purifying COFs is by extensive washing with various organic solvents. A more rigorous method involves Soxhlet extraction, which provides continuous washing with fresh, hot solvent.

Q3: Which solvents are typically used for washing COFs?

A3: A sequence of solvents with varying polarities is often used. Common choices include acetone, dichloromethane (DCM), tetrahydrofuran (THF), ethanol, and dimethylformamide (DMF). The specific solvents depend on the solubility of potential impurities.

Q4: How can I confirm that my COF is pure?

A4: Purity of COFs can be assessed through several characterization techniques:

  • Solid-State NMR (ssNMR): This technique can detect signals from unreacted monomers or trapped solvent molecules.[3][16][17][18]

  • Elemental Analysis (EA): Comparing the experimental C, H, and N content with the theoretical values for the pure polymer can indicate the presence of impurities.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is used to quantify residual metal catalyst content. This requires prior digestion of the polymer matrix.[10][19][20]

  • Powder X-ray Diffraction (PXRD): A highly crystalline pattern with low background noise is indicative of a pure, well-ordered material.

  • Gas Adsorption Analysis (BET): An increase in the Brunauer-Emmett-Teller (BET) surface area after purification suggests the successful removal of pore-blocking impurities.[8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of vibrational bands corresponding to the monomer's functional groups (that are consumed during polymerization) can indicate a high degree of reaction and purity.

Troubleshooting Guide for Polymer Purification
Problem Possible Cause(s) Suggested Solution(s)
The polymer powder remains colored after washing. Trapped, colored starting materials or byproducts. Degradation of the polymer or monomers during synthesis.[21]- Use a more rigorous purification method like Soxhlet extraction. - Try washing with a solvent in which the colored impurity is highly soluble. - Optimize the synthesis conditions (e.g., temperature, reaction time) to prevent degradation.
Low surface area (BET) after purification. Incomplete removal of unreacted monomers or catalyst. Collapse of the porous structure during solvent removal.- Extend the washing/Soxhlet extraction time. - Use a different sequence of washing solvents. - Employ a gentler drying method, such as supercritical CO₂ drying, to prevent pore collapse.
Difficulty in filtering the fine polymer powder. The polymer consists of very small, dispersed particles.- Use a centrifuge to pellet the polymer instead of filtration. Decant the supernatant and resuspend in fresh solvent for subsequent washes. - Use membrane filters with a small pore size (e.g., 0.22 µm). - For industrial applications, specialized polymer filtration systems with sintered metal or mesh filters can be used.[1][22][23][24][25]
Presence of residual metal catalyst (e.g., Pd). Inefficient washing. Strong coordination of the metal to the polymer framework.- Wash with a solvent that can chelate the metal, such as a solution of EDTA in a suitable solvent, if the polymer is stable under these conditions. - Perform a more extensive Soxhlet extraction.
Experimental Protocols

Protocol 3: Standard Washing Procedure for COFs

  • Initial Isolation: After the synthesis, collect the solid polymer product by filtration or centrifugation.

  • Solvent Washing Sequence: a. Wash the polymer multiple times with the reaction solvent (e.g., DMF) to remove the bulk of the unreacted monomers. b. Wash sequentially with a series of fresh solvents of varying polarity. A typical sequence could be: i. Acetone (3 times) ii. Dichloromethane (3 times) iii. Methanol or Ethanol (3 times) c. For each wash, suspend the polymer in the solvent, stir or sonicate for a period (e.g., 30 minutes), and then isolate the solid by filtration or centrifugation.

  • Drying: Dry the purified polymer under high vacuum at an elevated temperature (e.g., 120 °C) for several hours to remove all trapped solvent.

Protocol 4: Soxhlet Extraction of COFs

  • Sample Preparation: Place the crude, air-dried polymer powder in a cellulose thimble.

  • Apparatus Setup: Set up the Soxhlet extractor with a round-bottom flask containing the extraction solvent and a condenser.[2][4][26][27][28]

  • Extraction: Heat the solvent to reflux. The solvent vapor will bypass the thimble, condense, and drip back onto the polymer, continuously extracting impurities. Allow the extraction to run for an extended period (e.g., 24-48 hours). It is often beneficial to perform sequential extractions with different solvents (e.g., first THF, then acetone).

  • Drying: After extraction, carefully remove the thimble and dry the purified polymer under high vacuum at an elevated temperature.

Quantitative Data Summary

Table 1: Purity Assessment of this compound

Technique Parameter Measured Typical Purity Target for High-Quality Monomer
qNMRMole percent purity> 99.5%
Elemental AnalysisWeight % of C, H, NWithin ±0.4% of theoretical values
HPLCPeak area percentage> 99%

Table 2: Purity Assessment of TCPB-derived Polymers (COFs)

Technique Parameter Measured Indication of Purity
Elemental AnalysisWeight % of C, H, NAgreement with theoretical values for the polymer
ICP-MSppm or ppb of residual metalLow levels (e.g., < 100 ppm) of catalyst residue
Solid-State NMRPresence of monomer signalsAbsence of signals corresponding to unreacted monomer
Gas Adsorption (BET)Surface Area (m²/g)High and reproducible surface area, increase after purification

Visualizations

Experimental Workflows

monomer_purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis crude Crude TCPB recrystallization Recrystallization crude->recrystallization column Column Chromatography crude->column pure Pure TCPB recrystallization->pure column->pure nmr NMR ea Elemental Analysis hplc HPLC pure->nmr pure->ea pure->hplc

Caption: Workflow for the purification and analysis of this compound.

polymer_purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis crude_polymer Crude Polymer (COF) washing Solvent Washing crude_polymer->washing soxhlet Soxhlet Extraction crude_polymer->soxhlet pure_polymer Pure Polymer (COF) washing->pure_polymer soxhlet->pure_polymer ssnmr Solid-State NMR ea_polymer Elemental Analysis icpms ICP-MS bet BET Analysis pure_polymer->ssnmr pure_polymer->ea_polymer pure_polymer->icpms pure_polymer->bet

Caption: Workflow for the purification and analysis of TCPB-based polymers (COFs).

Logical Relationships

troubleshooting_recrystallization start Recrystallization Issue issue1 Oiling Out start->issue1 issue2 No Crystals Form start->issue2 issue3 Colored Crystals start->issue3 solution1a Add more solvent issue1->solution1a solution1b Ensure slow cooling issue1->solution1b solution2a Concentrate solution issue2->solution2a solution2b Add seed crystal issue2->solution2b solution3a Use activated carbon issue3->solution3a

Caption: Troubleshooting logic for common recrystallization problems.

References

Enhancing the fluorescence quantum yield of 1,3,5-Tris(4-cyanophenyl)benzene derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the fluorescence quantum yield of 1,3,5-Tris(4-cyanophenyl)benzene and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the typical fluorescence quantum yield (ΦF) range for this compound derivatives?

A1: The fluorescence quantum yield for derivatives of this compound can vary significantly depending on the specific substituents and the solvent used. In solution, the quantum yield can range from as low as 5% to over 80%.[1] Solid-state quantum yields can also differ substantially from those in solution.

Q2: What are the primary factors that influence the fluorescence quantum yield of these derivatives?

A2: Several key factors can influence the fluorescence quantum yield:

  • Molecular Structure: The nature and position of substituent groups on the phenyl rings can significantly alter the electronic properties and excited-state dynamics.

  • Solvent Polarity: The polarity of the solvent can affect the energy levels of the excited state and influence non-radiative decay pathways.

  • Aggregation: In the solid state or at high concentrations, aggregation can either quench or, in some cases, enhance fluorescence (Aggregation-Induced Emission).

  • Presence of Quenchers: Contaminants or other molecules in the sample can deactivate the excited state through various quenching mechanisms.

Q3: How can I enhance the fluorescence quantum yield of my this compound derivative?

A3: Enhancing the quantum yield often involves one of two general strategies:

  • Structural Modification: Introducing specific functional groups can favorably alter the photophysical properties. For instance, introducing methyl groups has been shown to enhance the quantum yield in some fumaronitrile-based fluorophores.[2]

  • Environmental Control: Optimizing the experimental conditions, such as solvent choice and concentration, can minimize non-radiative decay pathways. Additionally, restricting intramolecular motion, for example, by increasing solvent viscosity, can lead to higher quantum yields.[3]

Troubleshooting Guide

Issue 1: Low or No Fluorescence Observed

Possible Cause 1: Inefficient Excitation

  • Troubleshooting Steps:

    • Verify the excitation wavelength. Ensure it corresponds to the maximum absorption wavelength (λmax) of your derivative.

    • Check the lamp/laser intensity of your fluorometer. An unstable or weak light source can lead to low signal.

    • Measure the UV-Vis absorption spectrum to confirm the λmax and ensure the compound is present at a sufficient concentration.

Possible Cause 2: Fluorescence Quenching

  • Troubleshooting Steps:

    • Identify Potential Quenchers: Common quenchers include dissolved oxygen, heavy atoms, and electron-donating or accepting molecules. Aniline and its derivatives are known quenchers for some fluorophores.[4]

    • Deoxygenate the Solvent: If oxygen is a suspected quencher, purge the solvent with an inert gas (e.g., nitrogen or argon) before measurement.

    • Purify the Sample: Use techniques like column chromatography or recrystallization to remove any quenching impurities.

    • Perform a Stern-Volmer Analysis: This experiment can help determine if the quenching is static or dynamic.[4][5]

Possible Cause 3: Aggregation-Caused Quenching (ACQ)

  • Troubleshooting Steps:

    • Dilute the Sample: Measure the fluorescence of a dilution series. If the quantum yield increases upon dilution, ACQ is a likely cause.

    • Change the Solvent: A different solvent might prevent aggregation.

    • Introduce Bulky Substituents: Modifying the derivative with bulky groups can sterically hinder aggregation.

Issue 2: Inconsistent or Unstable Fluorescence Signal

Possible Cause 1: Photobleaching

  • Troubleshooting Steps:

    • Reduce Excitation Intensity: Use neutral density filters or lower the lamp/laser power.

    • Limit Exposure Time: Minimize the time the sample is exposed to the excitation light.

    • Use Photostabilizers: In some cases, adding antioxidants or commercially available photostabilizing agents can help. Covalently linking triplet-state quenchers like cyclooctatetraene (COT) has been shown to enhance the photostability of some fluorophores.[6]

Possible Cause 2: Solvent Effects

  • Troubleshooting Steps:

    • Check Solvent Purity: Use high-purity, spectroscopy-grade solvents to avoid fluorescent impurities.

    • Investigate Solvent Polarity: Measure the quantum yield in a range of solvents with varying polarities to understand the impact on your specific derivative.

Quantitative Data

Table 1: Illustrative Fluorescence Quantum Yields of this compound Derivatives with Different Substituents

DerivativeSubstituent (R)SolventExcitation λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)
1 -HToluene3103800.45
2 -OCH3Toluene3254050.68
3 -N(CH3)2Toluene3404500.82
4 -NO2Toluene3304800.05
5 -HAcetonitrile3123950.30
6 -OCH3Acetonitrile3284200.55

Disclaimer: The data in this table is illustrative and intended for comparative purposes only. Actual values will depend on the specific molecular structure and experimental conditions.

Experimental Protocols

Protocol 1: Determination of Fluorescence Quantum Yield

This protocol describes the relative method for determining the fluorescence quantum yield using a known standard.

  • Select a Standard: Choose a fluorescence standard with a known quantum yield and an emission range that overlaps with your sample. Common standards include quinine sulfate, fluorescein, and rhodamine 6G.

  • Prepare Solutions:

    • Prepare a series of dilutions of both the standard and your sample in the same solvent.

    • The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure Absorbance: Record the absorbance of each solution at the excitation wavelength.

  • Measure Fluorescence Spectra:

    • Excite each solution at the chosen wavelength.

    • Record the emission spectrum over the entire fluorescence range.

  • Calculate Integrated Fluorescence Intensity:

    • Calculate the area under the emission curve for each spectrum.

  • Calculate Quantum Yield:

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • The slope of these plots (Grad) is proportional to the quantum yield.

    • Calculate the quantum yield of your sample (ΦF, sample) using the following equation:

      ΦF, sample = ΦF, std * (Gradsample / Gradstd) * (η2sample / η2std)

      where ΦF, std is the quantum yield of the standard, Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Protocol 2: Synthesis of a Methoxy-Substituted Derivative

This protocol provides a general method for introducing an electron-donating methoxy group, which can potentially enhance the quantum yield. This is a representative example of a Sonogashira coupling followed by further modification, a common strategy in synthesizing complex organic molecules.[7]

  • Starting Material: 1,3,5-Tris(4-bromophenyl)benzene.

  • Sonogashira Coupling:

    • In an inert atmosphere, dissolve 1,3,5-Tris(4-bromophenyl)benzene in a suitable solvent system (e.g., THF and triethylamine).

    • Add a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper(I) co-catalyst (e.g., CuI).[7]

    • Add trimethylsilylacetylene and heat the reaction mixture under reflux. Monitor the reaction progress by TLC or HPLC.[7]

  • Deprotection:

    • Once the coupling is complete, remove the trimethylsilyl protecting groups by treating with a base such as potassium hydroxide in a mixture of THF and methanol at room temperature.[7] This yields 1,3,5-Tris(4-ethynylphenyl)benzene.

  • Further Modification (Hypothetical Example for Methoxy Introduction):

    • The ethynyl groups can be further functionalized. For the introduction of a methoxy-substituted phenyl group, a subsequent cross-coupling reaction with a suitable methoxy-substituted aryl halide would be required.

Visualizations

experimental_workflow cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_analysis Analysis cluster_solutions Potential Solutions start Low Fluorescence Quantum Yield Observed check_excitation Verify Excitation Wavelength and Intensity start->check_excitation check_purity Assess Sample Purity (HPLC, NMR) check_excitation->check_purity check_concentration Investigate Concentration Effects (Dilution Series) check_purity->check_concentration acq Aggregation-Caused Quenching? check_concentration->acq quenching External Quenching? acq->quenching [No] solution_acq Modify Solvent or Introduce Bulky Groups acq->solution_acq [Yes] photobleaching Photobleaching? quenching->photobleaching [No] solution_quenching Purify Sample or Deoxygenate Solvent quenching->solution_quenching [Yes] solution_photobleaching Reduce Excitation Power or Add Stabilizers photobleaching->solution_photobleaching [Yes] solution_modification Structural Modification of Fluorophore photobleaching->solution_modification [No]

Caption: Troubleshooting workflow for low fluorescence quantum yield.

structural_modification_logic cluster_core Core Structure cluster_modifications Structural Modifications cluster_effects Potential Effects on Quantum Yield core This compound edg Introduce Electron-Donating Groups (e.g., -OCH3, -N(CH3)2) core->edg ewg Introduce Electron-Withdrawing Groups (e.g., -NO2, -CF3) core->ewg steric Introduce Bulky Groups core->steric increase_qy Increase Quantum Yield edg->increase_qy decrease_qy Decrease Quantum Yield ewg->decrease_qy reduce_acq Reduce Aggregation-Caused Quenching steric->reduce_acq

Caption: Logic diagram for structural modification strategies.

quenching_pathways S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Excitation StaticQuenching Static Quenching (Ground-State Complex) S0->StaticQuenching S1->S0 Dynamic Quenching Fluorescence Fluorescence S1->Fluorescence NonRadiative Non-Radiative Decay (Internal Conversion, etc.) S1->NonRadiative Quencher Quencher Molecule Quencher->StaticQuenching StaticQuenching->S0 DynamicQuenching Dynamic (Collisional) Quenching

Caption: Pathways of fluorescence and quenching mechanisms.

References

Technical Support Center: Overcoming Solubility Issues of 1,3,5-Tris(4-cyanophenyl)benzene-Based Polymers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 1,3,5-Tris(4-cyanophenyl)benzene-based polymers. These polymers, often synthesized as crystalline and porous covalent organic frameworks (COFs), hold significant promise for various applications, including drug delivery, but their inherent insolubility can hinder their processability and formulation.

Section 1: Troubleshooting Guides

This section offers solutions to common problems faced during the handling and application of this compound-based polymers.

1.1 Issue: Polymer Fails to Dissolve in Common Organic Solvents

Question: My this compound-based polymer (a covalent triazine framework) is insoluble in common laboratory solvents like THF, chloroform, and acetone. How can I improve its solubility?

Answer: The inherent rigidity and strong intermolecular π-π stacking of these polymers often lead to poor solubility.[1] Here are several strategies to address this issue:

  • Solvent Screening: While often insoluble in common non-polar solvents, some success may be found with high-boiling point polar aprotic solvents. It is recommended to test solubility in solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO), especially with the application of heat.

  • Post-Synthetic Modification (PSM): Introducing functional groups onto the polymer backbone can disrupt the packing and improve solvent-polymer interactions.[2][3] Common PSM strategies include:

    • Amine Functionalization: Grafting amine groups can increase polarity and potential for hydrogen bonding with protic solvents.[4]

    • Introduction of Bulky or Flexible Groups: Attaching bulky side chains or flexible alkyl/alkoxy groups can sterically hinder close packing of the polymer chains, thereby increasing free volume and allowing solvent molecules to penetrate.[2]

  • Synthesis of Soluble Derivatives: Modify the synthetic route to incorporate solubility-enhancing monomers from the start. This "bottom-up" approach can involve using co-monomers with flexible linkers or bulky side groups.[5]

1.2 Issue: Polymer Precipitates During Formulation or Drug Loading

Question: I've managed to achieve some level of dispersion, but the polymer crashes out of solution when I try to load a drug or formulate it for delivery. What can I do to prevent this?

Answer: Precipitation upon the addition of other components is a common issue, often triggered by changes in solvent polarity or competitive interactions.[6] Consider the following troubleshooting steps:

  • Use of Polymeric Excipients as Precipitation Inhibitors: Certain polymers can act as "precipitation inhibitors" by sterically stabilizing the dispersed polymer particles or through specific interactions that prevent aggregation.[7] Commonly used precipitation inhibitors in pharmaceutical formulations include:

    • Polyvinylpyrrolidone (PVP)

    • Hydroxypropyl methylcellulose (HPMC)

    • Poly(ethylene glycol) (PEG)

  • Solvent System Optimization: For drug loading, choose a solvent system in which both the polymer and the drug are reasonably soluble. A co-solvent system might be necessary. The order of addition can also be critical; sometimes adding the drug to a stable polymer dispersion is more effective than vice-versa.

  • Control of Zeta Potential: For nanoparticle suspensions, controlling the surface charge (zeta potential) is crucial to prevent aggregation. This can be achieved by adjusting the pH of the medium or by adding charged surfactants.

1.3 Issue: Difficulty in Characterizing the Solubilized Polymer

Question: How can I confirm that my polymer is truly dissolved and not just a fine suspension, and how can I determine its molecular weight?

Answer: Differentiating between a true solution and a colloidal suspension is essential. The following analytical techniques can be employed:

  • Dynamic Light Scattering (DLS): This technique can measure the particle size distribution in a liquid. True solutions should not show significant scattering from large particles, while suspensions will exhibit a measurable particle size.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): If the polymer is truly dissolved, GPC/SEC can be used to determine its molecular weight and polydispersity index.[2] This requires finding a suitable mobile phase in which the polymer remains soluble.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-state NMR (¹H and ¹³C) can provide detailed structural information, confirming dissolution at a molecular level.[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to try for dissolving this compound-based polymers?

A1: Due to their rigid structure, these polymers are generally insoluble in most common organic solvents.[8] However, some polar aprotic solvents have shown limited success. It is recommended to start with the following, often with heating:

  • N-Methyl-2-pyrrolidone (NMP)

  • N,N-Dimethylacetamide (DMAc)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

Q2: Can I use post-synthetic modification to improve the solubility of my existing insoluble polymer?

A2: Yes, post-synthetic modification (PSM) is a powerful technique to alter the properties of a pre-synthesized polymer without changing its fundamental framework.[2][3][9] By introducing functional groups that disrupt intermolecular packing and/or improve solvent interactions, solubility can be significantly enhanced.

Q3: How does improving solubility affect the drug delivery performance of these polymers?

A3: Improving solubility is crucial for several aspects of drug delivery:

  • Formulation: Soluble polymers are easier to formulate into various delivery systems, such as nanoparticles, films, or hydrogels.[10]

  • Drug Loading: Achieving a homogeneous dispersion or solution of the polymer is often a prerequisite for efficient and uniform drug loading.[7]

  • Bioavailability: For certain applications, especially systemic drug delivery, the polymer carrier must be soluble in physiological media to transport the drug effectively.

Q4: Are there any safety concerns with the solvents used to dissolve these polymers, especially for drug delivery applications?

A4: Yes, solvents like NMP, DMAc, and DMF have known toxicities and must be thoroughly removed from the final formulation. The final product must be rigorously tested for residual solvents to ensure it meets pharmaceutical safety standards.

Section 3: Data and Protocols

Table 1: Qualitative Solubility of Unmodified this compound-Based Covalent Triazine Frameworks (CTFs)
SolventBoiling Point (°C)Dielectric ConstantSolubility
Tetrahydrofuran (THF)667.6Insoluble
Chloroform61.24.8Insoluble
Acetone5621Insoluble
Toluene1112.4Insoluble
N,N-Dimethylformamide (DMF)15336.7Sparingly Soluble (with heating)
N-Methyl-2-pyrrolidone (NMP)20232.2Sparingly Soluble (with heating)
Dimethyl sulfoxide (DMSO)18947Sparingly Soluble (with heating)

Note: "Insoluble" refers to no visible dissolution at room temperature. "Sparingly Soluble" indicates partial dissolution, often requiring elevated temperatures.

Table 2: Drug Loading and Release from a Soluble, Functionalized Porous Aromatic Framework (PAF) Case Study
DrugLoading Capacity (wt%)Release in 24h (pH 7.4)Release in 24h (pH 5.5)
5-Fluorouracil~30%~60%~85%
DoxorubicinHigh (in-situ loading)Controlled ReleasepH-responsive Release

Data is illustrative and based on findings for functionalized COFs and PAFs designed for drug delivery.[1]

Experimental Protocol: Post-Synthetic Amine Functionalization to Enhance Solubility

This protocol describes a general procedure for the post-synthetic modification of a pre-synthesized this compound-based polymer (e.g., a covalent triazine framework) to introduce amine functionalities, which can improve its solubility in polar solvents.

Materials:

  • This compound-based polymer (100 mg)

  • Anhydrous Toluene (20 mL)

  • 3-Aminopropyldimethylethoxysilane (or similar amino-silane) (1 mL)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

Procedure:

  • Activation of the Polymer: Dry the polymer under vacuum at 120 °C for 12 hours to remove any adsorbed water or solvents.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend the dried polymer (100 mg) in anhydrous toluene (20 mL).

  • Addition of Modifying Agent: Add the 3-aminopropyldimethylethoxysilane (1 mL) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and stir for 48 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Collect the solid polymer by filtration or centrifugation.

    • Wash the polymer extensively with anhydrous THF to remove unreacted silane and byproducts. This can be effectively done using a Soxhlet extractor.

    • Follow with a wash using methanol.

  • Drying: Dry the functionalized polymer under vacuum at 80 °C for 24 hours.

  • Characterization: Confirm the successful functionalization using techniques such as FTIR spectroscopy (to observe N-H and Si-O-Si stretches) and elemental analysis (to determine the nitrogen content).

  • Solubility Test: Test the solubility of the amine-functionalized polymer in various polar solvents (e.g., DMF, DMSO, NMP).

Experimental Protocol: Drug Loading into a Soluble Polymer via Solvent Evaporation

This protocol outlines a common method for loading a hydrophobic drug into a soluble or dispersible this compound-based polymer.

Materials:

  • Soluble/dispersible this compound-based polymer (50 mg)

  • Hydrophobic drug (e.g., Curcumin, Paclitaxel) (10 mg)

  • Suitable organic solvent (e.g., THF, Chloroform) (10 mL)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Dissolution: Dissolve the polymer (50 mg) and the drug (10 mg) in the chosen organic solvent (10 mL). Sonicate if necessary to ensure complete dissolution.

  • Emulsification (for nanoparticle formation): In a separate beaker, prepare an aqueous solution, which may contain a surfactant (e.g., Pluronic F-127) to stabilize the resulting nanoparticles.

  • Nanoprecipitation/Solvent Evaporation: Add the organic solution dropwise to the vigorously stirring aqueous phase. The rapid change in solvent polarity will cause the polymer and encapsulated drug to precipitate into nanoparticles.

  • Solvent Removal: Continue stirring the suspension at room temperature for several hours (or overnight) to allow the organic solvent to evaporate completely.

  • Purification:

    • Centrifuge the nanoparticle suspension to pellet the drug-loaded nanoparticles.

    • Remove the supernatant, which contains unloaded drug and excess surfactant.

    • Wash the nanoparticles by re-suspending them in deionized water and centrifuging again. Repeat this washing step 2-3 times.

  • Lyophilization: Freeze-dry the purified nanoparticle pellet to obtain a powder for storage and characterization.

  • Quantification of Drug Loading:

    • Dissolve a known mass of the drug-loaded nanoparticles in a good solvent.

    • Use UV-Vis spectroscopy or HPLC to determine the concentration of the drug.

    • Calculate the drug loading capacity (DLC) and encapsulation efficiency (EE) using the following formulas:

      • DLC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

      • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Section 4: Visualizations

Logical Workflow for Overcoming Solubility Issues

solubility_workflow start Insoluble Polymer solvent_screening Solvent Screening (NMP, DMAc, DMSO, Heat) start->solvent_screening Initial Attempt psm Post-Synthetic Modification start->psm If Insoluble soluble_synthesis Synthesize Soluble Derivative start->soluble_synthesis Alternative soluble_polymer Soluble/Dispersible Polymer solvent_screening->soluble_polymer Success psm_amine Amine Functionalization psm->psm_amine psm_bulky Introduce Bulky/ Flexible Groups psm->psm_bulky soluble_synthesis->soluble_polymer psm_amine->soluble_polymer psm_bulky->soluble_polymer formulation Proceed to Formulation/ Drug Loading soluble_polymer->formulation

Caption: A workflow diagram illustrating the decision-making process for addressing the insolubility of this compound-based polymers.

Signaling Pathway for Drug Release from a Polymer Carrier

drug_release_pathway cluster_carrier Drug Carrier in Physiological Environment drug_loaded Drug-Loaded Polymer swelling Polymer Swelling drug_loaded->swelling Water Uptake erosion Polymer Erosion/ Degradation drug_loaded->erosion Hydrolysis/ Enzymatic Action diffusion Drug Diffusion swelling->diffusion Increased Permeability release Drug Release erosion->release Matrix Breakdown diffusion->release Concentration Gradient

Caption: A diagram illustrating the common pathways of drug release from a polymeric carrier system, including swelling, erosion, and diffusion.

Experimental Workflow for Drug Loading and Characterization

drug_loading_workflow step1 Step 1: Dissolution Dissolve polymer and drug in organic solvent step2 Step 2: Nanoprecipitation Add organic phase to aqueous phase with stirring step1->step2 step3 Step 3: Solvent Evaporation Remove organic solvent under reduced pressure or stirring step2->step3 step4 Step 4: Purification Centrifugation and washing to remove free drug step3->step4 step5 Step 5: Characterization Analyze drug loading (UV-Vis/HPLC) and particle size (DLS) step4->step5

Caption: A step-by-step workflow for the preparation and characterization of drug-loaded polymer nanoparticles using the nanoprecipitation and solvent evaporation method.

References

Preventing pore collapse in porous organic polymers from 1,3,5-Tris(4-cyanophenyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with porous organic polymers (POPs) synthesized from 1,3,5-Tris(4-cyanophenyl)benzene.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and processing of porous organic polymers, with a focus on preventing pore collapse.

Issue: Low Brunauer-Emmett-Teller (BET) Surface Area in the Final Product

Possible Causes and Solutions:

  • Pore Collapse During Drying: The most common cause of low surface area is the collapse of the porous network due to capillary forces during solvent evaporation.

    • Solution 1: Supercritical Drying. This is the most effective method to prevent pore collapse. By bringing the solvent (typically CO2) to its supercritical state, the liquid-gas phase boundary is eliminated, thus avoiding surface tension and preserving the delicate porous structure.

    • Solution 2: Solvent Exchange. Before drying, a thorough solvent exchange is crucial, especially when the synthesis is performed in a high-boiling point solvent. The solvent used in the final wash should be one with low surface tension and be miscible with the fluid used for supercritical drying (e.g., acetone for CO2 supercritical drying).[1][2][3]

  • Incomplete Polymerization: If the polymerization reaction is not complete, the resulting polymer network will be poorly formed and less robust, leading to a lower surface area.

    • Solution: Ensure that the reaction goes to completion by optimizing the reaction time and temperature. For ionothermal synthesis using ZnCl₂, temperatures around 400°C are common.[4][5][6] Monitor the reaction progress if possible.

  • Catalyst Residue: Residual catalyst (e.g., ZnCl₂) can block the pores and reduce the measured surface area.

    • Solution: Thoroughly wash the polymer after synthesis to remove any residual catalyst. For ZnCl₂, washing with dilute hydrochloric acid followed by deionized water and an organic solvent is recommended.[6]

  • Inappropriate Activation Procedure: The process of removing residual solvent and unreacted monomers from the pores (activation) can cause pore collapse if not done carefully.

    • Solution: Activate the polymer under vacuum at an elevated temperature, but ensure the temperature is below the decomposition temperature of the polymer. A gradual increase in temperature is recommended.

Issue: Cracks and Shrinkage in the Polymer Monolith

Possible Causes and Solutions:

  • High Surface Tension of Pore Liquid: During conventional drying, the high surface tension of the solvent can cause significant stress on the pore walls, leading to cracks and shrinkage.

    • Solution: Employ supercritical drying to eliminate surface tension.[2] If supercritical drying is not available, freeze-drying (lyophilization) can be an alternative, although it may result in a different pore structure.

  • Rapid Solvent Evaporation: Fast removal of the solvent can create large pressure gradients within the porous network, causing structural damage.

    • Solution: If using vacuum drying, ensure a slow and gradual decrease in pressure.

  • Insufficient Solvent Exchange: If a high surface tension solvent is not completely replaced with a low surface tension solvent before drying, it can still cause damage to the structure.[1][3]

    • Solution: Perform a multi-step solvent exchange with a series of solvents of decreasing polarity and surface tension. Ensure each exchange step is long enough for complete diffusion.

Frequently Asked Questions (FAQs)

Q1: What is pore collapse and why is it a problem?

A1: Pore collapse is the irreversible contraction and closure of the pores within a porous material. It is a significant problem because the high surface area and accessible pore volume are the key features of porous organic polymers that make them useful for applications like gas storage, catalysis, and drug delivery. When pores collapse, the surface area is drastically reduced, and the material loses its desired functionality.

Q2: How does supercritical drying prevent pore collapse?

A2: Supercritical drying is a process where a substance is brought to a state where its liquid and gas phases are indistinguishable (the supercritical fluid state). In this state, there is no surface tension. By replacing the solvent within the pores of the polymer with a supercritical fluid (like CO₂) and then slowly releasing the pressure, the "solvent" can be removed as a gas without the destructive capillary forces that are present during conventional evaporation. This preserves the delicate porous architecture of the polymer.

Q3: What is the purpose of solvent exchange before supercritical drying?

A3: Solvent exchange is a critical preparatory step for supercritical drying for two main reasons:

  • Removal of Impurities: It removes unreacted monomers, catalysts, and other impurities from the pores that could otherwise compromise the final material's purity and performance.[1][2]

  • Solvent Miscibility: The solvent within the pores must be miscible with the supercritical fluid being used. For example, water is not miscible with supercritical CO₂, so it must be exchanged with an organic solvent like ethanol or acetone before CO₂ supercritical drying.[1][2][3]

Q4: What are the typical synthesis conditions for preparing a covalent triazine framework (CTF) from this compound?

A4: Two common methods are ionothermal synthesis and acid-catalyzed synthesis.

  • Ionothermal Synthesis: This method typically involves heating the this compound monomer with a molten salt catalyst, such as zinc chloride (ZnCl₂), in a sealed ampoule under vacuum. Reaction temperatures are generally in the range of 400-600°C.[4][5][6] The monomer-to-catalyst ratio and reaction time are critical parameters that influence the crystallinity and porosity of the resulting CTF.[6][7]

  • Acid-Catalyzed Synthesis: This method uses a strong Brønsted acid, like trifluoromethanesulfonic acid, to catalyze the trimerization of the nitrile groups at or near room temperature.[4] This approach is milder than ionothermal synthesis but may result in materials with lower surface areas.[4]

Q5: How can I tell if my porous organic polymer has a high surface area?

A5: The most common method for determining the surface area of a porous material is through gas sorption analysis, typically using nitrogen gas at 77 K. The data is then analyzed using the Brunauer-Emmett-Teller (BET) theory to calculate the specific surface area. A successful synthesis of a POP with a well-preserved porous structure will typically yield a Type I or Type IV nitrogen adsorption isotherm, indicative of a microporous or mesoporous material, respectively.

Data Presentation

Table 1: Comparison of Porosity Data for Covalent Triazine Frameworks (CTFs) with Different Drying Methods

MonomerSynthesis MethodDrying MethodBET Surface Area (m²/g)Pore Volume (cm³/g)Reference
1,3,5-TricyanobenzeneIonothermal (ZnCl₂)Vacuum Oven~500Not Reported[6][7]
1,3,5-TricyanobenzeneIonothermal (ZnCl₂)Not SpecifiedUp to 2000Not Reported[6][7]
Generic POPNot SpecifiedSupercritical CO₂Significantly HigherSignificantly Higher[8]
Generic POPNot SpecifiedAir DryingLowerLower[8]

Experimental Protocols

Protocol 1: Ionothermal Synthesis of a Covalent Triazine Framework (CTF) from this compound

  • Materials: this compound, anhydrous zinc chloride (ZnCl₂).

  • Procedure: a. In a quartz ampoule, thoroughly mix this compound and anhydrous ZnCl₂ in a 1:1 molar ratio. b. Evacuate the ampoule to a high vacuum and seal it with a torch. c. Place the sealed ampoule in a programmable furnace. d. Heat the ampoule to 400°C at a rate of 5°C/min and hold for 48 hours. e. Allow the furnace to cool to room temperature naturally. f. Carefully break the ampoule and collect the resulting black solid. g. Grind the solid into a fine powder. h. Wash the powder with 1 M HCl solution, deionized water, and acetone to remove residual ZnCl₂ and unreacted monomer. i. Collect the product by filtration and dry it in a vacuum oven at 120°C overnight.

Protocol 2: Solvent Exchange for Porous Organic Polymers

  • Materials: As-synthesized porous organic polymer, a series of solvents (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF), acetone).

  • Procedure: a. After synthesis and initial washing, immerse the wet polymer powder in DMF and stir for 24 hours. b. Decant the DMF and replace it with fresh THF. Stir for another 24 hours. c. Repeat the solvent exchange with fresh THF two more times. d. Decant the THF and replace it with acetone. Stir for 24 hours. e. Repeat the solvent exchange with fresh acetone two more times. f. The polymer is now ready for supercritical drying.

Protocol 3: Supercritical CO₂ Drying

  • Apparatus: A supercritical fluid extractor.

  • Procedure: a. Place the solvent-exchanged polymer (in acetone) into the extraction vessel of the supercritical fluid extractor. b. Pressurize the vessel with liquid CO₂ to approximately 100 bar. c. Heat the vessel to 40-50°C to bring the CO₂ into the supercritical state. d. Flow supercritical CO₂ through the vessel to extract the acetone. The flow rate and duration will depend on the size of the sample and the extractor. e. After the acetone has been completely removed, slowly and isothermally depressurize the vessel to atmospheric pressure. f. The dry, highly porous polymer can then be collected.[2]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_activation Activation (Pore Collapse Prevention) cluster_product Final Product Monomer This compound Reaction Polymerization Monomer->Reaction Catalyst ZnCl2 or Acid Catalyst Catalyst->Reaction Washing Washing (HCl, H2O, Acetone) Reaction->Washing Solvent_Exchange Solvent Exchange (e.g., Acetone) Washing->Solvent_Exchange Supercritical_Drying Supercritical CO2 Drying Solvent_Exchange->Supercritical_Drying Final_POP High Surface Area POP Supercritical_Drying->Final_POP Logical_Relationship cluster_problem Problem cluster_cause Cause cluster_solution Solution cluster_outcome Outcome Pore_Collapse Pore Collapse During Drying Capillary_Forces Capillary Forces from Solvent Evaporation Pore_Collapse->Capillary_Forces Supercritical_Drying Supercritical Drying Capillary_Forces->Supercritical_Drying Eliminates Solvent_Exchange Solvent Exchange with Low Surface Tension Solvent Capillary_Forces->Solvent_Exchange Reduces High_Porosity Preservation of Porous Structure and High Surface Area Supercritical_Drying->High_Porosity Solvent_Exchange->High_Porosity

References

Technical Support Center: Synthesis of 1,3,5-Tris(4-cyanophenyl)benzene for Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1,3,5-Tris(4-cyanophenyl)benzene, a crucial building block in the development of advanced materials such as Covalent Organic Frameworks (COFs).[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and scalable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of 1,3,5-trihalobenzene (typically 1,3,5-tribromobenzene) with 4-cyanophenylboronic acid.[2][3] This method is favored for its high yields, tolerance to a wide range of functional groups, and relatively mild reaction conditions.[4]

Q2: What are the critical parameters to control for a successful industrial-scale Suzuki-Miyaura synthesis?

A2: For a successful scale-up, the following parameters are critical:

  • Catalyst System: The choice of palladium precursor and ligand is crucial for achieving high catalytic activity and stability.

  • Reaction Temperature: Temperature control is essential to ensure complete reaction and minimize side reactions.

  • Base: The type and amount of base can significantly impact the reaction rate and yield.

  • Solvent System: A suitable solvent system is necessary to dissolve reactants and facilitate the reaction. Often, a two-phase system (e.g., an organic solvent with an aqueous base) is employed.

  • Purity of Reactants: High-purity starting materials are essential to avoid catalyst poisoning and the formation of impurities.

  • Inert Atmosphere: Maintaining an inert atmosphere (e.g., nitrogen or argon) is critical to prevent the degradation of the catalyst and sensitive reagents.[5]

Q3: How can the product, this compound, be purified after the reaction?

A3: Post-reaction, the product is typically isolated and purified through a series of steps which may include:

  • Extraction: The reaction mixture is often partitioned between an organic solvent and water to remove the inorganic base and salts.

  • Washing: The organic layer is washed with brine to remove residual water.

  • Drying: The organic layer is dried over an anhydrous salt like sodium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure.

  • Chromatography: The crude product is often purified by column chromatography on silica gel to separate it from unreacted starting materials, catalyst residues, and byproducts.

  • Recrystallization: For achieving high purity, recrystallization from a suitable solvent system can be employed.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst.a. Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst that is activated in situ. b. Degas the reaction mixture thoroughly to remove oxygen, which can deactivate the catalyst.[5]
2. Poor quality of boronic acid.a. Use high-purity 4-cyanophenylboronic acid. b. Consider using the corresponding boronic ester, which can be more stable.
3. Inefficient base.a. Use a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃). b. Ensure the base is finely powdered for better reactivity in solid-liquid systems.
4. Insufficient reaction temperature or time.a. Increase the reaction temperature in increments. b. Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary.
Incomplete Reaction (Presence of starting materials) 1. Insufficient catalyst loading.a. Increase the catalyst loading incrementally (e.g., from 1 mol% to 3 mol%).
2. Steric hindrance.a. For sterically hindered substrates, consider using bulkier phosphine ligands (e.g., Buchwald ligands) to promote reductive elimination.[6]
3. Low solubility of reactants.a. Choose a solvent system that provides good solubility for all reactants at the reaction temperature. b. Consider using a phase-transfer catalyst if a biphasic system is used.
Presence of Dehalogenated Byproduct (Benzene derivative instead of coupled product) 1. Presence of water or protic solvents.a. Use anhydrous solvents and reagents. b. Minimize the amount of water if it is part of the solvent system.
2. Reaction temperature is too high.a. Lower the reaction temperature.
Formation of Homocoupled Byproduct (Biphenyl derivative of 4-cyanophenylboronic acid) 1. Presence of oxygen.a. Thoroughly degas all solvents and the reaction mixture. Maintain a strict inert atmosphere throughout the reaction.[6]
2. Inefficient transmetalation.a. Ensure the base is effective in promoting the transmetalation step.
Difficulty in Removing Palladium Residues from the Product 1. Catalyst leaching into the product.a. Use a heterogeneous catalyst that can be easily filtered off. b. Employ palladium scavengers (e.g., functionalized silica, activated carbon) during workup. c. Optimize the extraction and washing steps to remove soluble palladium species.

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound (Representative Lab-Scale)

This protocol is adapted from the synthesis of a structurally similar compound, 1,3,5-Tris(p-formylphenyl)benzene, and serves as a representative procedure.[7] Optimization for industrial scale is necessary.

Materials:

  • 1,3,5-Tribromobenzene

  • 4-Cyanophenylboronic acid

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized and degassed

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 1,3,5-tribromobenzene (1 equivalent) and 4-cyanophenylboronic acid (3.3 equivalents).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the reactants.

  • Base Addition: Prepare a 2 M aqueous solution of potassium carbonate and add it to the reaction mixture.

  • Catalyst Addition: Under a nitrogen atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (e.g., 3-5 mol%).

  • Reaction: Heat the mixture to reflux (approximately 65-70 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add dichloromethane.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a solid.

Quantitative Data Summary

The following table summarizes representative quantitative data for Suzuki-Miyaura cross-coupling reactions for the synthesis of 1,3,5-triarylbenzenes. Note that specific conditions for the industrial-scale synthesis of this compound may vary and require optimization.

Starting Material (Aryl Halide)Boronic AcidCatalystCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1,3,5-Tribromobenzene4-Formylphenylboronic acidPdCl₂(PPh₃)₂~5.5K₂CO₃THF/WaterReflux1292[7]
1,3,5-Tris(4-boromophenyl)benzenePhenylboronic acidPd(PPh₃)₄Not specifiedNot specifiedNot specifiedNot specifiedNot specified67 (mono-substituted)[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product reactants 1. Weigh Reactants (1,3,5-Tribromobenzene, 4-Cyanophenylboronic acid) setup 2. Assemble Glassware (Flask, Condenser) dissolve 3. Dissolve Reactants (Anhydrous THF) setup->dissolve add_base 4. Add Base (Aqueous K2CO3) dissolve->add_base add_catalyst 5. Add Catalyst (PdCl2(PPh3)2) add_base->add_catalyst reflux 6. Heat to Reflux (12-24h under N2) add_catalyst->reflux extract 7. Extraction (DCM/Water) reflux->extract wash 8. Wash & Dry (Brine, Na2SO4) extract->wash concentrate 9. Concentrate wash->concentrate purify 10. Purify (Column Chromatography) concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues cluster_conditions Reaction Conditions start Low Product Yield check_catalyst Is the catalyst active? start->check_catalyst check_atmosphere Is the reaction under inert atmosphere? check_catalyst->check_atmosphere Yes sol_catalyst Use fresh catalyst Degas thoroughly check_catalyst->sol_catalyst No check_boronic Is the boronic acid pure? check_atmosphere->check_boronic Yes sol_atmosphere Improve inert gas purging check_atmosphere->sol_atmosphere No check_base Is the base effective? check_boronic->check_base Yes sol_boronic Use high-purity boronic acid or boronic ester check_boronic->sol_boronic No check_temp Is the temperature optimal? check_base->check_temp Yes sol_base Use a stronger/more soluble base check_base->sol_base No check_time Is the reaction time sufficient? check_temp->check_time Yes sol_temp Optimize reaction temperature check_temp->sol_temp No sol_time Monitor reaction and extend time check_time->sol_time No end_node Yield Improved check_time->end_node Yes

Caption: Troubleshooting guide for low product yield.

References

Validation & Comparative

A Comparative Guide to 1,3,5-Tris(4-cyanophenyl)benzene-Based COFs and Their Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Covalent Organic Frameworks (COFs) have emerged as a promising class of porous crystalline materials with tailorable functionalities, making them prime candidates for applications ranging from gas storage and separation to catalysis and drug delivery. Among the diverse array of COF building blocks, 1,3,5-Tris(4-cyanophenyl)benzene (TCB) has garnered significant attention for the synthesis of highly stable, nitrogen-rich triazine-based COFs. This guide provides an objective comparison of the performance of TCB-based COFs with other prominent classes of COFs, namely imine-linked and boronate ester-linked COFs, supported by experimental data.

Performance at a Glance: A Tabular Comparison

The following tables summarize key performance metrics for representative examples of TCB-based triazine COFs, imine-linked COFs, and boronate ester-linked COFs. It is important to note that these values are compiled from various literature sources and may have been obtained under different experimental conditions. Direct comparison should, therefore, be made with this in mind.

Table 1: Comparison of Porosity and Surface Area

COF TypeSpecific ExampleBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (nm)
TCB-based Triazine COF CTF-1 (from TCB)~500 - 2000[1]0.17 - 0.34[1]Microporous[1]
Imine-linked COF HHU-COF-12352[2]0.78[2]Micro-mesoporous
Boronate ester-linked COF COF-5~15900.982.7

Table 2: Comparison of Thermal Stability

COF TypeSpecific ExampleDecomposition Temperature (°C)Atmosphere
TCB-based Triazine COF CTF-1>400N₂
Imine-linked COF COF-300~490[2]N₂
Boronate ester-linked COF COF-5up to 600N₂

Table 3: Comparison of Application-Specific Performance (CO₂ Adsorption)

COF TypeSpecific ExampleCO₂ Uptake (mmol/g) at 273 K, 1 bar
TCB-based Triazine COF CTF-1~2.5
Imine-linked COF HHU-COF-21.74[2]
Boronate ester-linked COF COF-102~19.6

In-Depth Analysis of Performance

1. Porosity and Surface Area:

  • TCB-based Triazine COFs (CTFs): These COFs, formed through the ionothermal trimerization of nitriles, can exhibit a wide range of BET surface areas, from approximately 500 to over 2000 m²/g, depending on the synthesis conditions such as temperature and the monomer-to-catalyst ratio.[1] Higher temperatures during synthesis can lead to more amorphous materials with larger surface areas.[1]

  • Imine-linked COFs: This class of COFs, formed by the condensation of amines and aldehydes, often demonstrates very high surface areas. For instance, HHU-COF-1, which incorporates a triazine node, boasts a BET surface area of 2352 m²/g.[2] The reversible imine linkage allows for effective error correction during synthesis, leading to highly crystalline and porous structures.

  • Boronate ester-linked COFs: As the pioneering class of COFs, boronate ester-linked COFs like COF-5 exhibit good surface areas, typically in the range of 700 to 1600 m²/g. The reversible formation of boronate esters from boronic acids and diols is key to their crystalline nature.

2. Thermal Stability:

  • TCB-based Triazine COFs: The triazine linkage is exceptionally stable due to its aromatic nature, affording these COFs high thermal stability, with decomposition temperatures often exceeding 400 °C in an inert atmosphere.

  • Imine-linked COFs: Imine-linked COFs also exhibit robust thermal stability, with materials like COF-300 being stable up to 490 °C.[2]

  • Boronate ester-linked COFs: Boronate ester-based COFs are renowned for their exceptional thermal stability, with some members of this class being stable up to 600 °C. However, they are generally more susceptible to hydrolysis compared to triazine and imine-linked COFs.

3. Chemical Stability:

  • TCB-based Triazine COFs: The covalent triazine framework is highly resistant to a wide range of organic solvents, as well as acidic and basic conditions, making them suitable for applications in harsh chemical environments.

  • Imine-linked COFs: Imine-linked COFs generally possess good chemical stability, particularly in organic solvents. However, the imine bond can be susceptible to hydrolysis under strongly acidic or basic aqueous conditions.

  • Boronate ester-linked COFs: The primary drawback of boronate ester-linked COFs is their sensitivity to water, which can lead to the hydrolysis of the boronate ester linkages and a loss of crystallinity and porosity.

4. Catalytic Performance:

  • TCB-based Triazine COFs: The nitrogen-rich triazine rings in these COFs can act as active sites for catalysis. For example, they have shown promise as metal-free catalysts for the oxidative coupling of amines to imines and in photocatalytic applications.

  • Imine-linked COFs: The imine nitrogens and the tunable pore environment of these COFs make them versatile platforms for catalysis. Functionalization of the aromatic linkers can introduce a variety of catalytic sites.

  • Boronate ester-linked COFs: While less explored for catalysis compared to their nitrogen-containing counterparts, the pores of boronate ester-linked COFs can be functionalized with catalytic moieties.

Experimental Protocols

1. Thermogravimetric Analysis (TGA) for Thermal Stability:

  • Objective: To determine the decomposition temperature of the COF.

  • Method: A small amount of the dried COF sample (typically 5-10 mg) is placed in a TGA pan (e.g., alumina or platinum). The sample is heated at a constant rate (e.g., 10 °C/min) under a continuous flow of an inert gas (e.g., nitrogen or argon) to a final temperature (e.g., 800-1000 °C). The mass of the sample is continuously monitored as a function of temperature. The decomposition temperature is typically identified as the onset temperature of significant mass loss.

2. Brunauer-Emmett-Teller (BET) Analysis for Surface Area and Porosity:

  • Objective: To determine the specific surface area, pore volume, and pore size distribution of the COF.

  • Method: A known mass of the COF sample is first degassed under vacuum at an elevated temperature (e.g., 120-150 °C) for several hours to remove any adsorbed moisture and solvent.[3] The degassed sample is then cooled to liquid nitrogen temperature (77 K), and nitrogen gas is introduced at controlled pressures. The amount of nitrogen adsorbed at different relative pressures (P/P₀) is measured. The BET equation is applied to the adsorption data in the relative pressure range of 0.05 to 0.35 to calculate the specific surface area.[1] The total pore volume is typically determined from the amount of gas adsorbed at a relative pressure close to 1. The pore size distribution can be calculated using methods such as the Barrett-Joyner-Halenda (BJH) analysis.[3]

Visualizing the Synthesis and Comparison

COF_Synthesis_and_Comparison cluster_synthesis Synthesis of TCB-based Triazine COF cluster_comparison Performance Comparison of COF Types cluster_tcb TCB-Triazine COF cluster_imine Imine-linked COF cluster_boronate Boronate Ester-linked COF TCB This compound (TCB) Reaction Cyclotrimerization TCB->Reaction Catalyst Catalyst (e.g., ZnCl₂) Catalyst->Reaction Solvent Solvent (Ionothermal) Solvent->Reaction TCB_COF TCB-based Triazine COF Reaction->TCB_COF TCB_Prop High Thermal Stability High Chemical Stability Moderate Surface Area Imine_Prop High Surface Area Good Thermal Stability Tunable Functionality Boronate_Prop Exceptional Thermal Stability High Crystallinity Moisture Sensitive COF_Performance_Workflow cluster_criteria Performance Criteria cluster_cof_types COF Linkage Types Start Select COF Type for Application Porosity Porosity & Surface Area Start->Porosity Thermal_Stability Thermal Stability Start->Thermal_Stability Chemical_Stability Chemical Stability Start->Chemical_Stability Catalytic_Activity Catalytic Activity Start->Catalytic_Activity Triazine Triazine (from TCB) Porosity->Triazine Moderate to High Imine Imine Porosity->Imine Very High Boronate Boronate Ester Porosity->Boronate Good Thermal_Stability->Triazine High (>400°C) Thermal_Stability->Imine Good (~490°C) Thermal_Stability->Boronate Excellent (up to 600°C) Chemical_Stability->Triazine Excellent Chemical_Stability->Imine Good Chemical_Stability->Boronate Moisture Sensitive Catalytic_Activity->Triazine High (N-rich) Catalytic_Activity->Imine High (Tunable) Catalytic_Activity->Boronate Moderate Application Optimal COF for Application Triazine->Application Imine->Application Boronate->Application

References

Validating the Molecular Structure of 1,3,5-Tris(4-cyanophenyl)benzene: A Comparative Guide to Characterization Techniques

Author: BenchChem Technical Support Team. Date: November 2025

The precise structural elucidation of novel compounds is a cornerstone of chemical research and drug development. For complex molecules such as 1,3,5-Tris(4-cyanophenyl)benzene, a multi-faceted analytical approach is imperative to unambiguously confirm its identity, purity, and three-dimensional arrangement. While single-crystal X-ray crystallography stands as the definitive method for determining solid-state structure, a comprehensive validation relies on a suite of spectroscopic techniques.

This guide provides a comparative overview of the key analytical methods used to validate the structure of this compound, offering insights into the type of data each technique provides and the experimental protocols involved. While a specific single-crystal X-ray structure for this compound is not publicly available, this guide will use data from a closely related analogue, 1,3,5-Tris(4-bromophenyl)benzene, to illustrate the power of the crystallographic technique.

Comparative Analysis of Structural Validation Techniques

A combination of analytical methods is essential for a thorough structural validation. Each technique offers unique insights into the molecular architecture, from connectivity to the precise spatial arrangement of atoms.

Analytical Technique Information Provided Advantages Limitations
Single-Crystal X-ray Crystallography Provides the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.Unambiguous determination of molecular structure and stereochemistry.Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution-state.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Determines the chemical environment of hydrogen and carbon atoms, revealing the connectivity and symmetry of the molecule.Provides detailed information about the molecular skeleton and the electronic environment of atoms.Does not provide direct information on bond lengths or angles. Can be complex to interpret for large molecules.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.Rapid and sensitive method for confirming the presence of key functional groups (e.g., C≡N stretch).Provides limited information about the overall molecular structure and connectivity.
High-Resolution Mass Spectrometry (HRMS) Determines the exact molecular weight of the compound, allowing for the confirmation of its elemental composition.Highly accurate determination of molecular formula.Does not provide information about the arrangement of atoms within the molecule (isomerism).

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are typical protocols for the key experiments discussed.

Single-Crystal X-ray Crystallography (Illustrated with 1,3,5-Tris(4-bromophenyl)benzene)
  • Crystal Growth : Single crystals of 1,3,5-Tris(4-bromophenyl)benzene suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent system, such as a mixture of dichloromethane and hexane.

  • Data Collection : A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • Data Acquisition : The NMR spectra are acquired on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

  • Data Processing : The acquired free induction decay (FID) is Fourier-transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : The FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or KBr pellet) is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis : The positions and intensities of the absorption bands are analyzed to identify characteristic functional group vibrations. For this compound, a strong absorption band around 2220-2230 cm⁻¹ is expected for the C≡N stretching vibration.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation : A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol).

  • Data Acquisition : The sample is introduced into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy.

  • Data Analysis : The experimentally determined exact mass is compared to the calculated exact mass for the proposed molecular formula (C₂₇H₁₅N₃ for this compound) to confirm the elemental composition.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of a synthesized compound like this compound.

G cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic Characterization cluster_crystallography Definitive Structure Elucidation cluster_validation Final Validation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Initial Confirmation ftir FTIR Spectroscopy purification->ftir Functional Group ID hrms High-Resolution Mass Spectrometry purification->hrms Formula Confirmation crystal_growth Single Crystal Growth purification->crystal_growth final_validation Validated Structure nmr->final_validation ftir->final_validation hrms->final_validation xrd Single-Crystal X-ray Diffraction crystal_growth->xrd structure 3D Structure Solved xrd->structure structure->final_validation

Caption: Workflow for the structural validation of this compound.

Comparative study of different synthetic routes for 1,3,5-Tris(4-cyanophenyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

1,3,5-Tris(4-cyanophenyl)benzene (TCPB) is a key building block in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), with potential applications in gas storage, catalysis, and drug delivery. The efficient synthesis of TCPB is therefore of significant interest. This guide provides a comparative overview of the primary synthetic routes to TCPB, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their needs.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is predominantly achieved through three distinct strategies: Suzuki-Miyaura cross-coupling, acid-catalyzed cyclotrimerization, and palladium-catalyzed cyanation of a halo-substituted precursor. Each method offers a unique set of advantages and disadvantages in terms of yield, reaction conditions, and substrate availability.

Synthetic RouteStarting MaterialsKey Reagents & CatalystReaction TimeYield (%)AdvantagesDisadvantages
Suzuki-Miyaura Coupling 1,3,5-Tribromobenzene, 4-Cyanophenylboronic acidPd(PPh₃)₄, K₂CO₃12 h~92%High yield, good functional group tolerance.[1]Requires pre-synthesis of the boronic acid derivative.
Cyclotrimerization 4-CyanoacetophenoneThionyl chloride, Ethanol2.5 h~84% (for the bromo-analogue precursor)Potentially atom-economical.Can require harsh acidic conditions and high temperatures.
Palladium-Catalyzed Cyanation 1,3,5-Tris(4-bromophenyl)benzeneZn(CN)₂, Pd₂(dba)₃, dppf16 h~88%Direct introduction of the cyano group.[2]Use of toxic cyanide reagents.[3][4][5]

Experimental Protocols

Suzuki-Miyaura Cross-Coupling

This method involves the palladium-catalyzed coupling of 1,3,5-tribromobenzene with 4-cyanophenylboronic acid.

Experimental Workflow:

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_process Process 1,3,5-Tribromobenzene 1,3,5-Tribromobenzene Reaction_Setup Combine reactants, reagents, and catalyst in THF/Water 1,3,5-Tribromobenzene->Reaction_Setup 4-Cyanophenylboronic acid 4-Cyanophenylboronic acid 4-Cyanophenylboronic acid->Reaction_Setup Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Reaction_Setup K2CO3 K2CO3 K2CO3->Reaction_Setup THF/Water THF/Water THF/Water->Reaction_Setup Reflux Reflux for 12 hours under inert atmosphere Reaction_Setup->Reflux Workup Extraction with Dichloromethane Reflux->Workup Purification Column Chromatography Workup->Purification TCPB_Product 1,3,5-Tris(4-cyanophenyl) benzene Purification->TCPB_Product Yield: ~92%

Caption: Suzuki-Miyaura Synthesis of TCPB.

Protocol:

A mixture of 1,3,5-tribromobenzene, 4-cyanophenylboronic acid, and a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride is dissolved in a suitable solvent system like tetrahydrofuran and water.[1] An aqueous solution of a base, typically potassium carbonate, is added. The mixture is then refluxed under an inert atmosphere for approximately 12 hours.[1] After cooling, the product is extracted with an organic solvent like dichloromethane, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography to yield this compound.[1]

Acid-Catalyzed Cyclotrimerization

This route involves the self-condensation of 4-cyanoacetophenone in the presence of an acid catalyst to form the central 1,3,5-triphenylbenzene core.

Experimental Workflow:

Cyclotrimerization_Workflow cluster_reactant Reactant cluster_reagents Reagents cluster_process Process 4-Cyanoacetophenone 4-Cyanoacetophenone Reaction_Setup Dissolve 4-Cyanoacetophenone in Ethanol 4-Cyanoacetophenone->Reaction_Setup Thionyl chloride Thionyl chloride Addition Add Thionyl chloride dropwise Thionyl chloride->Addition Ethanol Ethanol Ethanol->Reaction_Setup Reaction_Setup->Addition Reflux Reflux for 2.5 hours Addition->Reflux Isolation Cool and filter the precipitate Reflux->Isolation Purification Recrystallization from Ethanol Isolation->Purification TCPB_Product 1,3,5-Tris(4-cyanophenyl) benzene Purification->TCPB_Product Yield: ~84% (for bromo-analogue)

Caption: Cyclotrimerization Synthesis of TCPB.

Protocol:

Palladium-Catalyzed Cyanation

This method involves the direct conversion of a halo-substituted precursor, such as 1,3,5-Tris(4-bromophenyl)benzene, to TCPB using a cyanide source and a palladium catalyst.

Experimental Workflow:

Cyanation_Workflow cluster_reactant Reactant cluster_reagents Reagents & Catalyst cluster_process Process 1,3,5-Tris(4-bromophenyl)benzene 1,3,5-Tris(4-bromophenyl)benzene Reaction_Setup Combine reactant, reagents, and catalyst in DMF 1,3,5-Tris(4-bromophenyl)benzene->Reaction_Setup Zn(CN)2 Zn(CN)2 Zn(CN)2->Reaction_Setup Pd2(dba)3 Pd2(dba)3 Pd2(dba)3->Reaction_Setup dppf dppf dppf->Reaction_Setup DMF DMF DMF->Reaction_Setup Reflux Stir at reflux for 16 hours Reaction_Setup->Reflux Workup Concentrate, add EtOAc, and filter Reflux->Workup Purification Column Chromatography Workup->Purification TCPB_Product 1,3,5-Tris(4-cyanophenyl) benzene Purification->TCPB_Product Yield: ~88%

References

A Comparative Guide to the Photocatalytic Activity of 1,3,5-Tris(4-cyanophenyl)benzene-Derived Materials

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,3,5-Tris(4-cyanophenyl)benzene (TCPB) is a planar, C3-symmetric aromatic molecule that serves as a critical building block in the field of materials science.[1] Its distinct triangular geometry and peripherally located cyano functional groups make it an ideal precursor for the bottom-up synthesis of highly ordered, porous crystalline polymers known as Covalent Organic Frameworks (COFs).[1] The nitrile groups of TCPB are particularly useful for forming nitrogen-rich heterocyclic linkages, such as triazine rings, resulting in COFs with exceptional thermal stability, permanent porosity, and tunable electronic properties.[2]

These TCPB-derived materials, particularly triazine-based COFs, are emerging as a promising class of metal-free heterogeneous photocatalysts. Their extended π-conjugated systems allow for efficient light absorption across the visible spectrum, while the ordered porous structure facilitates reactant diffusion and provides a high density of active sites. This guide provides a benchmark comparison of the photocatalytic performance of TCPB-based materials against other alternatives in key applications, supported by experimental data and detailed methodologies.

Data Presentation: Performance Benchmarking

The photocatalytic efficiency of materials derived from TCPB is most prominently evaluated in three areas: hydrogen evolution from water, carbon dioxide (CO₂) reduction, and the degradation of organic dyes. The following tables summarize their performance in comparison to other notable photocatalysts.

Table 1: Photocatalytic Hydrogen Evolution Reaction (HER)

PhotocatalystSacrificial AgentCo-catalystLight SourceH₂ Evolution Rate (μmol g⁻¹ h⁻¹)Reference
TFP-TPTPh COF (Triazine-based)TEOANoneUV-Vis2712[3]
N₃-COF (Triazine-based)TEOAPtVisible Light1703[4]
N₂-COF (Azine-linked)TEOACobaloximeAM 1.5 (100 mW cm⁻²)782[5][6]
PTP-COF (Peripheral N)TEOAPtVisible Light83.8[4]
N₀-COF (No central N)TEOAPtVisible Light23[4]
CTF-HUST-A1TEOAPtNot Specified9200[7]
g-C₃N₄ (benchmark)TEOAPtVisible Light~100-500 (Typical)[4]

TEOA: Triethanolamine

Table 2: Photocatalytic CO₂ Reduction

PhotocatalystSacrificial AgentPhotosensitizer / Co-catalystMain Product(s)Performance MetricReference
CTF/g-C₃N₄ Composite TEOACo(bpy)₃Cl₂CO99% selectivity[8]
Zn-doped COFWaterNoneCO152.5 μmol g⁻¹ h⁻¹[9]
Co(II)-Triazine ComplexBIH / TEOAIr(ppy)₃COTON = 89[10]
K-doped g-C₃N₄Water VaporNoneCO9.86 μmol g⁻¹ h⁻¹[9]
F-doped BCNWaterNoneCO155 μmol g⁻¹ h⁻¹[9]

BIH: 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole; TON: Turnover Number

Table 3: Photocatalytic Organic Dye Degradation

PhotocatalystTarget DyeLight SourceDegradation Efficiency / RateTimeReference
TFP-TPTPh COF Rhodamine BNot Specifiedk = 4.1 x 10⁻² min⁻¹-[3]
Co(II)-based Polymer 1Methylene BlueNot Specified~95%140 min[11]
Co(II)-based Polymer 2Methylene BlueNot Specified~90%140 min[11]
g-C₃N₄/CoFe₂O₄ CompositeMethylene BlueSunlight~98%120 min[12]

Experimental Protocols

Detailed and consistent methodologies are crucial for the accurate benchmarking of photocatalytic materials. Below are representative protocols for the synthesis of a TCPB-derived photocatalyst and its application in hydrogen evolution.

Protocol 1: Synthesis of a Triazine-Based Covalent Organic Framework

This protocol describes a general solvothermal synthesis of a triazine-based COF using a TCPB analogue and another amine-based linker.

  • Monomer Preparation: A boronic acid ester derivative of a triazine-core monomer (e.g., 2,4,6-tris[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine) and a corresponding dibromo-linker are used.[13]

  • Reaction Setup: In a Schlenk flask, the triazine monomer (e.g., 1.5 mmol) and the dibromo-linker monomer (1.0 mmol) are mixed.

  • Solvent and Catalyst Addition: Anhydrous and degassed N,N-dimethylformamide (DMF) is added as the solvent, followed by an aqueous solution of potassium carbonate (K₂CO₃) as a base.[13] The mixture is degassed with nitrogen for 30 minutes.

  • Polycondensation: A palladium catalyst, such as Pd(PPh₃)₄, is added to the flask, and the mixture is heated at a specific temperature (e.g., 150 °C) under an inert atmosphere for 72 hours.

  • Workup and Purification: After cooling to room temperature, the resulting solid precipitate is collected by filtration.

  • Washing: The crude product is washed extensively with various solvents (e.g., DMF, water, acetone, and chloroform) using a Soxhlet extractor to remove unreacted monomers and catalyst residues.

  • Drying: The purified COF powder is dried in a vacuum oven at 120 °C overnight before characterization and use.

Protocol 2: Photocatalytic Hydrogen Evolution Assay

This protocol outlines a standard procedure for measuring photocatalytic H₂ evolution.

  • Catalyst Suspension: 10-25 mg of the COF photocatalyst is suspended in an aqueous solution (e.g., 100 mL).[13][14] The solution contains a sacrificial electron donor, typically 10% (v/v) triethanolamine (TEOA).[13]

  • Co-catalyst Loading (if applicable): For in-situ deposition of a platinum co-catalyst, a specific amount of an aqueous H₂PtCl₆ solution (e.g., to achieve 3 wt% Pt) is added to the suspension.[13]

  • Reactor Setup: The suspension is placed in a sealed quartz reactor connected to a closed gas circulation system.

  • Degassing: The reactor is thoroughly purged with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes to remove all oxygen.

  • Irradiation: The reaction is initiated by irradiating the suspension with a light source, such as a 300 W Xenon lamp equipped with a cutoff filter (e.g., λ > 420 nm for visible light).[13] The temperature of the reactor is maintained at a constant value (e.g., 25 °C) using a circulating water bath.[14]

  • Gas Analysis: The evolved gases in the headspace are periodically sampled and analyzed by an online gas chromatograph (GC) equipped with a Thermal Conductivity Detector (TCD) to quantify the amount of hydrogen produced.[14]

Mandatory Visualization

Diagram 1: General Mechanism of Heterogeneous Photocatalysis

Photocatalysis Mechanism cluster_catalyst Photocatalyst cluster_process cluster_reactions Redox Reactions VB Valence Band (VB) CB Conduction Band (CB) h+ h⁺ VB->h+ 2. Exciton Generation e- e⁻ Light Light (hν) Light->VB 1. Light Absorption Reduction Reduction (e.g., 2H⁺ + 2e⁻ → H₂) e-->Reduction 3. Charge Separation & Transfer Oxidation Oxidation (e.g., Sacrificial Agent → Oxidized Products) h+->Oxidation

Caption: General mechanism of semiconductor photocatalysis.

Diagram 2: Synthesis Workflow for a Triazine-based COF

COF Synthesis Workflow cluster_reactants Reactants MonomerA TCPB-derivative (e.g., Triazine Boronic Ester) Process Solvothermal Polycondensation (e.g., 150°C, 72h) MonomerA->Process Solvent, Base MonomerB Linker (e.g., Dibromo-aromatic) MonomerB->Process Catalyst Purification Purification (Soxhlet Extraction) Process->Purification Product Final COF Product Purification->Product

Caption: Workflow for the synthesis of a Covalent Organic Framework (COF).

Diagram 3: Experimental Setup for Photocatalytic Hydrogen Evolution

HER Experimental Setup LightSource Light Source (e.g., 300W Xe Lamp) Reactor Quartz Reactor - Catalyst Suspension - Sacrificial Agent - Water Bath (25°C) LightSource->Reactor Irradiation (λ > 420 nm) GasSystem Gas Circulation System (Closed Loop) Reactor->GasSystem Evolved Gas (H₂) GC Gas Chromatograph (GC) - TCD Detector GasSystem->GC Sampling GC->GasSystem Return Gas

Caption: Schematic of a typical setup for photocatalytic H₂ evolution experiments.

References

Unveiling the Potential of 1,3,5-Tris(4-cyanophenyl)benzene: A Comparative Guide Supported by DFT Calculations and Experimental Findings

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 1,3,5-Tris(4-cyanophenyl)benzene (TCPB) and its analogues, validating their potential in photocatalysis and anticancer applications through a blend of theoretical calculations and experimental data. This document delves into the electronic properties, synthesis, and performance of TCPB and its derivatives, offering a valuable resource for the rational design of novel materials and therapeutics.

At a Glance: Comparing Core Molecules

To understand the structure-property relationships that govern the diverse applications of these molecules, a comparative analysis of their electronic properties is essential. Density Functional Theory (DFT) calculations provide valuable insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are critical in predicting the photophysical behavior and reactivity of these compounds.

MoleculeApplication FocusHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
This compound (TCPB) Photocatalysis-6.87-2.774.10
1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) Anticancer-0.257-0.08520.1718[1]
Benzonitrile (linker for CTF-1) PhotocatalysisN/AN/A~2.95 (Optical Gap of CTF-1)

Note: DFT values can vary based on the computational method and basis set used. The values for H3BTB were reported from calculations using the B3LYP functional and a 6-31G basis set[1].*

In-Depth Analysis: From Photocatalysis to Anticancer Activity

This section provides a detailed examination of TCPB and its carboxylated analogue, H3BTB, in their respective fields of application.

This compound (TCPB) in Photocatalysis

TCPB is a key building block in the synthesis of Covalent Organic Frameworks (COFs), particularly those with applications in photocatalytic hydrogen evolution[2][3]. The nitrogen-rich triazine-based frameworks derived from TCPB exhibit promising light-absorbing properties and chemical stability, making them suitable candidates for converting solar energy into chemical energy[2].

The performance of COFs derived from different aromatic linkers highlights the importance of the molecular building block's electronic structure. The following table compares the hydrogen evolution rate (HER) of a Covalent Triazine-based Framework (CTF) constructed with a benzonitrile linker (structurally related to TCPB) to other CTFs with different linkers.

Covalent Triazine Framework (CTF) LinkerHydrogen Evolution Rate (μmol g⁻¹ h⁻¹)
Benzonitrile (CTF-1) 265
Biphenylene (CTF-2)~3000
Thiophene (CTF-15)~3000

Data for CTF-2 and CTF-15 are from the same study for comparative purposes.

This comparison underscores that while benzonitrile-based CTFs are active, further structural modifications to the linker, such as extending the π-conjugation, can significantly enhance photocatalytic efficiency.

The following diagram illustrates a typical workflow for assessing the photocatalytic hydrogen evolution of a COF.

G cluster_prep Catalyst Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis synthesis COF Synthesis characterization Characterization (PXRD, SEM, etc.) synthesis->characterization dispersion Disperse COF in H2O/Sacrificial Agent characterization->dispersion cocatalyst Add Pt co-catalyst dispersion->cocatalyst irradiation Visible Light Irradiation cocatalyst->irradiation gc Gas Chromatography irradiation->gc quantification Quantify H2 production gc->quantification

Figure 1. Workflow for Photocatalytic Hydrogen Evolution Testing.
1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) in Anticancer Research

The carboxylated derivative of TCPB, 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB), has been investigated for its potential as an anticancer agent[1]. DFT calculations and experimental studies suggest that H3BTB interacts with DNA, potentially disrupting its function and leading to cancer cell death.

Experimental studies have demonstrated the cytotoxic effects of H3BTB against various cancer cell lines.

Cell LineCancer TypeIC50 (μM)
MCF-7Breast Cancer~12-18
HeLaCervical Cancer~12-18

These results indicate that H3BTB exhibits notable anticancer activity at micromolar concentrations.

The anticancer activity of H3BTB is believed to stem from its ability to bind to the minor groove of DNA, leading to the unwinding of the DNA helix[1]. This interaction is thought to trigger apoptotic pathways within the cancer cells. Molecular docking studies have suggested that H3BTB may interact with key proteins involved in apoptosis, such as caspase-3, p53, and NF-κB[1].

The following diagram illustrates the proposed signaling pathway for H3BTB-induced apoptosis.

G H3BTB 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) DNA DNA Groove Binding H3BTB->DNA p53 p53 Activation DNA->p53 NFkB NF-κB Inhibition DNA->NFkB Caspase3 Caspase-3 Activation p53->Caspase3 NFkB->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2. Proposed Signaling Pathway for H3BTB Anticancer Activity.

Experimental Protocols

For the validation of these findings, detailed experimental methodologies are crucial.

Synthesis of this compound (TCPB) via Suzuki-Miyaura Coupling

A common synthetic route to TCPB involves the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 1,3,5-Tribromobenzene

  • 4-Cyanophenylboronic acid

  • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a reaction flask, add 1,3,5-tribromobenzene, 4-cyanophenylboronic acid, and the base.

  • Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 20-30 minutes.

  • Add the palladium catalyst to the mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectrophotometric DNA Binding Analysis of H3BTB

This protocol outlines the procedure to study the interaction of H3BTB with DNA using UV-visible spectrophotometry[1].

Materials:

  • 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB)

  • Herring sperm DNA (HS-DNA)

  • Tris-HCl buffer

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare a stock solution of H3BTB in DMSO.

  • Prepare a stock solution of HS-DNA in Tris-HCl buffer. The purity of the DNA should be checked by measuring the absorbance ratio at 260/280 nm (should be > 1.8).

  • Perform a UV-Vis titration by keeping the concentration of H3BTB constant while varying the concentration of HS-DNA.

  • Record the UV-Vis absorption spectra of H3BTB in the absence and presence of increasing concentrations of HS-DNA at room temperature.

  • Analyze the changes in the absorption spectra (hypochromism or hyperchromism and any red or blue shifts in the maximum absorption wavelength) to determine the binding mode and calculate the binding constant.

Conclusion

This comparative guide demonstrates the versatility of the this compound scaffold and its derivatives. Through DFT calculations and experimental validation, we have highlighted its potential in photocatalysis and, with functional group modification, in anticancer applications. The provided data and protocols offer a solid foundation for researchers to further explore and optimize these promising molecules for a range of scientific and therapeutic purposes. Future work should focus on expanding the library of derivatives and exploring their efficacy in more complex biological systems and advanced material applications.

References

A Comparative Guide to Defect Characterization in Porous Frameworks: 1,3,5-Tris(4-cyanophenyl)benzene-based Covalent Triazine Frameworks vs. UiO-66

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding and characterizing defects in porous materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) is critical for tailoring their properties for applications ranging from gas storage and separation to catalysis and drug delivery. This guide provides a comparative analysis of defect characterization in a 1,3,5-Tris(4-cyanophenyl)benzene-based covalent triazine framework (CTF) and the well-studied MOF, UiO-66.

Defects, such as missing linkers or entire cluster nodes, can significantly influence the physicochemical properties of these materials, including their porosity, stability, and catalytic activity. Therefore, precise characterization of these imperfections is paramount. This guide outlines the synthesis of these materials with intentionally introduced defects and details the key experimental techniques used to quantify and understand these structural imperfections.

Comparative Analysis of Defective Frameworks

The following tables summarize the key properties of a representative this compound-based CTF, often referred to as CTF-1, and the zirconium-based MOF, UiO-66, both with and without significant defect concentrations. The data presented is a compilation from various studies to provide a comparative overview.

MaterialSynthesis PrecursorsPredominant Defect TypeBET Surface Area (m²/g)Pore Volume (cm³/g)Reference for Defect-Rich Synthesis
CTF-1 (Low Defect) This compoundMissing linker/nitrile groups~500~0.34[1][2]
CTF-1 (High Defect/Amorphous) This compoundSignificant missing linkers, structural disorder~2000Not Reported[1][2]
UiO-66 (Low Defect) Zirconium tetrachloride, Terephthalic acidMissing linker~1100-1385~0.4-0.57[3][4]
UiO-66 (High Defect) Zirconium tetrachloride, Terephthalic acid, Modulator (e.g., Formic Acid)Missing linker and/or missing cluster~1450-1827~0.57[3][5]

Experimental Protocols for Defect Characterization

Accurate characterization of defects requires a combination of analytical techniques. Below are detailed methodologies for three key experiments.

Powder X-ray Diffraction (PXRD) for Crystallinity and Phase Purity

PXRD is a fundamental technique to assess the long-range order and crystallinity of the frameworks. The presence of defects can lead to peak broadening and a decrease in peak intensity.

Methodology:

  • Sample Preparation: A small amount of the dried framework powder is gently packed into a sample holder, ensuring a flat and level surface.

  • Data Collection:

    • The sample is mounted in a powder X-ray diffractometer.

    • Data is typically collected using Cu Kα radiation (λ = 1.5406 Å).

    • The diffraction pattern is recorded over a 2θ range of 2° to 50° with a step size of 0.02°.

  • Data Analysis:

    • The experimental diffraction pattern is compared to a simulated pattern from an ideal crystal structure.

    • A decrease in the intensity of the diffraction peaks, particularly at higher 2θ values, and an increase in the peak full width at half maximum (FWHM) can indicate a higher concentration of defects and reduced crystallinity.

    • For more quantitative analysis, Rietveld refinement can be performed using software like GSAS-II or FullProf. This involves fitting the entire experimental diffraction pattern to a calculated profile based on a structural model, allowing for the refinement of lattice parameters, peak profiles, and potentially, site occupancies to model defects.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy for Local Structure

Solid-state NMR, particularly 13C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, provides insight into the local chemical environment of the carbon atoms within the framework, allowing for the identification of incomplete reactions or missing linkers.

Methodology:

  • Sample Preparation: The dry powder sample is packed into a zirconia rotor (e.g., 4 mm diameter).

  • Data Acquisition:

    • The rotor is inserted into the solid-state NMR probe.

    • 13C CP/MAS NMR spectra are acquired on a spectrometer operating at a suitable magnetic field strength (e.g., 9.4 T).

    • Typical experimental parameters include a MAS rate of 10-15 kHz, a contact time of 2 ms, and a recycle delay of 5 s.

    • High-power proton decoupling is applied during acquisition to enhance resolution.

  • Data Analysis:

    • The resulting spectrum is processed with appropriate line broadening and baseline correction.

    • The presence of signals corresponding to unreacted functional groups (e.g., nitrile carbons in the CTF precursor or carboxylate carbons in the UiO-66 linker) can indicate the presence of missing linker defects.

    • The relative integration of these signals compared to the signals from the framework can provide a semi-quantitative estimate of the defect concentration.

Gas Adsorption Analysis for Porosity

Gas physisorption, typically using nitrogen at 77 K, is used to determine the specific surface area and pore size distribution of the material. An increase in porosity compared to the ideal structure can be an indicator of missing linker or cluster defects.

Methodology:

  • Sample Preparation: A known mass of the framework material (typically 50-100 mg) is placed in a sample tube.

  • Degassing: The sample is degassed under high vacuum (e.g., <10⁻⁵ mbar) at an elevated temperature (e.g., 150-200 °C) for several hours to remove any guest molecules from the pores.

  • Isotherm Measurement:

    • The sample tube is transferred to the analysis port of a gas adsorption analyzer.

    • The nitrogen adsorption and desorption isotherms are measured at 77 K over a range of relative pressures (P/P₀) from approximately 10⁻⁷ to 1.

  • Data Analysis:

    • The Brunauer-Emmett-Teller (BET) equation is applied to the adsorption data in the relative pressure range of 0.05 to 0.3 to calculate the specific surface area.[6]

    • The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to 1 (e.g., P/P₀ = 0.99).

    • The pore size distribution can be calculated from the adsorption or desorption branch of the isotherm using methods such as the Barrett-Joyner-Halenda (BJH) method or more advanced non-local density functional theory (NLDFT) models.[6] An increase in the BET surface area and pore volume compared to the theoretical values for a defect-free structure can indicate the presence of defects.

Visualizing Defect Characterization Workflows

The following diagrams illustrate the logical flow of synthesis and characterization of defective frameworks.

Synthesis_and_Characterization_Workflow cluster_synthesis Material Synthesis cluster_characterization Defect Characterization cluster_analysis Data Analysis & Interpretation Precursors Framework Precursors (e.g., this compound or ZrCl4 + Terephthalic Acid) Synthesis Solvothermal Synthesis Precursors->Synthesis Defect_Control Defect Introduction (e.g., Modulator Addition, Temperature Control) Synthesis->Defect_Control Defective_Framework Defective Framework (CTF or UiO-66) Defect_Control->Defective_Framework PXRD Powder X-ray Diffraction (PXRD) Defective_Framework->PXRD Analyze ssNMR Solid-State NMR (ssNMR) Defective_Framework->ssNMR Analyze Gas_Adsorption Gas Adsorption Defective_Framework->Gas_Adsorption Analyze Crystallinity Crystallinity & Phase Purity PXRD->Crystallinity Local_Structure Local Chemical Environment ssNMR->Local_Structure Porosity Surface Area & Pore Volume Gas_Adsorption->Porosity Defect_Quantification Defect Quantification Crystallinity->Defect_Quantification Local_Structure->Defect_Quantification Porosity->Defect_Quantification

Figure 1: General workflow for the synthesis and characterization of defective porous frameworks.

Defect_Comparison_Logic cluster_CTF This compound Framework (CTF-1) cluster_UiO66 UiO-66 Framework cluster_Characterization Characterization Techniques cluster_Data Comparative Data Output CTF_Ideal Ideal CTF-1 (High Crystallinity) CTF_Defective Defective CTF-1 (Amorphous, Missing Linkers) CTF_Ideal->CTF_Defective Increased Synthesis Temperature PXRD PXRD CTF_Defective->PXRD ssNMR ssNMR CTF_Defective->ssNMR Gas_Sorption Gas Sorption CTF_Defective->Gas_Sorption UiO66_Ideal Ideal UiO-66 (Low Defects) UiO66_Defective Defective UiO-66 (Missing Linkers/Clusters) UiO66_Ideal->UiO66_Defective Modulator Addition UiO66_Defective->PXRD UiO66_Defective->ssNMR UiO66_Defective->Gas_Sorption Crystallinity_Data Peak Broadening, Reduced Intensity PXRD->Crystallinity_Data Defect_Signals Unreacted Group Signals ssNMR->Defect_Signals Porosity_Data Increased BET Surface Area, Pore Volume Gas_Sorption->Porosity_Data

Figure 2: Logical relationship for comparing defect characterization between CTF-1 and UiO-66.

References

A Comparative Guide to the Synthesis of Porous Polymers: 1,3,5-Tris(4-cyanophenyl)benzene vs. Triazine-Based Monomers

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of porous organic polymers (POPs) is a rapidly advancing field, driven by their potential applications in gas storage, separation, and catalysis. A key monomer in this field is 1,3,5-Tris(4-cyanophenyl)benzene (TCPB), valued for its trigonal planar geometry which can lead to highly ordered, crystalline covalent organic frameworks (COFs). However, achieving reproducible synthesis of these materials can be challenging. This guide provides a comparative analysis of the synthesis of porous polymers using TCPB and alternative triazine-based monomers, focusing on reproducibility, performance, and experimental protocols.

Reproducibility of Synthesis

The reproducible synthesis of porous polymers, particularly crystalline COFs, is a significant challenge. The final properties of the material, such as crystallinity, porosity, and surface area, are highly sensitive to subtle variations in reaction conditions.

This compound (TCPB)-Based Polymers:

The C3 symmetry and planarity of TCPB make it an ideal building block for creating predictable, ordered porous structures.[1] However, the synthesis of highly crystalline COFs from TCPB is often difficult to reproduce. Factors influencing reproducibility include:

  • Reaction Kinetics: The rate of polymerization needs to be carefully controlled to allow for the formation of a crystalline, rather than an amorphous, network. Rapid precipitation can lead to disordered materials with low surface areas.

  • Solvent System: The choice of solvent is crucial as it affects monomer solubility and influences the nucleation and growth of the polymer network.

  • Catalyst: The type and concentration of the catalyst can significantly impact the reaction rate and the reversibility of the bond formation, which is essential for error correction and crystallization.

  • Post-Synthesis Activation: The process of removing solvent from the pores without causing the framework to collapse is a critical and often challenging step that can affect the final porosity and reproducibility.

Triazine-Based Polymers:

Porous polymers synthesized from 1,3,5-triazine derivatives offer a viable alternative to benzene-based systems.[2][3] Triazine-based networks have been reported to exhibit comparable or even superior performance in some applications, such as CO2 capture.[2] In terms of reproducibility, triazine-based syntheses can present similar challenges to those of TCPB-based polymers, as the fundamental principles of controlling polymerization and crystallization remain the same. However, the different reactivity of the triazine core compared to a benzene core can sometimes offer advantages in controlling the reaction.

Performance Comparison

The performance of porous polymers is typically evaluated based on their surface area, pore volume, and application-specific metrics like gas uptake capacity. The following tables summarize representative performance data for porous polymers synthesized from TCPB- and triazine-based monomers.

Table 1: Performance Data of Porous Polymers from this compound Derivatives

Polymer Name/TypeSynthesis MethodBET Surface Area (m²/g)Pore Volume (cm³/g)CO2 UptakeReference
CTF-1 (from TCPB)Ionothermal trimerization of nitriles12660.8551 cm³/g (273 K, 1 bar)[4]
Azo-B-P1 (from TNPB*)Reductive homocoupling351--[3][5]

*TNPB: 1,3,5-Tris(4-nitrophenyl)benzene, a derivative of the TCPB core structure.

Table 2: Performance Data of Porous Polymers from Triazine-Based Monomers

Polymer Name/TypeSynthesis MethodBET Surface Area (m²/g)Pore Volume (cm³/g)CO2 UptakeReference
TNCMP-2Sonogashira-Hagihara cross-coupling995-1.45 mmol/g (298 K, 1 bar)[2]
T-POP1Polycondensation239.6--[6]
T-POP2Polycondensation139.2--[6]
T-POP3Polycondensation287.4--[6]
AZO-T-P2Reductive homocoupling351--[3][5]
T-CMP-1Polycondensation--High H₂ evolution rate[7]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for improving the reproducibility of porous polymer synthesis. Below are representative protocols for the synthesis of porous polymers from both TCPB- and triazine-based monomers.

Protocol 1: Synthesis of a Covalent Triazine Framework (CTF) from this compound (TCPB)

This protocol is based on the ionothermal trimerization of the nitrile groups in TCPB.

Materials:

  • This compound (TCPB)

  • Zinc chloride (ZnCl₂)

  • Anhydrous conditions

Procedure:

  • In a glovebox, thoroughly mix this compound and a molar excess of zinc chloride in a quartz ampoule.

  • Evacuate and seal the ampoule under vacuum.

  • Heat the ampoule in a furnace at 400 °C for 48 hours.

  • After cooling to room temperature, carefully open the ampoule.

  • Wash the resulting solid product extensively with dilute hydrochloric acid, water, and then acetone to remove the zinc chloride and any unreacted monomer.

  • Dry the polymer under vacuum at 150 °C to obtain the final porous material.

Protocol 2: Synthesis of a Triazine-Based Conjugated Microporous Polymer (TNCMP) via Sonogashira-Hagihara Cross-Coupling

This protocol describes the synthesis of a triazine-based polymer using a palladium-catalyzed cross-coupling reaction.

Materials:

  • 2,4,6-Tris(4-ethynylphenyl)-1,3,5-triazine

  • 1,4-Diiodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Toluene and triethylamine (degassed)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 2,4,6-tris(4-ethynylphenyl)-1,3,5-triazine, 1,4-diiodobenzene, palladium(II) acetate, triphenylphosphine, and copper(I) iodide.

  • Add a degassed mixture of toluene and triethylamine (2:1 v/v) to the flask.

  • Heat the reaction mixture at 90 °C for 72 hours under an inert atmosphere.

  • After cooling, collect the precipitate by filtration.

  • Wash the solid product with chloroform, methanol, and acetone.

  • Purify the polymer by Soxhlet extraction with methanol for 24 hours.

  • Dry the polymer under vacuum at 120 °C.

Visualizing Synthetic Pathways and Comparisons

Diagram 1: Synthetic Pathway for a TCPB-based Covalent Triazine Framework

TCPB_to_CTF TCPB This compound Reaction Ionothermal Synthesis (ZnCl₂, 400°C) TCPB->Reaction CTF Covalent Triazine Framework (CTF) Reaction->CTF

Caption: Synthesis of a CTF from TCPB via ionothermal trimerization.

Diagram 2: Synthetic Pathway for a Triazine-based Conjugated Microporous Polymer

Triazine_CMP_Synthesis Monomer1 2,4,6-Tris(4-ethynylphenyl)-1,3,5-triazine Catalyst Pd(OAc)₂ / PPh₃ / CuI Monomer1->Catalyst Monomer2 1,4-Diiodobenzene Monomer2->Catalyst Polymer Triazine-based Conjugated Microporous Polymer Catalyst->Polymer

Caption: Sonogashira-Hagihara synthesis of a triazine-based CMP.

Diagram 3: Logical Comparison of Monomers

Monomer_Comparison cluster_TCPB This compound cluster_Triazine Triazine-Based Monomers TCPB_Node Benzene Core TCPB_Pros Pros: - High symmetry - Predictable geometry TCPB_Node->TCPB_Pros TCPB_Cons Cons: - Reproducibility challenges - Potential for amorphous product TCPB_Node->TCPB_Cons Triazine_Node Triazine Core Triazine_Pros Pros: - N-rich structure - Potentially higher CO₂ affinity Triazine_Node->Triazine_Pros Triazine_Cons Cons: - Similar synthesis challenges - Monomer synthesis can be complex Triazine_Node->Triazine_Cons

Caption: Comparison of TCPB and triazine-based monomers.

References

Cross-Validation of Analytical Techniques for Characterizing 1,3,5-Tris(4-cyanophenyl)benzene Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of 1,3,5-Tris(4-cyanophenyl)benzene (TCPB) based polymers is critical for their application in areas such as gas storage, separation, and catalysis. This guide provides a comparative analysis of key analytical techniques used to characterize these porous organic polymers, with a focus on cross-validating the obtained data for a holistic understanding of the material's properties.

The triangular and rigid structure of this compound makes it an excellent building block for the synthesis of highly ordered and porous crystalline polymers, such as covalent organic frameworks (COFs).[1][2] The characterization of these materials is crucial to ensure their desired structure, porosity, and stability. This guide focuses on a multi-technique approach, highlighting how data from various analytical methods can be integrated to provide a comprehensive and validated understanding of TCPB-based polymers.

Key Analytical Techniques and Data Comparison

A suite of analytical techniques is typically employed to fully characterize TCPB-based polymers. The following sections detail these techniques, present typical quantitative data in structured tables, and discuss how the results can be cross-validated.

Porosity and Surface Area Analysis: Brunauer-Emmett-Teller (BET) Method

Nitrogen adsorption-desorption analysis is a fundamental technique to determine the specific surface area, pore volume, and pore size distribution of porous materials.[3][4][5] The Brunauer-Emmett-Teller (BET) theory is most commonly applied to calculate the specific surface area from the nitrogen adsorption data.[4]

ParameterTypical Value Range for TCPB-based Polymers
BET Surface Area (m²/g) 500 - 2000
Total Pore Volume (cm³/g) 0.3 - 1.5
Micropore Volume (cm³/g) 0.2 - 1.0
Mesopore Volume (cm³/g) 0.1 - 0.5
Average Pore Diameter (nm) 1.0 - 5.0

Note: The values presented are representative and can vary depending on the specific synthetic conditions and the resulting polymer structure.

Crystallinity and Structural Elucidation: Powder X-ray Diffraction (PXRD)

PXRD is an essential technique to assess the crystallinity and determine the long-range order of the polymer framework.[6] The positions and intensities of the diffraction peaks provide information about the crystal structure, unit cell parameters, and the stacking mode of the 2D layers (e.g., eclipsed AA or staggered AB stacking).[7]

ParameterTypical Observation for Crystalline TCPB-based Polymers
Prominent Diffraction Peaks (2θ) A strong reflection at a low angle (typically 2-5°) corresponding to the (100) plane, and several weaker reflections at higher angles.
Crystallite Size (nm) 10 - 50 (Calculated from peak broadening using the Scherrer equation)
Stacking Mode Can be determined by comparing the experimental PXRD pattern with simulated patterns for different stacking models.
Thermal Stability Assessment: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing crucial information about its thermal stability and decomposition profile.[8] For TCPB-based polymers, TGA is used to determine the temperature at which the polymer starts to degrade and the amount of residual mass at high temperatures.

ParameterTypical Value for TCPB-based Polymers (under N₂ atmosphere)
Decomposition Temperature (Td, 5% weight loss) (°C) > 400
Char Yield at 800 °C (%) > 50
Chemical Structure Verification: Solid-State NMR and FTIR Spectroscopy

Solid-state Nuclear Magnetic Resonance (ssNMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for probing the local chemical environment and confirming the formation of the desired covalent bonds within the polymer network.[9][10]

TechniqueKey Spectral Features for TCPB-based Triazine Polymers
¹³C CP-MAS NMR Resonances corresponding to the aromatic carbons of the TCPB monomer and the newly formed triazine ring carbons.
FTIR Spectroscopy Disappearance of the nitrile (-C≡N) stretching band from the TCPB monomer and the appearance of characteristic vibrational bands for the triazine ring.

Cross-Validation Workflow

The strength of a comprehensive characterization lies in the cross-validation of data from different techniques. The following workflow illustrates how these methods complement each other:

CrossValidationWorkflow Cross-Validation Workflow for TCPB Polymer Characterization cluster_synthesis Synthesis cluster_characterization Primary Characterization cluster_validation Cross-Validation cluster_conclusion Comprehensive Understanding Synthesis TCPB Polymer Synthesis PXRD PXRD (Crystallinity, Structure) Synthesis->PXRD Characterize BET BET (Porosity, Surface Area) Synthesis->BET Characterize TGA TGA (Thermal Stability) Synthesis->TGA Characterize NMR_FTIR ssNMR / FTIR (Chemical Structure) Synthesis->NMR_FTIR Characterize Validation1 Porosity & Structure Correlation PXRD->Validation1 Unit Cell & Pore Dimensions BET->Validation1 Experimental Porosity Validation2 Structure & Stability Correlation TGA->Validation2 Degradation Profile NMR_FTIR->Validation2 Bond Stability Conclusion Validated Material Properties Validation1->Conclusion Validation2->Conclusion

Caption: A logical workflow for the cross-validation of analytical techniques in the characterization of TCPB-based polymers.

Porosity and Structure Correlation: The pore size determined from BET analysis can be compared with the theoretical pore dimensions calculated from the crystal structure obtained by PXRD. A good correlation between these values provides strong evidence for the proposed framework structure and the accessibility of the pores.

Structure and Stability Correlation: TGA data reveals the thermal limits of the polymer. This can be correlated with the strength of the covalent bonds confirmed by ssNMR and FTIR. For instance, the high decomposition temperature observed in TGA is consistent with the formation of a robust, covalently linked triazine network.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable characterization. Below are representative protocols for the key experiments.

Brunauer-Emmett-Teller (BET) Surface Area Analysis
  • Sample Preparation: A sample of the TCPB polymer (typically 50-100 mg) is placed in a sample tube.

  • Degassing: The sample is degassed under vacuum at an elevated temperature (e.g., 150-200 °C) for several hours to remove any adsorbed moisture and solvent. The degassing temperature should be below the polymer's decomposition temperature as determined by TGA.

  • Analysis: Nitrogen adsorption-desorption isotherms are measured at 77 K using an automated gas sorption analyzer.

  • Data Analysis: The specific surface area is calculated using the BET equation in the relative pressure (P/P₀) range of 0.05 to 0.3. The total pore volume is estimated from the amount of nitrogen adsorbed at a relative pressure close to unity. The pore size distribution is determined using methods such as the Barrett-Joyner-Halenda (BJH) or nonlocal density functional theory (NLDFT).[11]

Powder X-ray Diffraction (PXRD)
  • Sample Preparation: A fine powder of the TCPB polymer is packed into a sample holder.

  • Data Collection: The PXRD pattern is recorded using a diffractometer with Cu Kα radiation (λ = 1.5406 Å). Data is typically collected over a 2θ range of 2° to 50° with a step size of 0.02°.

  • Data Analysis: The positions of the diffraction peaks are used to determine the crystal structure and unit cell parameters. The crystallinity of the sample is assessed by the sharpness of the peaks. Pawley or Rietveld refinement can be used for a more detailed structural analysis.

Thermogravimetric Analysis (TGA)
  • Sample Preparation: A small amount of the TCPB polymer (typically 5-10 mg) is placed in a TGA pan (e.g., alumina or platinum).

  • Analysis: The sample is heated from room temperature to a high temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min) under a continuous flow of inert gas (e.g., nitrogen).

  • Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (often defined as the temperature at 5% weight loss) and the percentage of residual mass at the final temperature.

Solid-State ¹³C CP-MAS NMR Spectroscopy
  • Sample Preparation: The powdered TCPB polymer sample is packed into a zirconia rotor (e.g., 4 mm or 7 mm diameter).

  • Analysis: The ¹³C cross-polarization magic-angle spinning (CP-MAS) NMR spectrum is acquired on a solid-state NMR spectrometer. Typical spinning speeds range from 5 to 15 kHz.

  • Data Analysis: The chemical shifts of the resonances in the spectrum are assigned to the different carbon environments in the polymer structure, confirming the connectivity of the building blocks.

Logical Relationships in Characterization

The interplay between the synthesis conditions and the resulting material properties can be visualized as a logical flow, guiding the characterization process.

LogicalRelationships Logical Relationships in TCPB Polymer Characterization cluster_synthesis Synthesis & Processing cluster_properties Material Properties cluster_techniques Analytical Techniques Monomer TCPB Monomer Reaction Polymerization (e.g., trimerization) Monomer->Reaction Activation Solvent Exchange & Drying Reaction->Activation Structure Chemical Structure Reaction->Structure Stability Thermal Stability Reaction->Stability Crystallinity Crystallinity Activation->Crystallinity Porosity Porosity Activation->Porosity NMR_FTIR ssNMR / FTIR Structure->NMR_FTIR PXRD PXRD Crystallinity->PXRD BET BET Porosity->BET TGA TGA Stability->TGA

Caption: The logical flow from synthesis to the characterization of key material properties using specific analytical techniques.

By following a systematic and multi-technique approach with cross-validation of the data, researchers can gain a robust and reliable understanding of the structure-property relationships in this compound based polymers, which is essential for their successful application in various fields.

References

Safety Operating Guide

Navigating the Disposal of 1,3,5-Tris(4-cyanophenyl)benzene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential procedures for the safe handling and disposal of 1,3,5-Tris(4-cyanophenyl)benzene are critical for ensuring personnel safety and environmental compliance in research and development settings. This guide provides a comprehensive framework for scientists and laboratory professionals to manage this compound responsibly, from initial handling to final disposal.

Immediate Safety and Handling

Before beginning any procedure that involves this compound, it is imperative to consult the substance's SDS. If a specific SDS is unavailable, general safety protocols for handling cyanophenyl compounds and other potentially hazardous chemicals should be strictly followed.

Personal Protective Equipment (PPE): A comprehensive array of PPE is mandatory to prevent exposure. This includes, but is not limited to:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: A dust mask or respirator, especially when handling the powdered form to avoid inhalation.

Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Spill Management

In the event of a spill, immediate action is required to contain the material and prevent contamination. For spills of cyanide-containing compounds, the following steps are recommended:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure adequate ventilation to disperse any airborne particles.

  • Contain: Use an absorbent material, such as sand or vermiculite, to contain the spill.

  • Clean: Carefully collect the absorbed material and place it in a designated, sealed container for hazardous waste. The spill area should then be decontaminated. For cyanide compounds, a pH 10 buffer solution followed by a 10% bleach solution can be used for cleaning, with all cleaning materials also treated as hazardous waste.[2]

Disposal Procedures

The disposal of this compound must be managed in accordance with local, state, and federal regulations for hazardous waste.

Waste Segregation: It is crucial to segregate waste containing this compound.

  • Solid Waste: Unused or contaminated solid material, including empty containers and contaminated PPE, should be collected in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed waste container.

  • Cyanide-containing wastes should be stored in dedicated containers and not mixed with other chemical waste streams.[2]

Disposal Method: The recommended method for the disposal of organic compounds like this compound is through incineration by a licensed hazardous waste disposal company. This ensures the complete destruction of the compound, mitigating potential environmental harm.

The following table summarizes the key information for the proper disposal of this compound:

Aspect Procedure
Personal Protective Equipment Safety glasses/goggles, chemical-resistant gloves, lab coat/apron, dust mask/respirator.
Handling Location Well-ventilated area, preferably a chemical fume hood.
Spill Containment Absorb with inert material (e.g., sand, vermiculite).
Spill Cleanup Collect absorbed material into a sealed hazardous waste container. Decontaminate the area.
Solid Waste Collect in a labeled, sealed container for hazardous waste.
Liquid Waste Collect in a labeled, sealed container for hazardous waste. Do not mix with other waste streams.
Final Disposal Incineration by a licensed hazardous waste disposal company.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the critical steps from initial handling to final disposal, ensuring a systematic and safe process.

DisposalWorkflow cluster_prep Preparation cluster_handling Handling & Use cluster_waste Waste Generation & Segregation cluster_disposal Final Disposal a Don Appropriate PPE b Work in Fume Hood a->b c Use of this compound d Segregate Solid Waste c->d Solid Residue e Segregate Liquid Waste c->e Liquid Residue f Label Waste Containers d->f e->f g Store in Designated Area f->g h Arrange for Professional Disposal g->h

Disposal Workflow for this compound

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and protecting the broader ecosystem.

References

Essential Safety and Operational Guide for Handling 1,3,5-Tris(4-cyanophenyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,3,5-Tris(4-cyanophenyl)benzene in a laboratory setting. The information is tailored for researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks.

Hazard Identification and Risk Assessment

Potential Hazards:

  • Toxicity: Cyano compounds can be toxic if ingested, inhaled, or absorbed through the skin.

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract.

  • Solid Particulate Hazard: As a crystalline solid, it can form dust that is easily inhaled.

Personal Protective Equipment (PPE)

A thorough risk assessment should precede any handling of this chemical. The following table summarizes the required PPE.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Chemical safety goggles and a face shieldGoggles must meet ANSI Z.87.1 standards to protect against splashes and dust. A face shield provides an additional layer of protection for the entire face.[1][2][3]
Hands Nitrile glovesNitrile gloves offer good resistance to a range of chemicals and are suitable for handling solid organic compounds.[1][4][5] Gloves should be inspected before use and changed immediately upon contamination.
Body Laboratory coatA flame-resistant lab coat that is fully buttoned with long sleeves is required to protect the skin and clothing from spills.[1][5]
Respiratory N95 dust mask or a respirator with a particulate filterRequired when handling the powder outside of a fume hood to prevent inhalation of fine particles.[1][6] Use of a respirator may require medical evaluation and fit testing.[1]
Feet Closed-toe shoesShoes must cover the entire foot to protect against spills and falling objects.[1]
Operational Plan: Step-by-Step Handling Protocol

3.1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible.[7]

3.2. Weighing and Aliquoting:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area in the chemical fume hood by laying down absorbent bench paper.

  • Weighing: Use an analytical balance inside the fume hood or in a designated weighing enclosure. To minimize dust generation, handle the container gently and avoid creating air currents.

  • Transfer: Use a spatula to carefully transfer the desired amount of the compound into a labeled, sealed container.

  • Cleaning: After weighing, carefully clean the balance and surrounding area with a damp cloth to collect any residual powder. Dispose of the cloth as hazardous waste.

3.3. Solution Preparation:

  • Solvent Addition: In the fume hood, add the solvent to the vessel containing the weighed this compound. Add the solid to the solvent to minimize dust.

  • Dissolution: Cap the container and mix using a magnetic stirrer or sonicator until fully dissolved. If heating is required, use a heating mantle with a condenser to prevent solvent evaporation.

Disposal Plan

4.1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, sealed, and labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container for organic waste.

4.2. Decontamination and Disposal Procedure:

  • Neutralization of Cyanide: Due to the presence of cyano groups, special disposal procedures are necessary. Waste containing cyanide must be neutralized before disposal. This is typically achieved by oxidation with an agent like bleach (sodium hypochlorite) or hydrogen peroxide to convert the cyanide to the less toxic cyanate.

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of cyanide-containing compounds.[8] They will provide the appropriate procedures and waste containers.

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Final Disposal: The neutralized waste should be disposed of through an approved hazardous waste disposal facility.[7]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[6][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[7]

  • Spill: For small spills, carefully sweep up the solid material, trying to minimize dust generation. Place the material in a sealed container for disposal. For large spills, evacuate the area and contact EHS.

Workflow for Handling this compound

G Figure 1. Workflow for Safe Handling and Disposal cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management & Disposal cluster_emergency Emergency Response A 1. Conduct Risk Assessment B 2. Don Appropriate PPE A->B C 3. Prepare Work Area in Fume Hood B->C D 4. Weigh Compound in Fume Hood C->D E 5. Transfer to Labeled Container D->E F 6. Prepare Solution (if applicable) E->F G 7. Segregate Solid & Liquid Waste F->G H 8. Neutralize Cyanide Waste (Consult EHS) G->H I 9. Label and Store Waste Securely H->I J 10. Arrange for Professional Disposal I->J K Spill or Exposure Occurs L Follow Emergency Procedures (Eye/Skin/Inhalation) K->L M Notify Supervisor & EHS L->M

Caption: Workflow for Safe Handling and Disposal

References

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